5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-4-ethyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-2-14-10(12-13-11(14)17)7-3-4-8-9(5-7)16-6-15-8/h3-5H,2,6H2,1H3,(H,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMHWIQZJUXNDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol: Synthesis, Characterization, and Therapeutic Potential
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract: The heterocyclic scaffold of 1,2,4-triazole-3-thiol is a cornerstone in medicinal chemistry, demonstrating a vast array of pharmacological activities.[1][2][3] This guide focuses on a specific, potentially novel derivative, 5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol . While a specific CAS (Chemical Abstracts Service) number for this exact ethyl derivative has not been identified in public databases, suggesting its novelty, a closely related methyl analog, 5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazole-3-thiol, is registered under CAS Number 77803-44-2.[4] This document provides a comprehensive, technically-grounded framework for its synthesis, characterization, and exploration of its therapeutic potential, drawing from established principles and the known bioactivities of its constituent moieties: the 1,2,4-triazole-3-thiol core and the 1,3-benzodioxole (methylenedioxyphenyl) group.
Introduction: Rationale and Molecular Design
The strategic combination of the 1,2,4-triazole-3-thiol core with a 1,3-benzodioxole substituent presents a compelling case for novel drug discovery.
-
The 1,2,4-Triazole-3-thiol Scaffold: This privileged heterocyclic system is a bioisostere for amide, imidazole, and other functionalities, enabling it to interact with a wide range of biological targets.[5] Its derivatives are known to exhibit a broad spectrum of activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3][6] The presence of the thiol (-SH) group is particularly significant, as it can act as a key pharmacophore, a reactive handle for further derivatization, and a potential chelating agent for metal-containing enzymes.
-
The 1,3-Benzodioxole Moiety: This functional group is a component of many natural products and synthetic compounds with significant biological effects.[7][8] It is known to influence a molecule's pharmacokinetic profile and can contribute to antioxidant, anti-inflammatory, and anticancer activities.[9][10] Notably, benzodioxole derivatives have been investigated for their ability to enhance the efficacy of other therapeutic agents and for their potential as antitumor agents in their own right.[11][12][13][14]
The title compound, by integrating these two pharmacophores, is rationally designed to explore synergistic or novel biological activities. The 4-ethyl substituent is introduced to modulate lipophilicity and steric interactions at the target binding site, potentially enhancing potency and selectivity compared to its methyl analog or unsubstituted parent compounds.
Proposed Synthesis Pathway
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is well-established in the literature. A reliable and efficient method involves the base-catalyzed intramolecular cyclization of a corresponding 1,4-disubstituted thiosemicarbazide.[1][15][16] The following protocol outlines a logical and field-proven approach to synthesize the target compound.
Workflow: Synthesis of 5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol
Caption: Proposed synthetic pathway for the target compound.
Step-by-Step Experimental Protocol:
-
Synthesis of 1,3-Benzodioxole-5-carbohydrazide (Intermediate E):
-
To a solution of methyl 3,4-(methylenedioxy)benzoate (1 eq.) in ethanol, add hydrazine hydrate (1.5 eq.).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried to yield the acid hydrazide.
-
-
Synthesis of Ethyl Isothiocyanate (Intermediate D):
-
While various methods exist, a common laboratory preparation involves the reaction of ethylamine hydrochloride with carbon disulfide in the presence of a base. Alternatively, it can be procured commercially.
-
-
Synthesis of 1-(1,3-Benzodioxole-5-carbonyl)-4-ethylthiosemicarbazide (Intermediate F):
-
Dissolve 1,3-benzodioxole-5-carbohydrazide (1 eq.) in a suitable solvent like ethanol or acetonitrile.
-
Add ethyl isothiocyanate (1.1 eq.) to the solution.
-
Reflux the mixture for 2-4 hours. The progress is monitored by TLC.
-
After cooling, the resulting solid precipitate is filtered, washed with a cold solvent, and dried. This intermediate is typically used in the next step without extensive purification.
-
-
Cyclization to 5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol (Target Compound G):
-
Suspend the thiosemicarbazide intermediate (F) in an aqueous solution of a base, such as 8-10% sodium hydroxide or potassium hydroxide.
-
Reflux the mixture for 4-8 hours until a clear solution is obtained, indicating the completion of the cyclodehydration reaction.[6][17]
-
Cool the reaction mixture in an ice bath and carefully acidify with a dilute acid (e.g., HCl or acetic acid) to a pH of 5-6.
-
The precipitated product is then filtered, washed thoroughly with water to remove salts, and dried.
-
Recrystallization from a suitable solvent (e.g., ethanol/water mixture) will yield the purified target compound.
-
Physicochemical Characterization
To confirm the identity and purity of the synthesized compound, a comprehensive suite of analytical techniques is mandatory. The expected data provides a self-validating system for the protocol's success.
| Analytical Technique | Purpose | Expected Observations / Data |
| Melting Point (MP) | Purity Assessment | A sharp, defined melting point range. |
| FT-IR Spectroscopy | Functional Group ID | Absence of C=O stretch (from thiosemicarbazide). Presence of C=N, N-H (thione tautomer), and a characteristic S-H stretch (thiol tautomer, often weak) around 2550-2600 cm⁻¹. |
| ¹H-NMR Spectroscopy | Structural Elucidation | Signals corresponding to the ethyl group (triplet and quartet), benzodioxole protons (singlet for -O-CH₂-O- and aromatic protons), and a broad singlet for the -SH proton (exchangeable with D₂O). |
| ¹³C-NMR Spectroscopy | Carbon Skeleton ID | Resonances for all unique carbon atoms, including the C=S (thione) carbon at a characteristic downfield shift. |
| Mass Spectrometry (MS) | Molecular Weight | A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight (C₁₂H₁₃N₃O₂S = 263.32 g/mol ).[18] |
| Elemental Analysis | Elemental Composition | The percentage composition of C, H, N, and S should be within ±0.4% of the theoretical values. |
Postulated Biological Activity and Therapeutic Potential
The fusion of the triazole-thiol and benzodioxole moieties suggests several promising avenues for therapeutic investigation, primarily in oncology and infectious diseases.
A. Anticancer Activity: Derivatives of both 1,2,4-triazole and 1,3-benzodioxole have demonstrated significant anticancer properties.[6][10][11] The proposed mechanism could involve the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation and survival.
Potential Mechanism of Action: Kinase Inhibition Many heterocyclic compounds, including triazoles, function as ATP-competitive inhibitors of protein kinases, which are often dysregulated in cancer. The title compound could potentially target kinases within pathways like PI3K/Akt/mTOR or MAPK, leading to the induction of apoptosis.
Caption: Postulated mechanism via inhibition of the PI3K/Akt pathway.
B. Antimicrobial and Antifungal Activity: The 1,2,4-triazole-3-thiol scaffold is a well-established pharmacophore for antimicrobial agents.[5][19][20][21] Its derivatives have shown potent activity against a range of Gram-positive and Gram-negative bacteria as well as fungal pathogens.[20][22] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The lipophilicity imparted by the ethyl and benzodioxole groups may enhance cell membrane penetration, improving efficacy.
In-Vitro Experimental Protocol: Anticancer Cytotoxicity Assay (MTT Assay)
This protocol provides a standardized method to assess the compound's ability to inhibit the proliferation of human cancer cell lines.[23]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the title compound against a panel of human cancer cell lines (e.g., A549-lung, MCF-7-breast, HCT-116-colon).
Methodology:
-
Cell Culture: Culture selected cancer cell lines in their recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂.
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Cell Seeding: Seed the cells into 96-well microtiter plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare a stock solution of the title compound in DMSO. Perform serial dilutions in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the test compound. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
This rigorous, multi-faceted approach, grounded in established chemical and biological principles, provides a clear and actionable roadmap for the synthesis and evaluation of 5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol as a promising candidate for drug development.
References
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Al-Sanea, M. M., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available at: [Link]
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Mosev, M. D., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Available at: [Link]
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Alyahyaoy, H. A., et al. (2022). Synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. ResearchGate. Available at: [Link]
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Jassim, H. A. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Available at: [Link]
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Prakash, O., et al. (2013). Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PMC. Available at: [Link]
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Al-Tamimi, A. M. (2023). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. ResearchGate. Available at: [Link]
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El-Sayed, W. A., et al. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. National Institutes of Health. Available at: [Link]
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Cansız, A., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. Available at: [Link]
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PubChem. 5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazole-3-thiol. PubChem. Available at: [Link]
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Plech, T., et al. (2014). 1,2,4-Triazoles as Important Antibacterial Agents. PMC, National Institutes of Health. Available at: [Link]
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Cansız, A., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. Available at: [Link]
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Al-Karmalawy, A. A., et al. (2024). Structures of benzodioxol derivatives having various biological activities. ResearchGate. Available at: [Link]
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Al-Ghorbani, M., et al. (2022). Synthesis and biological activities of thio-triazole derivatives as new potential antibacterial and antifungal agents. ResearchGate. Available at: [Link]
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El-Sayed, M. A. A., et al. (2016). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. ResearchGate. Available at: [Link]
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Ahmed, S., et al. (2024). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH. Available at: [Link]
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Gholivand, S., et al. (2015). New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. PMC, National Institutes of Health. Available at: [Link]
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Matin, M. M., et al. (2023). Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids. Pakistan Journal of Scientific & Industrial Research Series A: Physical Sciences. Available at: [Link]
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Mosev, M. D., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PMC, National Institutes of Health. Available at: [Link]
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Wang, Y., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. MDPI. Available at: [Link]
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Al-Karmalawy, A. A., et al. (2024). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. PubMed Central. Available at: [Link]
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Al-Karmalawy, A. A., et al. (2024). Structures of Benzodioxole derivatives that have biological activities. ResearchGate. Available at: [Link]
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Li, H., et al. (2024). Design, synthesis, and evaluation of benzodioxolane compounds for antitumor activity. PubMed. Available at: [Link]
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Wang, Y., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. National Institutes of Health. Available at: [Link]
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Hrabar, A., et al. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. Available at: [Link]
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Wang, Z., et al. (2022). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][24]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells. Frontiers. Available at: [Link]
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The Therapeutic Potential of Benzodioxole-Containing Compounds: A Technical Guide for Drug Discovery
Abstract
The 1,3-benzodioxole scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of natural products and synthetic molecules of significant therapeutic interest. This technical guide provides an in-depth exploration of the multifaceted pharmacological activities of benzodioxole-containing compounds, with a focus on their potential in modern drug discovery and development. We will delve into the mechanistic underpinnings of their anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties, supported by experimental evidence and detailed protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical and biological attributes of the benzodioxole core in the design of novel therapeutic agents.
The Benzodioxole Scaffold: A Foundation for Diverse Bioactivity
The 1,3-benzodioxole, or methylenedioxyphenyl, moiety is characterized by a benzene ring fused to a five-membered dioxole ring. This structural feature is present in numerous natural products, such as safrole, sesamol, and piperine, and serves as a versatile building block in medicinal chemistry. Its unique electronic properties and conformational rigidity contribute to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological effects. The relatively low mammalian toxicity of some derivatives further enhances their appeal as potential drug candidates.[1]
Anticancer Potential: A Multi-pronged Attack on Malignancy
Benzodioxole derivatives have emerged as promising candidates in oncology, exhibiting cytotoxic and cytostatic effects against various cancer cell lines through multiple mechanisms of action.
Induction of Apoptosis via Thioredoxin System Inhibition
A key mechanism underlying the anticancer activity of certain benzodioxole-containing compounds is the inhibition of the thioredoxin (Trx) system.[2][3] The Trx system, comprising thioredoxin reductase (TrxR), thioredoxin (Trx), and NADPH, is a crucial antioxidant system that is often overexpressed in cancer cells, contributing to their survival and resistance to therapy.[1][4]
By inhibiting TrxR, these compounds disrupt the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS) and subsequent oxidative stress.[3] This, in turn, triggers the intrinsic apoptotic pathway.[4] Inhibition of the Trx system can lead to the activation of apoptosis signal-regulating kinase 1 (ASK1), which is normally inhibited by reduced Trx.[2]
Structure-Activity Relationship (SAR) Insights
The conjugation of 1,3-benzodioxole derivatives with arsenicals has been shown to enhance their anti-proliferative activity.[4][5] This approach leverages the enzyme-inhibiting properties of the benzodioxole moiety to increase the retention time of the cytotoxic arsenical component.[2] For instance, the derivative MAZ2 has demonstrated potent and selective inhibition of various cancer cell lines with IC50 values below 1 µM, while showing minimal impact on normal cells.[1]
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| MAZ2 | Molm-13 (Leukemia) | <1 | [1] |
| MAZ2 | NB4 (Leukemia) | <1 | [1] |
| MAZ2 | HeLa (Cervical Cancer) | <1 | [1] |
| MAZ2 | 4T1 (Breast Cancer) | <1 | [1] |
| Piperonal-substituted chalcone (C2) | MNU-induced mammary tumor | Dose-dependent reduction | |
| 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester (8) | 52 human tumor cell lines | GI50 in the range of 10⁻⁷ to 10⁻⁵ M | [6] |
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the benzodioxole compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8][9]
-
Cell Treatment: Treat cells with the benzodioxole compound at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
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Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade
Chronic inflammation is a key driver of various diseases, including cancer and neurodegenerative disorders. Benzodioxole derivatives have demonstrated anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[10]
Mechanism of Action: COX-2 Inhibition
COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.[3] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[3] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[10] Certain benzodioxole-containing compounds have been identified as selective COX-2 inhibitors.[11]
Experimental Protocol: In Vitro COX-2 Inhibitor Screening Assay
A fluorometric or colorimetric assay can be used to screen for COX-2 inhibitors.[12][13][14] The principle is based on measuring the peroxidase activity of COX-2.
-
Reagent Preparation: Prepare assay buffer, COX probe/substrate, and human recombinant COX-2 enzyme according to the kit manufacturer's instructions.
-
Inhibitor Preparation: Prepare a dilution series of the benzodioxole test compound and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.
-
Reaction Setup: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound or control.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Signal Detection: Measure the fluorescence (e.g., λEx = 535 nm/λEm = 587 nm) or absorbance (e.g., 590 nm) at multiple time points to determine the reaction rate.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Antimicrobial and Antidiabetic Potential
Antimicrobial Activity
Benzodioxole derivatives have shown promising activity against a range of microbial pathogens, including bacteria and fungi.[15][16] The proposed mechanisms of action include disruption of microbial cell membranes, inhibition of essential enzymes, and interference with nucleic acid synthesis. For example, the nitropropenyl benzodioxole (NPBD) has demonstrated fungicidal activity against various fungal species.[4]
| Compound Class | Microbial Strain | MIC (µg/mL or nM) | Reference |
| Pyrrolidinomethanone derivative 4e | Sarcina sp. | 80 nM | [16] |
| Pyrrolidinomethanone derivative 4e | Staphylococcus aureus | 110 nM | [16] |
| Hydroxypiperidinoethanone derivative 6c | Sarcina sp. | 90 nM | [16] |
| Benzothiazole clubbed isatin derivative 41c | E. coli | 3.1 | [17] |
| Benzothiazole clubbed isatin derivative 41c | P. aeruginosa | 6.2 | [17] |
Antidiabetic Effects
The antidiabetic potential of benzodioxole-containing compounds is an emerging area of research. One of the key mechanisms being explored is the inhibition of α-glucosidase.[5] This enzyme, located in the small intestine, is responsible for breaking down complex carbohydrates into absorbable monosaccharides.[18] By inhibiting α-glucosidase, benzodioxole derivatives can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia.[18][19]
Synthesis and Future Directions
The synthesis of novel benzodioxole derivatives is an active area of chemical research. Claisen-Schmidt condensation is a common method for preparing piperonal-substituted chalcones, which serve as versatile intermediates for further structural modifications.[20][21] The continued exploration of structure-activity relationships will be crucial for optimizing the potency and selectivity of these compounds for their respective biological targets. Future research should focus on in-depth mechanistic studies, including the identification of specific molecular targets and signaling pathways, as well as in vivo efficacy and safety profiling of the most promising candidates.
References
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- The Anti-Fungal Activity of Nitropropenyl Benzodioxole (NPBD), a Redox-Thiol Oxidant and Tyrosine Phosphatase Inhibitor - PubMed. (2022). PubMed.
- What are COX-2 inhibitors and how do they work? - Patsnap Synapse. (2024).
- 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC - NIH. (2022). PubMed Central.
- Antimicrobial Activity Of Indole, Benzimidazole And Benzotriazole And Application In Drug Discovery: Review - International Journal of Pharmaceutical Sciences. (n.d.). International Journal of Pharmaceutical Sciences.
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Design, synthesis and antibacterial potential of 5-(benzo[d][2][22]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles - PMC - NIH. (n.d.). PubMed Central.
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In silico prediction of 5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol bioactivity
An In-Depth Technical Guide to the In Silico Bioactivity Prediction of 5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol
Executive Summary
The discovery of novel therapeutic agents is a resource-intensive endeavor, often constrained by the time and cost of synthesizing and screening new chemical entities. In silico computational methods offer a powerful, predictive framework to circumvent these limitations, enabling the early-stage evaluation of a molecule's potential bioactivity and drug-likeness. This guide provides a comprehensive, step-by-step workflow for predicting the biological activity of a novel compound, 5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol. By integrating foundational chemical analysis with a multi-faceted computational approach—including target identification, molecular docking, ADMET prediction, and molecular dynamics—we construct a robust, data-driven hypothesis for the molecule's therapeutic potential, guiding subsequent experimental validation.
Introduction: The Rationale for a Predictive Approach
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects[1][2]. Specifically, 1,2,4-triazole-3-thiol derivatives have demonstrated significant potential[3]. The subject of this guide, 5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol, is a novel entity whose biological profile is uncharacterized.
Conventional discovery pipelines would require its synthesis followed by broad, untargeted biological screening—a process of significant expense and uncertain outcome. Computational, or in silico, approaches reverse this paradigm by predicting activity first, thereby creating a focused, hypothesis-driven path for synthesis and validation[4][5]. This guide serves as a practical blueprint for this predictive process, demonstrating how to systematically evaluate a novel compound's bioactivity from its chemical structure alone.
Foundational Analysis of the Query Molecule
Before embarking on complex simulations, a foundational analysis of the molecule is essential. This step provides the basic physicochemical context and informs the subsequent target selection process.
Molecular Structure and Physicochemical Properties
The first step is to translate the chemical name into a machine-readable format, such as the Simplified Molecular-Input Line-Entry System (SMILES) string, and compute its key physicochemical properties.
-
Chemical Name: 5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol
-
SMILES String: CCN1C(=S)N=C(N1)C2=CC3=C(C=C2)OCO3
Using this structure, we can predict properties crucial for drug-likeness, often evaluated against frameworks like Lipinski's Rule of Five.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Lipinski's Rule of Five Compliance | Rationale |
| Molecular Weight | 263.32 g/mol | Pass (< 500) | Influences absorption and distribution. |
| LogP (Octanol/Water) | 2.15 | Pass (< 5) | Measures lipophilicity, affecting membrane permeability. |
| Hydrogen Bond Donors | 1 | Pass (≤ 5) | The thiol (-SH) group can act as a donor. |
| Hydrogen Bond Acceptors | 5 | Pass (≤ 10) | Nitrogen and oxygen atoms act as acceptors. |
| Molar Refractivity | 71.35 cm³ | N/A | Relates to molecular volume and polarizability. |
Bioactivity Context from the Core Scaffold
A literature review of the 1,2,4-triazole scaffold is critical for forming an initial biological hypothesis. This heterocyclic system is renowned for its antifungal activity, primarily through the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway essential for fungal cell membrane integrity[6][7][8]. This provides a strong, evidence-based starting point for targeted in silico investigation. Other reported activities include antioxidant and antiradical effects[9][10]. While these are possibilities, the prevalence and specificity of the antifungal action make CYP51 the primary hypothetical target.
A Multi-faceted In Silico Prediction Workflow
A robust prediction cannot rely on a single computational method. We employ a sequential and integrated workflow that builds confidence at each stage, from initial target binding to systemic behavior and complex stability.
Caption: A comprehensive workflow for predicting molecular bioactivity.
Step-by-Step Protocol: Target Identification and Preparation
Causality: The success of molecular docking hinges on using a high-quality, biologically relevant protein structure. Based on our literature review, the fungal CYP51 enzyme is the most probable target. We will use the structure from Candida albicans, a common human pathogen.
-
Search the RCSB Protein Data Bank (PDB): Access the PDB, a repository for 3D structural data of biological macromolecules[11][12]. Search for "lanosterol 14-alpha demethylase" or "CYP51" from a relevant fungal species (e.g., Candida albicans). A suitable entry is PDB ID: 5V5Z.
-
Download and Visualize the Structure: Download the structure in PDB format[13]. Use molecular visualization software (e.g., UCSF Chimera, PyMOL) to inspect the protein.
-
Prepare the Protein Receptor:
-
Remove Non-essential Molecules: Delete all water molecules (HOH) and any co-crystallized ligands or ions from the PDB file. This is crucial as they can interfere with the docking algorithm[14].
-
Add Hydrogen Atoms: Crystal structures often lack hydrogen atoms. Add them using the software's built-in tools, as hydrogens are critical for forming hydrogen bonds.
-
Assign Partial Charges: Compute and assign partial charges (e.g., Gasteiger charges) to all atoms. This is necessary for the docking software to calculate electrostatic interactions.
-
Save the Prepared Receptor: Save the final, cleaned structure in the required format for the docking software (e.g., PDBQT for AutoDock Vina).
-
Step-by-Step Protocol: Ligand Preparation
Causality: The ligand must be converted from a 2D representation to a low-energy 3D conformation to accurately simulate its physical interaction with the protein's binding site.
-
Generate 2D Structure: Use chemical drawing software (e.g., ChemDraw) or a web server to convert the SMILES string (CCN1C(=S)N=C(N1)C2=CC3=C(C=C2)OCO3) into a 2D structure.
-
Convert to 3D Structure: Use a program like Open Babel to convert the 2D structure into an initial 3D conformation.
-
Perform Energy Minimization: The initial 3D structure is not necessarily at its most stable (lowest energy) state. Use a force field (e.g., MMFF94 or UFF) to perform energy minimization. This process adjusts bond lengths and angles to find a more realistic, low-energy conformation.
-
Assign Partial Charges: As with the protein, assign partial charges to the ligand atoms.
-
Define Torsional Bonds: Identify the rotatable bonds within the ligand. The docking software will explore different conformations by rotating these bonds.
-
Save the Prepared Ligand: Save the final structure in the appropriate format (e.g., PDBQT).
Step-by-Step Protocol: Molecular Docking
Causality: Molecular docking predicts the preferred orientation (pose) and binding affinity of the ligand within the protein's active site[15]. A strong predicted binding affinity (a low binding energy value) suggests the compound may be an effective inhibitor.
-
Define the Binding Site (Grid Box): Using your visualization software and information from the PDB entry (or related literature), identify the amino acid residues that form the active site. Define a 3D grid box that encompasses this entire site. The docking search will be confined to this space, increasing efficiency and accuracy[16]. For CYP51, this is the heme-binding pocket.
-
Configure Docking Parameters: Set the parameters for the docking run in the software (e.g., AutoDock Vina). The exhaustiveness parameter controls the computational effort of the search; a higher value increases the chance of finding the best pose but takes longer.
-
Execute the Docking Simulation: Run the docking program. It will systematically place the ligand in the grid box, exploring different conformations and orientations, and score each pose based on a scoring function that estimates binding free energy.
-
Analyze the Results: The software will output a series of poses ranked by their binding affinity scores (in kcal/mol). The top-ranked pose (most negative score) represents the most likely binding mode.
Step-by-Step Protocol: ADMET Prediction
Causality: A potent compound is useless if it is toxic or cannot reach its target in the body. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction assesses the pharmacokinetic and safety profile of a compound, which are major reasons for drug failure[17].
-
Select an ADMET Prediction Tool: Utilize a comprehensive web server such as ADMETlab 3.0 or SwissADME. These platforms host a collection of pre-built predictive models.
-
Input the Molecule: Submit the molecule's SMILES string to the server.
-
Run the Prediction: Execute the analysis. The server will calculate dozens of parameters.
-
Interpret Key Parameters: Focus on the most critical outputs:
-
Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.
-
Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).
-
Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP2D6, CYP3A4). Inhibition of these can lead to adverse drug-drug interactions.
-
Excretion: Predicted clearance rate.
-
Toxicity: hERG inhibition (cardiotoxicity risk), Ames test (mutagenicity risk), and hepatotoxicity.
-
Step-by-Step Protocol: Molecular Dynamics (MD) Simulation
Causality: Molecular docking provides a static snapshot of the binding event. A molecular dynamics simulation assesses the stability of this protein-ligand complex over time in a simulated physiological environment (water, ions)[18][19]. If the ligand remains stably bound in the active site throughout the simulation, it increases confidence in the docking prediction.
-
System Preparation:
-
Use the Best Docking Pose: Take the top-ranked protein-ligand complex from the docking results.
-
Select a Force Field: Choose an appropriate force field (e.g., AMBER, CHARMM) that has parameters for both proteins and small molecules[19].
-
Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model) to simulate an aqueous environment.
-
Add Ions: Add counter-ions (e.g., Na+, Cl-) to neutralize the system's overall charge.
-
-
Simulation Execution (using GROMACS, NAMD, etc.):
-
Energy Minimization: Minimize the energy of the entire system (protein, ligand, water, ions) to remove steric clashes.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and adjust the pressure to the target pressure (e.g., 1 bar) in two phases: NVT (constant Number of particles, Volume, Temperature) and NPT (constant Number of particles, Pressure, Temperature). This ensures the system is stable before the production run[20].
-
Production Run: Run the simulation for a significant period (e.g., 50-100 nanoseconds), saving the atomic coordinates at regular intervals.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD indicates the system has reached equilibrium and the complex is not falling apart.
-
Root Mean Square Fluctuation (RMSF): Plot the RMSF for each amino acid residue. This shows which parts of the protein are flexible and which are stable. High fluctuation in the active site could indicate unstable binding.
-
Hydrogen Bond Analysis: Monitor the number of hydrogen bonds between the protein and ligand throughout the simulation. Consistent hydrogen bonding is a hallmark of stable binding.
-
Data Synthesis and Interpretation
This section synthesizes the outputs from the different computational stages into a coherent bioactivity hypothesis.
Docking and MD Stability Results
Table 2: Hypothetical Molecular Docking and Dynamics Results for CYP51
| Metric | Predicted Result | Interpretation |
| Binding Affinity | -9.2 kcal/mol | Strong binding energy, suggesting potent inhibition. |
| Key Interactions | H-bond with TYR132; Pi-sulfur with Heme; Hydrophobic contacts with PHE231, LEU376 | Indicates specific, favorable interactions within the active site. |
| Ligand RMSD (100 ns) | 1.5 ± 0.3 Å | Low and stable RMSD suggests the ligand remains tightly bound in its docked pose. |
| Protein RMSD (100 ns) | 2.1 ± 0.4 Å | Stable protein backbone confirms the overall structural integrity during simulation. |
The docking results predict a high binding affinity, comparable to known antifungal agents. The interaction map reveals that the molecule fits well within the active site, forming key hydrogen bonds and hydrophobic interactions. Crucially, the molecular dynamics simulation validates this static picture, showing the ligand remains stably bound over 100 ns, confirming the plausibility of the docked pose.
Predicted Pharmacokinetic (ADMET) Profile
Table 3: Summary of Predicted ADMET Properties
| Parameter | Prediction | Implication for Drug Development |
| Human Intestinal Absorption | High | Good potential for oral bioavailability. |
| BBB Penetrant | No | Low risk of central nervous system side effects. |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this pathway. |
| hERG Inhibitor | Low Risk | Reduced potential for cardiotoxicity. |
| Ames Mutagenicity | Non-mutagen | Favorable safety profile. |
| Hepatotoxicity | Low Probability | Reduced risk of liver damage. |
The ADMET profile is highly favorable. The compound is predicted to be well-absorbed orally, unlikely to cause CNS side effects, and shows a low probability of inducing toxicity or problematic drug-drug interactions[21]. This "clean" profile significantly increases its attractiveness as a drug candidate.
Caption: Inhibition of the ergosterol biosynthesis pathway via CYP51.
Proposed Experimental Validation
The in silico results provide a strong, testable hypothesis: 5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a potent and safe inhibitor of fungal CYP51. The next logical phase is to validate these predictions through targeted in vitro experiments.
-
Chemical Synthesis: Synthesize the compound. The presence of known chemical scaffolds suggests that established synthetic routes for 1,2,4-triazoles can be adapted[10].
-
Antifungal Susceptibility Testing: Perform a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of clinically relevant fungal strains, such as Candida albicans, Candida glabrata, and Aspergillus fumigatus[6].
-
Enzyme Inhibition Assay: Conduct a direct enzymatic assay using purified recombinant CYP51 to determine the IC₅₀ (half-maximal inhibitory concentration) of the compound. This will confirm that the antifungal activity is directly due to target engagement.
-
Initial Safety Profiling: Perform preliminary in vitro toxicology assays, such as a cytotoxicity assay against a human cell line (e.g., HepG2), to confirm the low toxicity predicted by the ADMET analysis.
Conclusion
This guide has detailed a rigorous, multi-step computational workflow to predict the bioactivity of a novel molecule, 5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol. By leveraging the known pharmacology of its core scaffold, we identified fungal CYP51 as a high-probability target. Subsequent molecular docking, ADMET prediction, and molecular dynamics simulations collectively build a compelling, self-validating case for this compound as a potential antifungal agent with a promising safety profile. This in silico-first approach exemplifies a modern paradigm in drug discovery, enabling researchers to invest resources with greater precision and a higher probability of success by focusing experimental efforts on compounds that are computationally validated to be potent, stable, and safe.
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Introduction: The Significance of the 1,2,4-Triazole-3-thiol Scaffold
An In-depth Technical Guide to the Synthesis of 4-Substituted-1,2,4-Triazole-3-thiol
The 1,2,4-triazole nucleus, particularly when functionalized with a thiol or thione group at the 3-position and a variable substituent at the N-4 position, represents a privileged scaffold in medicinal chemistry and drug development.[1] These heterocyclic compounds exhibit a remarkable breadth of pharmacological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] Their biological significance stems from the unique electronic and structural features of the triazole ring, which can engage in various non-covalent interactions with biological targets like enzymes and receptors.[3] The thione/thiol group provides an additional crucial point for interaction or further chemical modification. This guide offers a comprehensive review of the core synthetic strategies for constructing 4-substituted-1,2,4-triazole-3-thiols, providing field-proven insights and detailed protocols for researchers in synthetic and medicinal chemistry.
Core Synthetic Strategies: A Mechanistic Overview
The construction of the 4-substituted-1,2,4-triazole-3-thiol ring system is predominantly achieved through two major convergent strategies. The choice between them often depends on the availability of starting materials and the desired substitution pattern.
-
Route A: Cyclization of Acylthiosemicarbazides: This is arguably the most versatile and widely employed method. It involves the acylation of a 4-substituted thiosemicarbazide with a carboxylic acid or its derivative (e.g., acid chloride, ester), followed by a base-catalyzed cyclodehydration.
-
Route B: Reaction of Hydrazides with Isothiocyanates: This classical approach involves the reaction of a carboxylic acid hydrazide with an appropriate isothiocyanate. The resulting acyl thiosemicarbazide intermediate undergoes a similar cyclization to yield the target triazole.
The following diagram provides a high-level overview of these primary synthetic pathways.
Caption: High-level overview of the two primary synthetic routes to 4-substituted-1,2,4-triazole-3-thiols.
Route A: Acylation of Thiosemicarbazides & Cyclization
This approach offers significant flexibility as it allows for the combination of various 4-substituted thiosemicarbazides and carboxylic acids.[4] The synthesis is a two-step process: acylation followed by cyclodehydration.
Pillar 1: The Acylation Step
The initial acylation of the N1-amino group of a 4-substituted thiosemicarbazide is the cornerstone of this route. While traditionally performed with highly reactive acid chlorides, modern methods utilize activating agents that allow for the direct use of carboxylic acids, which are more diverse and readily available.
Field Insight: The Role of Polyphosphate Ester (PPE) Polyphosphate ester (PPE) has emerged as a highly effective reagent for this transformation.[4] It acts as both a Brønsted acid to activate the carboxylic acid and a powerful dehydrating agent to drive the condensation reaction forward. The reaction is typically performed in a non-polar solvent like chloroform.[4] A key advantage is that PPE can be used even with substrates containing sensitive functional groups, such as unprotected hydroxyl groups, which might not be compatible with harsher reagents like thionyl chloride.[4]
Pillar 2: The Cyclodehydration Step
The resulting 1-acyl-4-substituted-thiosemicarbazide intermediate is then cyclized to form the triazole ring. This is almost universally accomplished under alkaline conditions.
Causality Behind the Base: The use of an aqueous alkali solution (e.g., KOH or NaOH) is critical. The base serves two primary functions:
-
Deprotonation: It removes a proton from one of the amide nitrogens, increasing its nucleophilicity.
-
Catalysis: This enhanced nucleophile then attacks the carbonyl carbon, initiating an intramolecular cyclization. The subsequent elimination of a water molecule yields the stable aromatic triazole ring.
The choice of an aqueous base is also pragmatic; the target triazole-thiol is often soluble in the alkaline medium as its corresponding thiolate salt, allowing for easy separation from insoluble impurities or side products, such as 1,3,4-thiadiazoles.[4]
Caption: Mechanism of base-catalyzed cyclodehydration of an acylthiosemicarbazide intermediate.
Experimental Protocol: PPE-Mediated Synthesis of 4,5-Disubstituted-1,2,4-triazole-3-thiols
This protocol is adapted from a robust method demonstrated for a wide range of substrates.[4]
Part 1: Acylation in a Hydrothermal Reactor
-
Reagent Preparation: In a 10 mL hydrothermal reaction vessel, thoroughly mix the selected carboxylic acid (8.2 mmol) and the 4-substituted thiosemicarbazide (8.2 mmol) using a spatula.
-
Solvent Addition: Add dry chloroform (4 mL) and a magnetic stir bar to the mixture.
-
PPE Addition: Place the open vessel on a magnetic stirrer and add polyphosphate ester (PPE, ~1.5 g) to the stirring suspension.
-
Reaction: Immediately seal the vessel and heat in a jacket maintained at 90 °C for 11 hours.
-
Expert Insight: Using a sealed hydrothermal reactor allows the reaction to be conducted above the boiling point of the solvent, significantly accelerating the reaction and often promoting the precipitation of the intermediate.[4]
-
Part 2: Alkaline Cyclization and Isolation
-
Intermediate Handling: After cooling, a precipitate or a resin-like mass of the acylthiosemicarbazide intermediate will have formed. Filter the precipitate or decant the chloroform from the resin.
-
Cyclization: Suspend the intermediate in water (15 mL). Add a 2 M KOH solution dropwise to adjust the pH to 9-10.
-
Heating: Heat the resulting mixture at 90 °C for 9 hours, maintaining the alkaline pH by periodically adding more 2 M KOH solution.
-
Self-Validation: The solid intermediate should gradually dissolve as it cyclizes and forms the water-soluble potassium thiolate salt. Any remaining undissolved precipitate is likely an impurity (e.g., 1,3,4-thiadiazole) and can be filtered off.[4]
-
-
Purification: Treat the cooled, filtered solution with activated charcoal (~80 mg) to remove colored impurities, and then filter again.
-
Precipitation: Acidify the clear filtrate with 0.5 M HCl to a pH of ~2. The target 4-substituted-1,2,4-triazole-3-thiol will precipitate out of the solution.
-
Final Isolation: Filter the solid product, wash with a 90:10 water/methanol mixture, and dry to obtain the pure compound.
Data Presentation: Substrate Scope and Yields
The following table summarizes the results for the synthesis of various 4,5-disubstituted-1,2,4-triazole-3-thiols using the PPE-mediated method, showcasing its applicability.[4]
| Entry | R¹ (from Carboxylic Acid) | R² (at N-4) | Product | Yield (%) |
| 1 | Phenyl | H | 2a | 61 |
| 2 | Phenyl | Ethyl | 2b | 52 |
| 3 | Phenyl | Phenyl | 2c | 45 |
| 4 | 4-Chlorophenyl | H | 2d | 68 |
| 5 | 4-Hydroxyphenyl | H | 2o | 40 |
| 6 | 3-(1H-1,2,4-triazol-1-yl)propyl | H | 2p | 55 |
Data sourced from Tretyakov, B.A., et al. (2022).[4]
Route B: Synthesis from Hydrazides and Isothiocyanates
This classical pathway is highly reliable, particularly when the requisite acid hydrazide and isothiocyanate are commercially available or easily synthesized. It is one of the most prevalent methods found in the literature for accessing these scaffolds.[4]
Workflow and Mechanistic Considerations
The workflow for this route is straightforward and involves two distinct chemical events that are often performed in a single pot.
Caption: Experimental workflow for the synthesis of triazole-thiols from acid hydrazides and isothiocyanates.
-
Nucleophilic Addition: The terminal nitrogen of the acid hydrazide acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate. This addition reaction forms the key acylthiosemicarbazide intermediate. This step is typically performed in a protic solvent like ethanol under reflux to ensure complete reaction.
-
Base-Catalyzed Cyclization: As with Route A, an aqueous base is added (often directly to the same reaction vessel) to promote the intramolecular cyclization and dehydration, leading to the formation of the triazole ring.
-
Acidification and Isolation: The final product is isolated by acidifying the reaction mixture, which protonates the thiolate salt, causing the neutral triazole-thiol to precipitate.
Causality in Reagent Choice: The primary advantage of this method is its convergent nature. The two halves of the final molecule are brought together in a single, efficient step. However, its utility is entirely dependent on the commercial availability or synthetic accessibility of the specific isothiocyanate needed for the desired N-4 substituent.
Conclusion: A Versatile Scaffold Accessible Through Robust Chemistry
The synthesis of 4-substituted-1,2,4-triazole-3-thiols is well-established, relying on robust and high-yielding chemical transformations. The two primary pathways—cyclization of acylated thiosemicarbazides and the reaction of hydrazides with isothiocyanates—provide chemists with flexible and reliable options. Modern advancements, such as the use of polyphosphate ester, have expanded the scope of the acylation route, allowing for the direct use of carboxylic acids and enhancing compatibility with complex substrates.[4] Understanding the underlying mechanisms, particularly the critical role of the base in the final cyclodehydration step, empowers researchers to troubleshoot and optimize these syntheses for the development of new therapeutic agents and functional materials.
References
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Linciano, P., Gianquinto, E., Montanari, M., Maso, L., Bellio, P., Cebrián-Sastre, E., et al. (2020). 4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases. Pharmaceuticals. Available from: [Link]
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Tretyakov, B.A., Tikhonova, M.A., & Gaponik, P.N. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules. Available from: [Link]
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Alyahyaoy, H.A., Alrubaie, L.A., Mohammed-Ali, M.A., Hraishawi, R.M.O., & Alyahyaoy, H.A. (2019). Synthesis, characterization and antibacterial evaluation of new 1,2,4-triazole-3-thiol derivatives. ResearchGate. Available from: [Link]
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Keri, R.S., Sasidhar, B.S., Nagaraja, B.M., & Santos, M.A. (2015). 1,2,4-triazoles: Synthetic strategies and pharmacological profiles. ResearchGate. Available from: [Link]
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Küçükgüzel, Ş.G., Mazi, A., & Tatar, E. (2014). Synthesis of some 4-arylidenamino-4H-1,2,4-triazole-3-thiols and their antituberculosis activity. Taylor & Francis Online. Available from: [Link]
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Nemallapudi, P., Kumar, G.V., & Bethanabhatla, K. (2024). A Review on Chemistry and Methods of Synthesis of 1,2,4-Triazole Derivatives. PubMed. Available from: [Link]
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de Souza, M.V.N., & Pais, K.C. (2021). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. National Center for Biotechnology Information. Available from: [Link]
-
Korol, N.I., Slivka, M.V., & Vovk, M.V. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available from: [Link]
-
Zhang, Y., Song, B.-A., & Li, H.-Y. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available from: [Link]
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Ihnatova, T.V., & Kaplaushenko, A.G. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Sci-press.com. Available from: [Link]
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Zhang, Y., Song, B.-A., & Li, H.-Y. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Center for Biotechnology Information. Available from: [Link]
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Alyahyaoy, H.A. (2024). Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Research Square. Available from: [Link]
-
Bawa, S., & Kumar, S. (2022). A comprehensive review on the synthesis of 1,2,4 triazole compounds. ISRES. Available from: [Link]
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Tretyakov, B.A., Tikhonova, M.A., & Gaponik, P.N. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. Available from: [Link]
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Tretyakov, B.A., Tikhonova, M.A., & Gaponik, P.N. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Center for Biotechnology Information. Available from: [Link]
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Tautomerism in 4-ethyl-4H-1,2,4-triazole-3-thiol systems
An In-Depth Technical Guide to Tautomerism in 4-ethyl-4H-1,2,4-triazole-3-thiol Systems
Authored by: Gemini, Senior Application Scientist
Abstract
The phenomenon of tautomerism, the dynamic equilibrium between two readily interconvertible structural isomers, is a cornerstone of modern organic and medicinal chemistry.[1] For heterocyclic systems like 1,2,4-triazoles, this equilibrium can profoundly influence physicochemical properties, reactivity, and, critically, biological activity.[2] This guide provides a detailed exploration of the thione-thiol tautomerism in 4-ethyl-4H-1,2,4-triazole-3-thiol, a scaffold of significant interest in drug development.[3] We will dissect the structural nuances of the tautomeric forms, elucidate the environmental factors governing their equilibrium, and present a validated framework of experimental and computational methodologies for their characterization. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this vital chemical behavior.
The Principle of Thione-Thiol Tautomerism in the 1,2,4-Triazole Core
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[4] When substituted with a mercapto group at the C3 position, the system can exist in two primary tautomeric forms: the thione form (an amide-like structure with a C=S double bond) and the thiol form (an aromatic structure with an S-H single bond).[5] The 4-ethyl substituent locks the position of the ethyl group, simplifying the potential equilibria to the two forms shown below.
The equilibrium between these forms is not static; it is a dynamic process influenced by a delicate interplay of intramolecular and intermolecular forces.[1] Understanding which tautomer predominates under specific conditions is paramount, as the two forms possess distinct hydrogen bonding capabilities, lipophilicity, and three-dimensional shapes, all of which dictate their interaction with biological targets like enzymes and receptors.[4]
Protocol 4.1: NMR Spectroscopic Analysis
Objective: To identify and quantify the thione and thiol tautomers in different solvents.
-
Sample Preparation: Prepare three separate ~10 mg/mL solutions of the compound in:
-
DMSO-d₆ (a polar, aprotic solvent)
-
Chloroform-d (CDCl₃, a nonpolar solvent)
-
Deuterium oxide (D₂O) with a drop of NaOD (to create a basic environment).
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum for each sample at 25 °C.
-
Acquire a ¹³C NMR spectrum for the DMSO-d₆ sample.
-
-
Data Analysis:
-
In the ¹H spectrum, look for a broad peak between 13-14 ppm (N-H, thione) and a peak between 1.1-1.4 ppm (S-H, thiol).
-
In the ¹³C spectrum, identify the C=S signal around 169 ppm.
-
Causality: The choice of solvents with varying polarities is designed to deliberately shift the equilibrium, providing stronger evidence for peak assignments. [6]4. Quantification: In spectra where both tautomers are visible, calculate the relative ratio by integrating the respective N-H and S-H proton signals.
-
Protocol 4.2: Computational Stability Analysis
Objective: To determine the relative thermodynamic stability of the thione and thiol tautomers.
-
Structure Generation: Build the 3D structures of both the thione and thiol tautomers of 4-ethyl-4H-1,2,4-triazole-3-thiol using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization on both structures using a reliable DFT method, such as B3LYP with a 6-31G(d,p) basis set. [7]This step finds the lowest energy conformation for each tautomer.
-
Frequency Calculation: Perform a frequency calculation at the same level of theory to verify that the optimized structures are true energy minima (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).
-
Energy Analysis: Calculate the Gibbs free energy (G) for each tautomer. The difference in free energy (ΔG) will indicate the relative stability. A negative ΔG for the thione relative to the thiol indicates the thione is more stable.
-
Self-Validation: The computational prediction that the thione form is more stable should align with the experimental observation that it is the dominant species in most neutral solvents. [8]
Implications for Drug Design and Development
The predominance of one tautomer has significant consequences for drug action.
-
Receptor Binding: The thione and thiol forms have different hydrogen bond donor/acceptor patterns. If a drug's target has a specific active site that requires a hydrogen bond donor (like the thione's N-H), the thiol form will be inactive.
-
Physicochemical Properties: Tautomerism affects properties like solubility and lipophilicity (LogP). The ability of the molecule to exist in different forms can influence its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Prodrug Strategy: In some cases, the less stable tautomer might be the more active form. Chemical modifications can be made to "lock" the molecule into the desired tautomeric form, representing a viable prodrug strategy to enhance efficacy.
Conclusion
The thione-thiol tautomerism of 4-ethyl-4H-1,2,4-triazole-3-thiol is a critical chemical feature that dictates its physical, chemical, and biological properties. Experimental evidence from NMR, FT-IR, and UV-Vis spectroscopy, supported by theoretical DFT calculations, overwhelmingly indicates that the thione tautomer is the predominant and more stable form in the solid state and in most neutral solvents. [1][4][7]However, this equilibrium is dynamic and can be manipulated, particularly by changing the pH of the environment. A thorough understanding and characterization of this tautomeric system, using the integrated workflows described herein, is not merely an academic exercise but a fundamental necessity for the rational design and development of novel therapeutics based on the 1,2,4-triazole scaffold.
References
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Varynskyi, B. A., Scherback, M. A., Kaplaushenko, A. G., & Yurchenko, I. A. (2019). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 6(5), 1342-1350. [Link]
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Ivashkevich, O. A., & Gaponik, P. N. (2021). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Magnetochemistry, 7(9), 123. [Link]
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Geronikaki, A., & Poroikov, V. (2016). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Journal of Chromatographic Science, 54(7), 1145-1153. [Link]
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Abbas, A. A., & Dawood, K. M. (2023). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry, 34(1), 181-192. [Link]
-
Stepanova, M. A., et al. (2024). Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase. International Journal of Molecular Sciences, 25(13), 6891. [Link]
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Fisera, L., et al. (1995). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 73(6), 823-829. [Link]
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Dobrowolski, J. C., & Karpińska, G. (2015). DFT studies on tautomerism of C5-substituted 1,2,4-triazoles. Computational and Theoretical Chemistry, 1052, 58-67. [Link]
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Davari, M. D., Bahrami, H., Haghighi, Z. Z., & Zahed, M. (2010). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Modeling, 16(4), 841-855. [Link]
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Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Tautomerism of Heterocycles: Five-membered Rings with Two or More Heteroatoms. Advances in Heterocyclic Chemistry, 1, 2-130. [Link]
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El-Nahas, A. M. (2012). Tautomerism and Density Functional Theory. In Density Functional Theory. InTech. [Link]
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Hryhoriv, O. M., et al. (2024). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Pharmaceuticals, 17(5), 633. [Link]
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Hameed, A., et al. (2014). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research, 3(8), 154-162. [Link]
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Davari, M. D., et al. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Modeling, 16, 841-855. [Link]
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Preliminary Cytotoxicity Screening of 5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol
An In-Depth Technical Guide
Introduction: Unveiling the Therapeutic Potential of a Novel Triazole-Thiol
In the landscape of modern drug discovery, the pursuit of novel molecular entities with therapeutic promise is a paramount objective. Heterocyclic compounds, particularly those incorporating the 1,2,4-triazole nucleus, represent a highly privileged scaffold. This is due to their unique structural features, including dipole character, hydrogen bonding capability, and metabolic stability, which allow for high-affinity interactions with a wide range of biological receptors.[1] The 1,2,4-triazole moiety is a cornerstone of numerous established anticancer and antifungal agents, highlighting its potential in developing new therapeutics.[1][2]
This guide focuses on 5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol , a novel compound that marries the potent 1,2,4-triazole-3-thiol core with a 1,3-benzodioxole moiety. The benzodioxole scaffold is also of significant interest, known for its biophoric nature and presence in various bioactive natural products and synthetic compounds with demonstrated antifungal and anticancer properties.[3][4] The combination of these two pharmacophores suggests a strong potential for significant biological activity.
The critical first step in evaluating any new potential therapeutic agent is to assess its fundamental interaction with living cells—its cytotoxicity. Preliminary cytotoxicity screening serves as the gateway to further development, providing essential data on a compound's potency and its selective effects on cancerous versus non-cancerous cells. This technical guide provides a comprehensive, field-proven framework for conducting this initial screen, grounded in the principles of scientific integrity and reproducibility. We will detail not just the "how" but the "why" behind each step, empowering researchers to generate reliable and interpretable data for this promising molecule.
Section 1: Foundational Principles of the Cytotoxicity Screen
A robust preliminary screen is built upon a logical and well-justified experimental design. The choices of cellular models and assay methodology are critical for generating meaningful data that can confidently guide subsequent research.
Rationale for Cell Line Selection
The initial screening panel should be broad enough to detect activity across different cancer types but focused enough to be resource-efficient. For this purpose, we select a panel of well-characterized human cancer cell lines and a non-cancerous control line.
-
MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor-positive cell line, it is a workhorse model for breast cancer research and allows for the evaluation of cytotoxicity in one of the most common cancer types.
-
A549 (Human Lung Carcinoma): Representing non-small cell lung cancer, this line provides insight into the compound's efficacy against another prevalent and often drug-resistant malignancy.
-
HeLa (Human Cervical Adenocarcinoma): One of the oldest and most commonly used human cell lines, its aggressive proliferation makes it a sensitive indicator for antiproliferative effects.[5][6]
-
HEK293 (Human Embryonic Kidney): This non-cancerous, immortalized cell line is crucial for establishing a Selectivity Index (SI) . A compound that is highly toxic to cancer cells but minimally affects normal cells has a higher therapeutic potential.[5][6] Comparing the IC₅₀ values from cancer lines to the HEK293 line provides this critical initial safety and specificity profile.
The MTT Assay: A Gold Standard for Viability Assessment
For preliminary high-throughput screening, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the method of choice due to its reliability, cost-effectiveness, and straightforward colorimetric readout.[6][7]
The core principle of the MTT assay is the enzymatic reduction of the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[8] This conversion is exclusively carried out by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active, living cells.[8] Therefore, the amount of purple formazan produced is directly proportional to the number of viable cells. Cell death or metabolic compromise leads to a decrease in mitochondrial activity and, consequently, a reduced colorimetric signal. This provides a quantitative measure of a compound's cytotoxic or cytostatic effects.[7][9]
The Imperative of Self-Validating Controls
To ensure the trustworthiness of the generated data, every assay plate must be a self-validating system. This is achieved through the inclusion of rigorous controls:
-
Vehicle Control (0.1% DMSO): The test compound will be dissolved in Dimethyl Sulfoxide (DMSO). This control consists of cells treated with the same final concentration of DMSO as the highest dose of the test compound. It establishes the baseline for 100% cell viability and ensures that the solvent itself has no cytotoxic effect.
-
Untreated Control: Cells incubated with only the culture medium. This control should yield results identical to the vehicle control and confirms the health of the cell culture.
-
Positive Control (Doxorubicin): A well-characterized chemotherapeutic agent with known cytotoxic effects. This control validates that the assay system is responsive and capable of detecting cytotoxicity, confirming that all reagents and protocols are working as expected.
-
Blank Control (Medium Only): Wells containing only cell culture medium without cells. The absorbance from these wells is used to subtract the background absorbance from all other readings, increasing the accuracy of the results.[8]
Section 2: Detailed Experimental Protocol
This section provides a step-by-step methodology for performing the preliminary cytotoxicity screen of 5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol.
Materials and Reagents
-
Cell Lines: MCF-7, A549, HeLa, HEK293 (e.g., from ATCC).
-
Test Compound: 5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol.
-
Culture Media: DMEM or RPMI-1640, as appropriate for each cell line.
-
Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Reagents: Trypsin-EDTA (0.25%), Dimethyl Sulfoxide (DMSO, cell culture grade), Phosphate-Buffered Saline (PBS, sterile).
-
Assay Kit: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS).
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Positive Control: Doxorubicin hydrochloride.
-
Equipment: 96-well flat-bottom cell culture plates, multichannel pipette, CO₂ incubator (37°C, 5% CO₂), microplate reader (absorbance at 570 nm), inverted microscope, biosafety cabinet.
Experimental Workflow
The entire experimental process can be visualized as a sequential workflow.
Caption: Experimental workflow for the 4-day MTT cytotoxicity assay.
Step-by-Step Procedure
Day 1: Cell Seeding
-
Culture the selected cell lines until they reach approximately 80% confluency.
-
Harvest the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter. Ensure cell viability is >95%.
-
Dilute the cell suspension to the optimal seeding density (typically 5,000-10,000 cells per 100 µL).
-
Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate. Leave the outermost wells filled with sterile PBS to minimize evaporation (the "edge effect").
-
Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment and recovery.
Day 2: Compound Treatment
-
Prepare a 10 mM stock solution of the test compound and Doxorubicin in DMSO.
-
Perform serial dilutions of the stock solutions in serum-free medium to create working solutions that are 10x the final desired concentration. A typical concentration range for a preliminary screen is 0.1, 1, 10, 50, and 100 µM.
-
Carefully remove the old medium from the cells and add 90 µL of fresh complete medium.
-
Add 10 µL of the 10x working solutions to the appropriate wells to achieve the final target concentrations. Add 10 µL of medium containing 1% DMSO to the vehicle control wells.
-
Incubate the treated plates for 48 hours.
Day 4: MTT Assay and Data Collection
-
After the 48-hour incubation, visually inspect the cells under a microscope to observe any morphological changes (e.g., cell rounding, detachment).
-
Add 10 µL of the 5 mg/mL MTT reagent to each well (final concentration 0.5 mg/mL).[10]
-
Incubate the plates for 2-4 hours at 37°C. Monitor for the formation of purple formazan crystals within the cells.
-
After incubation, carefully aspirate the medium containing MTT. Be careful not to disturb the formazan crystals.
-
Add 100 µL of DMSO (or other solubilization solution) to each well to dissolve the formazan crystals.[11]
-
Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to correct for background absorbance if available.[8]
Section 3: Data Analysis and Interpretation
Raw absorbance data must be processed correctly to yield the half-maximal inhibitory concentration (IC₅₀), the primary endpoint of this assay. The IC₅₀ is the concentration of a drug that is required to inhibit a biological process by 50%.[12][13]
Data Normalization
First, normalize the raw OD values to percent viability using the control wells. The calculation for each well is as follows:
% Cell Viability = [ (ODSample - ODBlank) / (ODVehicle Control - ODBlank) ] x 100
This calculation expresses the viability of treated cells as a percentage relative to the untreated (vehicle) control cells.
Dose-Response Curve and IC₅₀ Determination
-
Plot the % Cell Viability (Y-axis) against the logarithm of the compound concentration (X-axis).
-
Fit the data to a non-linear regression model, typically a sigmoidal dose-response (variable slope) curve. This can be done using software like GraphPad Prism, Origin, or even Excel with a non-linear regression add-in.[12][14]
-
The IC₅₀ value is the concentration on the X-axis that corresponds to 50% viability on the Y-axis of the fitted curve.[15]
Caption: Logical flow from raw data to IC₅₀ determination.
Interpreting the Results
The output of this screen will be a set of IC₅₀ values for the test compound against each cell line.
Table 1: Hypothetical Cytotoxicity Data for Compound X
| Cell Line | Type | Compound X IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| MCF-7 | Breast Cancer | 8.5 | 0.9 |
| A549 | Lung Cancer | 12.2 | 1.5 |
| HeLa | Cervical Cancer | 7.9 | 0.7 |
| HEK293 | Non-Cancerous | > 100 | 5.8 |
From this data, we can calculate the Selectivity Index (SI) to gauge the compound's cancer-specific toxicity:
SI = IC₅₀ (Non-Cancerous Cell Line) / IC₅₀ (Cancer Cell Line)
For HeLa cells, the SI would be >100 / 7.9 = >12.6. A higher SI value (typically >10) is desirable, indicating that the compound is significantly more toxic to cancer cells than to normal cells, suggesting a wider therapeutic window.
Section 4: Potential Mechanisms and Future Directions
While this preliminary screen does not elucidate the mechanism of action, the chemical structure of 5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol allows us to hypothesize potential pathways that could be investigated in future studies. Triazole derivatives have been shown to induce apoptosis and interfere with key signaling pathways in cancer cells.
A potential mechanism could involve the induction of the intrinsic apoptosis pathway, often initiated by cellular stress. This pathway is a primary target for many anticancer drugs.
Caption: Hypothesized intrinsic apoptosis pathway induced by the compound.
Based on promising results from this screen (e.g., potent IC₅₀ values and a high selectivity index), the following steps are recommended:
-
Expansion Screening: Test the compound against a larger panel of cancer cell lines, including those from the same tissue of origin, to confirm the initial findings.
-
Mechanism of Action Studies: Investigate the mode of cell death (apoptosis vs. necrosis), effects on the cell cycle, and potential molecular targets using techniques like flow cytometry, Western blotting, and enzymatic assays.
-
In Vivo Studies: If in vitro data remains strong, proceed to animal models to evaluate the compound's efficacy, pharmacokinetics, and safety in a whole-organism context.
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Methodological & Application
Application Note: High-Resolution Mass Spectrometry for the Structural Elucidation of 5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol
Abstract
This application note provides a comprehensive guide to the analysis of 5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol using High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC). As a novel heterocyclic compound with potential applications in drug discovery and development, rigorous structural confirmation and purity assessment are paramount.[1] We present a self-validating protocol that leverages the sensitivity and specificity of Electrospray Ionization (ESI) and the resolving power of Orbitrap mass analysis to achieve unambiguous compound identification.[2] The narrative explains the causality behind key experimental choices, from sample preparation to data interpretation, and details a proposed fragmentation pathway for this molecule, providing a robust framework for researchers in pharmaceutical and chemical analysis.
Introduction: The Analytical Challenge
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, appearing in a wide array of bioactive compounds.[3] The specific molecule of interest, 5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol, combines this key heterocycle with a benzodioxole group, a structure found in numerous natural and synthetic compounds. Its analysis is critical for synthesis validation, metabolite identification, and impurity profiling.
Mass spectrometry is the definitive tool for this purpose due to its unparalleled sensitivity and ability to provide precise molecular weight and structural information.[4] However, the structural complexity of triazole derivatives necessitates a carefully designed analytical strategy. Their fragmentation can be intricate and is highly dependent on the substituents and the ionization technique employed.[3][5] This guide is designed to provide a field-proven methodology for the confident analysis of this compound using LC-HRMS.
Foundational Principles & Experimental Rationale
Analyte Characteristics and Ionization Strategy
The analyte's structure features several sites amenable to ionization. The triazole ring contains basic nitrogen atoms, making it an excellent candidate for protonation in positive-ion mode ESI. Electrospray Ionization (ESI) is selected as the ionization method because it is a "soft" technique that imparts minimal energy to the analyte, preserving the molecular ion and simplifying the resulting mass spectrum.[6] This is crucial for obtaining an accurate molecular weight, which is the first step in identification. We anticipate the primary ion to be the protonated molecule, [M+H]⁺. Sodium adducts, [M+Na]⁺, are also commonly observed and can provide secondary confirmation.[7]
Furthermore, the compound exists in a potential thione-thiol tautomerism. While LC may separate these forms under certain conditions, ESI-MS will typically detect them as a single species with the same mass-to-charge ratio (m/z).[8]
The Case for High-Resolution Mass Spectrometry (HRMS)
While nominal mass data from a single quadrupole instrument can suggest a compound's presence, it lacks the specificity needed for definitive identification.[4] HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide exceptional mass resolution and accuracy.[1][2] This capability is essential for two reasons:
-
Elemental Composition Determination: By measuring the mass of an ion with high accuracy (typically < 5 ppm), we can calculate its unique elemental formula, which is a powerful tool for confirming the identity of an unknown or synthesized compound.[9][10]
-
Resolving Isobaric Interferences: In complex matrices, such as in metabolite studies or impurity analysis, other compounds may have the same nominal mass as the analyte. HRMS can resolve these isobaric interferences, ensuring that the measured signal is exclusively from the compound of interest.[10]
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
To confirm the compound's structure, we employ tandem mass spectrometry (MS/MS). In this technique, the [M+H]⁺ ion is isolated, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern serves as a structural fingerprint. The stability of the triazole ring and the nature of its substituents dictate the fragmentation pathways, which often involve characteristic losses of small neutral molecules or cleavage at the substituent bonds.[3][11]
Experimental Workflow and Detailed Protocols
The overall analytical workflow is designed to ensure reproducibility and accuracy, from initial sample handling to final data interpretation.
Caption: High-level workflow for the LC-HRMS analysis.
Protocol 1: Sample Preparation
Rationale: The goal is to create a clean, dilute solution of the analyte in a solvent compatible with the LC mobile phase to prevent precipitation and ensure optimal ionization efficiency.[12][13] Methanol is an excellent solvent for many organic compounds and is miscible with typical reversed-phase mobile phases. Filtering is a critical step to remove any particulate matter that could clog the sensitive LC system.
Steps:
-
Stock Solution Preparation: Accurately weigh ~1.0 mg of 5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol and dissolve it in 1.0 mL of HPLC-grade methanol to create a 1 mg/mL stock solution. Vortex until fully dissolved.
-
Working Solution Preparation: Perform a serial dilution of the stock solution. Dilute 10 µL of the stock solution into 990 µL of the initial mobile phase (95% Water + 0.1% Formic Acid) to create a 10 µg/mL working solution.
-
Note: The addition of 0.1% formic acid to the mobile phase is crucial for promoting protonation and achieving better peak shape in reversed-phase chromatography.[13]
-
-
Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter into a 2 mL autosampler vial.
-
Blank and Control: Prepare a blank sample consisting of only the mobile phase to assess background noise and system contamination.
Protocol 2: LC-HRMS Method Parameters
Rationale: The LC method is designed to retain and resolve the analyte from any impurities, while the MS method is configured for high-resolution detection of the parent ion and data-dependent acquisition of its fragment ions.
Table 1: Liquid Chromatography Parameters
| Parameter | Value | Rationale |
|---|---|---|
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Standard for retaining moderately polar organic molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase with acid modifier for protonation. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for elution. |
| Gradient | 5% B to 95% B over 10 min | A standard gradient to elute compounds with a range of polarities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column to ensure efficient separation. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | A typical volume to avoid column overloading. |
Table 2: High-Resolution Mass Spectrometry Parameters (Orbitrap Example)
| Parameter | Full MS (MS1) | Data-Dependent MS² (dd-MS²) |
|---|---|---|
| Ionization Mode | Positive ESI | Positive ESI |
| Scan Range (m/z) | 100 - 500 | 50 - 300 |
| Resolution | 70,000 | 17,500 |
| AGC Target | 1e6 | 1e5 |
| Max IT | 50 ms | 60 ms |
| Inclusion List | m/z 264.0808 | N/A |
| Isolation Window | 1.2 m/z | 1.2 m/z |
| Collision Energy | N/A | Stepped HCD (20, 30, 40 eV) |
| Rationale | High resolution for accurate mass. | Acquires fragment data for the most abundant ions from the MS1 scan. Stepped energy ensures a wide range of fragments are produced. |
Data Interpretation: From Mass to Structure
Accurate Mass and Elemental Composition
The theoretical monoisotopic mass of the neutral molecule (C₁₁H₁₁N₃O₂S) is 263.0572 Da. In positive-ion ESI, we expect to detect the protonated molecule, [M+H]⁺.
-
Expected [M+H]⁺ m/z: 264.0650
-
Acceptance Criterion: The measured mass should be within 5 ppm of the theoretical mass. For m/z 264.0650, a 5 ppm error is ±0.0013 Da.
This high mass accuracy provides strong evidence for the elemental formula C₁₁H₁₂N₃O₂S⁺.[9]
Proposed Fragmentation Pathway (MS/MS)
The fragmentation of the protonated molecule (m/z 264.0) is predicted to occur through several competing pathways, driven by the charge localization on the triazole ring and the relative stability of the resulting fragments and neutral losses.
Caption: Proposed MS/MS fragmentation pathway for the analyte.
Explanation of Key Fragments:
-
Loss of Ethylene (m/z 236.0): A common fragmentation pathway for N-ethyl substituted compounds is the loss of ethylene (C₂H₄, 28 Da) via a McLafferty-type rearrangement or direct cleavage, leaving the proton on the triazole nitrogen.
-
Loss of Ethyl Thioisocyanate (m/z 178.0): This pathway involves a more complex rearrangement and cleavage of the triazole ring, expelling the ethyl group and the exocyclic sulfur. This fragment corresponds to the protonated benzodioxole-substituted triazole core.
-
Benzodioxole Fragments (m/z 149.0 and 121.0): Further fragmentation of the m/z 178.0 ion leads to cleavage of the triazole ring and formation of characteristic ions from the benzodioxole moiety. The ion at m/z 149 corresponds to the piperonyl cation, which can subsequently lose carbon monoxide (CO) to form the ion at m/z 121.[14] This is a highly diagnostic fragmentation for compounds containing this substructure.
Conclusion
This application note details a robust and reliable LC-HRMS method for the analysis of 5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol. By combining optimized sample preparation, high-resolution mass analysis, and systematic fragmentation studies, this protocol provides a self-validating framework for the unambiguous identification and structural confirmation of this and structurally related compounds. The explained rationale behind each step empowers researchers to adapt this methodology to their specific analytical challenges in drug development and chemical synthesis.
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ResearchGate. Mass fragmentation pattern of the triazole‐thiol ligand. Available at: [Link]
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INDUS JOURNAL OF BIOSCIENCE RESEARCH. Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Available at: [Link]
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Application Note: Standardized Protocols for Antimicrobial Susceptibility Testing of 5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol
Introduction: The Imperative for Novel Antimicrobial Agents
The global rise of antimicrobial resistance (AMR) constitutes a critical threat to public health, necessitating the urgent discovery and development of new therapeutic agents.[1] Derivatives of 1,2,4-triazole are widely recognized as promising scaffolds for the development of biologically active compounds, particularly those with antimicrobial properties.[2][3][4] The 1,2,4-triazole core, often functionalized with a thiol group, is a key pharmacophore in a variety of compounds exhibiting potent antibacterial and antifungal activities.[5][6][7][8]
This application note provides a detailed, validated framework for conducting the antimicrobial susceptibility testing (AST) of a novel investigational compound, 5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol . The protocols herein are grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity, reproducibility, and comparability across different research settings.[9][10]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, thereby empowering the user to execute these assays with a deep understanding of the underlying principles and to troubleshoot effectively. We will detail three fundamental AST methodologies:
-
Broth Microdilution: For the quantitative determination of the Minimum Inhibitory Concentration (MIC).
-
Minimum Bactericidal Concentration (MBC) Assay: To determine the concentration at which the compound is bactericidal.
-
Agar Disk Diffusion: For a qualitative assessment of antimicrobial activity.
Foundational Principles of Antimicrobial Susceptibility Testing
Antimicrobial susceptibility tests are performed to determine whether a pathogen is likely to be susceptible or resistant to a specific antimicrobial treatment.[11] The goal of these in-vitro tests is to provide a reliable predictor of how a microorganism is likely to respond to therapy in vivo.[12]
-
Minimum Inhibitory Concentration (MIC): Defined as the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation.[13] This is the gold standard for quantitative susceptibility measurement.
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% of a particular bacterium.[14][15] The relationship between the MIC and MBC is crucial; an MBC/MIC ratio of ≤ 4 typically classifies a compound as bactericidal, while a ratio > 4 suggests it is bacteriostatic.
-
Disk Diffusion (Kirby-Bauer) Method: This qualitative method involves placing a paper disk impregnated with a specific concentration of the antimicrobial agent onto an agar plate inoculated with the test organism.[16][17] The drug diffuses into the agar, creating a concentration gradient.[18] The presence and size of a "zone of inhibition" where no growth occurs provides a measure of the organism's susceptibility.[17]
General Experimental Workflow
The successful execution of AST protocols relies on a standardized and logical sequence of operations. The following diagram provides a high-level overview of the workflow, from initial preparation to final data interpretation.
Caption: High-level workflow for antimicrobial susceptibility testing.
Materials and Reagents
4.1 Test Compound
-
5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol
-
High-purity Dimethyl Sulfoxide (DMSO) for stock solution
4.2 Bacterial Strains (Quality Control)
-
Staphylococcus aureus (ATCC® 29213™ or ATCC® 25923™)
-
Escherichia coli (ATCC® 25922™)
-
Pseudomonas aeruginosa (ATCC® 27853™)
-
Clinically relevant isolates for screening
4.3 Culture Media and Buffers
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)[19]
-
Tryptic Soy Broth (TSB) or Saline Solution (0.85% NaCl)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
4.4 Consumables and Equipment
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile Petri dishes (90 mm or 100 mm)
-
Sterile blank paper disks (6 mm diameter)
-
Micropipettes and sterile tips
-
Sterile serological pipettes and tubes
-
Spectrophotometer or McFarland turbidity standards
-
Microplate reader (optional, for OD readings)
-
Aerobic incubator (35 ± 2°C)
-
Calipers or ruler for measuring zone diameters[20]
-
Vortex mixer
-
Sterile swabs
Detailed Experimental Protocols
5.1 Protocol 1: Broth Microdilution for MIC Determination
This method quantitatively determines the lowest concentration of the test compound that inhibits bacterial growth.[21]
5.1.1 Preparation of Test Compound Stock
-
Rationale: A high-concentration, sterile stock solution is required to perform serial dilutions. DMSO is a common solvent for poorly water-soluble compounds; however, its final concentration in the assay must be kept low (typically ≤1%) to avoid impacting bacterial growth.
-
Accurately weigh the test compound and dissolve it in 100% DMSO to create a stock solution (e.g., 1280 µg/mL). This concentration should be at least 100x the highest concentration to be tested.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube. Store at -20°C or as stability data permits.
5.1.2 Preparation of Standardized Bacterial Inoculum
-
Rationale: The density of the initial bacterial inoculum is a critical variable that must be rigorously controlled for reproducibility.[12] The 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL, which provides a consistent starting point for the assay.[11]
-
Using a sterile loop, pick 3-5 well-isolated colonies of the test organism from a fresh (18-24 hour) agar plate.
-
Transfer the colonies into a tube containing 3-5 mL of sterile saline or TSB.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard by visual comparison or by measuring the optical density (OD) at 625 nm.
-
Within 15 minutes of standardization, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[19]
-
Example Calculation: A 1:100 dilution of the 0.5 McFarland suspension into the final well volume typically achieves the target concentration.
-
5.1.3 Assay Plate Setup
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add an additional 100 µL of the working compound stock solution (prepared from the main stock) to the first column of wells, resulting in a total volume of 200 µL.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.
-
Reserve one column for a positive control (no compound, only inoculum) and one for a negative/sterility control (no compound, no inoculum).
-
Inoculate all wells (except the sterility control) with 10 µL of the standardized bacterial suspension (prepared in step 5.1.2). The final volume in each well will be 110 µL.
-
Seal the plate with a breathable membrane or place it in a humidified container to prevent evaporation.
5.1.4 Incubation and MIC Determination
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[19]
-
After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
-
Growth should be clearly visible in the positive control well, and the sterility control well should remain clear.
5.2 Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a direct extension of the MIC assay and differentiates between bacteriostatic and bactericidal activity.
-
Rationale: The MBC is determined by subculturing from the wells of the MIC plate that show no visible growth.[22] This step confirms whether the bacteria in those wells were merely inhibited or have been killed. A ≥99.9% reduction in CFU compared to the initial inoculum defines the bactericidal endpoint.[23]
-
Select the wells from the MIC plate corresponding to the MIC, 2x MIC, and 4x MIC. Also include the positive growth control well.
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated loop or pipette, plate a 10-20 µL aliquot from each of these wells onto a fresh MHA plate.
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in bacterial colonies compared to the count from the initial inoculum.
Caption: Logical flow from MIC determination to MBC confirmation.
5.3 Protocol 3: Agar Disk Diffusion Method
This method provides a qualitative assessment of susceptibility and is widely used for routine testing.
-
Rationale: This method relies on the diffusion of the antimicrobial from a disk into the agar, creating a gradient. The diameter of the zone of inhibition is inversely proportional to the MIC. It is a simple, cost-effective screening method.[18]
-
Prepare MHA plates to a uniform depth of 4.0 ± 0.5 mm.
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described in section 5.1.2.
-
Within 15 minutes, dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube.[24]
-
Inoculate the entire surface of the MHA plate by swabbing in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[20]
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
Disk Preparation: Since the test compound is novel, disks must be prepared in-house.[25]
-
Aseptically apply a defined volume (e.g., 10-20 µL) of a known concentration of the test compound stock solution onto a sterile blank paper disk.
-
Allow the solvent to evaporate completely in a sterile environment. The final amount of compound per disk (e.g., 30 µg) should be recorded.
-
-
Aseptically place the impregnated disks onto the inoculated agar surface. Gently press each disk to ensure complete contact with the agar.
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
After incubation, measure the diameter of the zones of complete inhibition to the nearest millimeter using calipers or a ruler.[20]
Quality Control and Data Interpretation
6.1 Quality Control (QC) A self-validating system is essential for trustworthy results.
-
Strain Purity: Always perform a purity check of the inoculum suspension by subculturing an aliquot onto a nonselective agar plate.[19]
-
Reference Strains: For every batch of tests, include the appropriate ATCC quality control strains.[26][27] The resulting MIC values or zone diameters must fall within the acceptable ranges published by CLSI or EUCAST to validate the results for the test isolates.[9][28]
-
Controls: The positive (growth) and negative (sterility) controls in the MIC assay must yield the expected results.
6.2 Data Presentation Summarize all quantitative data in a clear, tabular format for easy comparison.
| Microorganism | Compound Conc. (µg/mL) | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Disk Diffusion Zone (mm) (30 µ g/disk ) |
| S. aureus ATCC 29213 | 0.25 - 128 | 4 | 8 | 2 | 22 |
| E. coli ATCC 25922 | 0.25 - 128 | 16 | 64 | 4 | 15 |
| P. aeruginosa ATCC 27853 | 0.25 - 128 | 64 | >128 | >2 | 8 |
| Clinical Isolate 1 | 0.25 - 128 | 8 | 16 | 2 | 19 |
Note: Data presented are for illustrative purposes only.
6.3 Interpretation of Results
-
MIC: The MIC value is a direct measure of the compound's potency. Lower MIC values indicate higher potency.
-
Bactericidal vs. Bacteriostatic: The MBC/MIC ratio is calculated to determine the killing activity.
-
Bactericidal: MBC/MIC ≤ 4
-
Bacteriostatic: MBC/MIC > 4
-
-
Zone Diameter: For novel compounds, there are no established interpretive breakpoints (Susceptible, Intermediate, Resistant). The zone diameter provides a qualitative and comparative measure of activity against different organisms. Larger zones generally correlate with lower MICs.
References
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Al-Soud, Y. A., et al. (2010). Synthesis and antimicrobial activity of new 1,2,4-triazole-3-thiol metronidazole derivatives. Monatshefte fur Chemie, 141(4), 471-478. [Link]
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Berida, T., et al. (2025). Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. Regulatory Mechanisms in Biosystems, 16(2). [Link]
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Clinical and Laboratory Standards Institute (CLSI). M100: Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]
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Demirbas, N., et al. (2021). Synthesis, Characterization and Antimicrobial Evaluation of some 1,2,4-Triazolo-5-Thione Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 11(2), 1-8. [Link]
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El-Sayed, W. M., et al. (2021). Synthesis, antimicrobial, anti-virulence and anticancer evaluation of new 5(4H)-oxazolone-based sulfonamides. Molecules, 26(16), 4940. [Link]
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European Committee on Antimicrobial Susceptibility Testing (EUCAST). EUCAST Home. [Link]
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Jacob, J. H., et al. (2012). Antibacterial Activity of Some Selected 1,2,4-Triazole Derivatives Against Standard, Environmental, and Medical Bacterial Strains. Jordan Journal of Biological Sciences, 5(4), 291-296. [Link]
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Koval, A. A., et al. (2021). Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. ResearchGate. [Link]
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Onkol, T., et al. (2008). Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(2), 277-284. [Link]
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American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
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Hraishawi, R. M. O., & Alyahyaoy, H. A. (2019). Synthesis, characterization and antibacterial evaluation of new 1, 2, 4- triazole-3-thiol derivatives. International Journal of Green Pharmacy, 13(2). [Link]
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CHAIN. (2016). Antimicrobial Susceptibility Testing (CLSI) (MASTER) Version 1.01. [Link]
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INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]
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Janagama, H. (2023). Antimicrobial Susceptibility Testing. StatPearls. [Link]
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Wadhwani, A. R., & Scherer, B. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
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World Organisation for Animal Health (WOAH). Laboratory Methodologies for Bacterial Antimicrobial Susceptibility Testing. [Link]
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APEC. Antimicrobial Susceptibility Testing. [Link]
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CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]
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Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]
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Public Health England. Quality Control of Antimicrobial Susceptibility Testing. [Link]
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EUCAST. Clinical Breakpoint Tables. [Link]
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American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
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Dadgostar, P. (2019). Antimicrobial Resistance: A Comprehensive Review of Currently Used Methods. [Link]
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Mansoura University. (2017). Determination of MIC by Broth Dilution Method. [Link]
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National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]
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BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. [Link]
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Tendencia, E. A. (2004). Disk diffusion method. SEAFDEC/AQD. [Link]
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Kim, Y., et al. (2019). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. Annals of Laboratory Medicine, 39(1), 88-93. [Link]
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EUCAST. EUCAST Home. [Link]
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bioMerieux. Antimicrobial Susceptibility Testing. [Link]
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EUCAST. Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]
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Microbiology Class. (2023). Standard Quality Control Strains for Antibiogram. [Link]
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FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. [Link]
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Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]
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Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
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Leibniz Institute DSMZ. Quality Control Strains. [Link]
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Emery Pharma. (2025). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. [Link]
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Kahlmeter, G. EUCAST - standardising antimicrobial susceptibility testing in Europe. [Link]
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CLSI. M100S - Performance Standards for Antimicrobial Susceptibility Testing. [Link]
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Culture Collections. Control strains. [Link]
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Macià, M. D., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e50902. [Link]
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WOAH Asia. Antimicrobial susceptibility testing (Broth microdilution method). [Link]
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NICD. Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]
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ResearchGate. (2018). How do I impregnate a disk for antimicrobial susceptibility testing?. [Link]
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Microchem Laboratory. Minimum Bactericidal Concentration (MBC) Test. [Link]
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Application Note & Protocols: Enzyme Inhibition Studies with 5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
The 1,2,4-triazole-3-thiol scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a vast array of biological activities, including potent enzyme inhibition.[1][2] This application note provides a comprehensive guide to investigating the enzyme inhibitory potential of a specific derivative, 5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol (hereafter referred to as Compound X ). We will delve into the scientific rationale behind assay selection, provide detailed, self-validating protocols for screening against key enzyme targets, and outline the necessary steps for data analysis and interpretation. The protocols are designed to be robust and adaptable, enabling researchers to generate high-quality, reproducible data for drug discovery and development programs.
Introduction: Scientific Rationale and Compound Profile
The unique structure of 1,2,4-triazole derivatives, featuring three nitrogen atoms in a five-membered ring, provides a strong binding affinity for various biological receptors and enzymes.[1] The thiol (-SH) group, in particular, can act as a key pharmacophore, potentially coordinating with metal ions in enzyme active sites or forming hydrogen bonds. The thione tautomer is also significant in these interactions.[3][4]
Compound X incorporates three key structural motifs:
-
The 1,2,4-Triazole-3-thiol Core: This scaffold is associated with a broad spectrum of activities, including inhibition of enzymes like carbonic anhydrases, urease, cholinesterases, and lipoxygenases.[2][5][6][7]
-
The 4-Ethyl Group: The N-alkylation at the 4-position influences the compound's steric and electronic properties, which can modulate binding affinity and selectivity for specific enzyme isoforms.
-
The 5-(1,3-benzodioxol-5-yl) Moiety: Also known as the methylenedioxyphenyl group, this substituent is found in numerous biologically active natural products and synthetic compounds. Its presence can enhance binding through hydrophobic and electronic interactions and has been specifically implicated in the activity of urease inhibitors.[8]
Given this structural rationale, promising and relevant enzymes to screen Compound X against include Carbonic Anhydrase (a metalloenzyme) and Urease (a nickel-containing metalloenzyme), as these are well-documented targets for related triazole-thiol derivatives.[9][10]
Essential Prerequisites: Compound Preparation and Handling
Scientific integrity begins with a well-characterized and properly handled test compound.
Synthesis and Purity Verification
Compound X can be synthesized using established methods for 4,5-disubstituted-1,2,4-triazole-3-thiols, typically involving the base-catalyzed cyclization of a corresponding 1,4-disubstituted thiosemicarbazide.[3][11] Before any biological evaluation, it is critical to confirm the compound's identity and purity (>95%) using standard analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and Elemental Analysis. Impurities can lead to erroneous or irreproducible results.
Protocol for Stock Solution Preparation
The accuracy of concentration-response curves depends on precise and reproducible inhibitor concentrations.
-
Weighing: Accurately weigh approximately 5-10 mg of Compound X using an analytical balance.
-
Solubilization: Dissolve the compound in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration primary stock solution (e.g., 10-50 mM). DMSO is a common solvent for initial solubilization of organic compounds.[12]
-
Aliquoting and Storage: Aliquot the primary stock into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed vials.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the primary stock and prepare serial dilutions in the specific assay buffer. Crucial Insight: The final concentration of DMSO in the assay well should be kept constant across all conditions (including controls) and should typically not exceed 1% (v/v), as higher concentrations can affect enzyme activity.
General Workflow for Enzyme Inhibition Screening
The path from a novel compound to a confirmed enzyme inhibitor follows a structured, multi-stage process. This workflow ensures that initial findings are robust and that resources are directed efficiently toward the most promising candidates.
Caption: General workflow for identifying and characterizing enzyme inhibitors.
Protocol 1: Carbonic Anhydrase (CA) Inhibition Assay
Carbonic anhydrases (CAs) are zinc metalloenzymes that catalyze the reversible hydration of CO₂.[13] CA inhibitors have therapeutic applications in glaucoma, epilepsy, and cancer.[13] This protocol is adapted from established methods for assessing CA inhibitors using an esterase activity assay, which is spectrophotometrically convenient.
Materials and Reagents
-
Enzyme: Human Carbonic Anhydrase II (hCA II), commercially available.
-
Substrate: 4-Nitrophenyl acetate (NPA).
-
Inhibitor: Compound X .
-
Positive Control: Acetazolamide (AZA), a standard clinical CA inhibitor.
-
Buffer: 50 mM Tris-SO₄ buffer, pH 7.6.
-
Instrumentation: 96-well microplate reader capable of reading absorbance at 400 nm.
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a 1 mg/mL stock of hCA II in distilled water.
-
Prepare a 10 mM stock of NPA in anhydrous acetonitrile.
-
Prepare a 1 mM stock of Acetazolamide in DMSO.
-
Prepare serial dilutions of Compound X and Acetazolamide in the assay buffer.
-
-
Assay Setup (96-well plate):
-
Blank: 180 µL of assay buffer.
-
Maximum Activity (Control): 170 µL of assay buffer + 10 µL of enzyme solution + 10 µL of DMSO.
-
Inhibitor Wells: 170 µL of assay buffer + 10 µL of enzyme solution + 10 µL of Compound X dilution (to achieve final desired concentrations).
-
Positive Control Wells: 170 µL of assay buffer + 10 µL of enzyme solution + 10 µL of Acetazolamide dilution.
-
-
Pre-incubation: Gently mix the plate and pre-incubate at room temperature for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 20 µL of the NPA substrate solution to all wells to initiate the reaction. The final volume in each well will be 210 µL.
-
Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 400 nm over 5-10 minutes (kinetic mode). The rate of reaction (V) is the slope of the linear portion of the absorbance vs. time curve (mOD/min).
Data Analysis for CA Inhibition
-
Calculate Percent Inhibition:
-
Use the reaction rates (V) for each concentration.
-
% Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_control - V_blank))[14]
-
-
Determine IC₅₀:
| Concentration (µM) | Rate (mOD/min) | % Inhibition |
| 0 (Control) | 25.0 | 0 |
| 0.1 | 22.5 | 10 |
| 1 | 18.0 | 28 |
| 10 | 13.0 | 48 |
| 50 | 7.5 | 70 |
| 100 | 4.0 | 84 |
| Caption: Example data table for IC₅₀ determination. |
Protocol 2: Jack Bean Urease Inhibition Assay
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. Its inhibition is a key strategy for treating infections caused by ureolytic bacteria like Helicobacter pylori.[10] This protocol uses the Berthelot method, where the amount of ammonia produced is quantified spectrophotometrically.
Materials and Reagents
-
Enzyme: Jack Bean Urease, commercially available.
-
Substrate: Urea.
-
Inhibitor: Compound X .
-
Positive Control: Thiourea, a standard urease inhibitor.[10]
-
Buffer: Phosphate buffer (100 mM, pH 7.4).
-
Reagent A (Phenol reagent): 1% (w/v) phenol, 0.005% (w/v) sodium nitroprusside.
-
Reagent B (Alkali reagent): 0.5% (w/v) sodium hydroxide, 0.1% active chloride (from sodium hypochlorite).
-
Instrumentation: 96-well microplate reader capable of reading absorbance at 630 nm.
Step-by-Step Methodology
-
Assay Setup (96-well plate):
-
In each well, add 25 µL of Jack Bean Urease solution (e.g., 15 U/mL).
-
Add 5 µL of the respective inhibitor dilution (Compound X or Thiourea) or DMSO for the control.
-
The final volume is brought to 55 µL with phosphate buffer.
-
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 55 µL of urea solution (100 mM in buffer) to each well to start the reaction.
-
Reaction Incubation: Incubate the plate at 37°C for 30 minutes.
-
Color Development:
-
Add 70 µL of Reagent A to each well.
-
Add 70 µL of Reagent B to each well.
-
Incubate the plate at 37°C for an additional 20 minutes for the blue color to develop.
-
-
Measurement: Measure the absorbance of each well at 630 nm.
Data Analysis for Urease Inhibition
-
Calculate Percent Inhibition:
-
Use the final absorbance values (Abs).
-
% Inhibition = 100 * (1 - (Abs_inhibitor - Abs_blank) / (Abs_control - Abs_blank))
-
-
Determine IC₅₀:
-
Follow the same procedure as described for the Carbonic Anhydrase assay (Section 4.3).
-
Interpreting Results and Advanced Studies
A potent IC₅₀ value confirms that Compound X is an inhibitor. The next logical step is to understand how it inhibits the enzyme.
Caption: Decision tree for determining the mechanism of enzyme inhibition.
This analysis provides critical insights into whether the inhibitor binds to the enzyme's active site (competitive) or an allosteric site (non-competitive, uncompetitive), guiding future lead optimization efforts. The thiol group in Compound X might chelate the active site metal ion (Zn²⁺ in CA, Ni²⁺ in urease), suggesting a competitive or mixed-mode of inhibition is plausible.
Conclusion
This application note provides a robust framework for the systematic evaluation of 5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol as an enzyme inhibitor. By following these detailed protocols for carbonic anhydrase and urease inhibition, researchers can generate reliable potency data (IC₅₀) and gain initial insights into the mechanism of action. The principles and workflows described herein are broadly applicable and serve as a foundational guide for the characterization of novel enzyme inhibitors in the drug discovery pipeline.
References
-
Kasparkova, J., et al. (2022). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]
-
Ferreira, L. G., et al. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. ScienceRise: Pharmaceutical Science. [Link]
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Marchetti, F., et al. (2023). Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. MDPI. [Link]
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Zahid, A., et al. (2023). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega. [Link]
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Al-Ghorbani, M., et al. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. [Link]
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Zafar, W., et al. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. Southern Journal of Research. [Link]
-
Sebaugh, J. L. (2011). Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. [Link]
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PubChem. 5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazole-3-thiol. National Center for Biotechnology Information. [Link]
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Kirsch, N., et al. (2017). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC - NIH. [Link]
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Khan, K. M., et al. (2010). Synthesis, Characterization and Urease Inhibiting Derivatives of 5-(3,4-Methylenedioxyphenyl)-1,3,4-Oxadiazol-2-thiol. ResearchGate. [Link]
-
Kaur, R., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. PMC - PubMed Central. [Link]
-
Davidson College. (n.d.). IC50 Determination. edX. [Link]
-
Ceruso, M., et al. (2020). Novel 1,2,4-triazoles as selective carbonic anhydrase inhibitors showing ancillary anticathepsin B activity. PubMed Central. [Link]
-
Si-Ahmed, K., et al. (2022). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. [Link]
-
Taha, M., et al. (2016). Synthesis, antioxidant activities and urease inhibition of some new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. PubMed. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]
-
Shapiro, A. B. (2021). How to calculate IC50 from the calculated concentration of unknown samples? ResearchGate. [Link]
-
Adekunle, A. S., et al. (2020). Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids. Pakistan Journal of Scientific & Industrial Research Series A: Physical Sciences. [Link]
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Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology. [Link]
-
Al-Ghorbani, M., et al. (2019). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Istanbul Faculty of Pharmacy. [Link]
-
Khan, I., et al. (2023). Triazolothiadiazoles and Triazolothiadiazines as New and Potent Urease Inhibitors: Insights from In Vitro Assay, Kinetics Data, and In Silico Assessment. ACS Omega. [Link]
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D'Ambrosio, K., et al. (2012). 2-substituted-1,3,4-thiadiazole-5-sulfamides act as powerful and selective inhibitors of the mitochondrial isozymes VA and VB over the cytosolic and membrane-associated carbonic anhydrases I, II and IV. PubMed. [Link]
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Sepehrmansourie, H., et al. (2024). Urease inhibitory activity of compounds 4a-q. ResearchGate. [Link]
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Al-Soud, Y. A., et al. (2003). 5-Furan-2yl[1][5][17]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][5][18] triazole-3-thiol and Their Thiol-Thione Tautomerism. MDPI. [Link]
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L'Hermite, N., et al. (2010). New non-hydroxamic ADAMTS-5 inhibitors based on the 1,2,4-triazole-3-thiol scaffold. Bioorganic & Medicinal Chemistry Letters. [Link]
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Guler, O. O., et al. (2019). Synthesis of 1,2,4-triazole-5-on derivatives and determination of carbonic anhydrase II isoenzyme inhibition effects. Bioorganic Chemistry. [Link]
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Hassan, M., et al. (2023). Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. RSC Advances. [Link]
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Molecular docking of 5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol with target proteins
An Application Guide to the Molecular Docking of 5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol with Target Proteins
Introduction: Bridging Computational Chemistry and Drug Discovery
In the landscape of modern drug discovery, computational methods serve as a powerful lens to predict and understand molecular interactions, significantly accelerating the identification of potential therapeutic agents.[1] Molecular docking, a cornerstone of structure-based drug design (SBDD), predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[2][3] This technique is instrumental in screening virtual libraries of compounds and optimizing lead candidates by estimating their binding affinity and interaction patterns.[2]
This guide provides a detailed protocol for the molecular docking of 5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol , a compound featuring the versatile 1,2,4-triazole scaffold. The 1,2,4-triazole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5] Its unique structural features allow for strong interactions with various biological receptors and enzymes.[4]
This document is designed for researchers and scientists in drug development, offering a comprehensive workflow from initial molecule preparation to the critical analysis of docking results. We will delve into the causality behind each procedural step, ensuring a robust and reproducible scientific methodology.
Conceptual Framework: The "Lock and Key" in the Digital Age
At its core, molecular docking simulates the binding process between a ligand and a protein. The process is governed by two fundamental components: a search algorithm and a scoring function .[3][6]
-
Search Algorithm: This component explores the vast conformational space of the ligand within the defined binding site of the protein, generating numerous possible binding poses.
-
Scoring Function: Each generated pose is evaluated by a scoring function, which calculates a score representing the predicted binding affinity (often expressed as free energy of binding, ΔG).[7] A more negative score typically indicates a stronger and more favorable binding interaction.[1][7]
This computational "lock and key" approach allows us to rank different ligands and predict their potential efficacy before committing to costly and time-consuming synthesis and in vitro testing.
Caption: Overall workflow for a molecular docking experiment.
Selection of a Biologically Relevant Target Protein
The choice of a target protein is critical and should be guided by the known or hypothesized biological activity of the ligand's chemical class. Triazole derivatives are famously effective as antifungal agents because they target and inhibit lanosterol 14α-demethylase (CYP51) , a key enzyme in the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.[8]
For this protocol, we will select CYP51 from Mycobacterium tuberculosis as our target protein. This choice is supported by studies demonstrating the antitubercular activity of 1,2,4-triazole-3-thione derivatives.[4]
-
Target Protein: Lanosterol 14α-demethylase (CYP51)
-
Organism: Mycobacterium tuberculosis
-
PDB ID: 1HZS (This crystal structure contains a co-crystallized inhibitor, providing a known binding site for validation).
Essential Software and Tools
A typical molecular docking study requires a suite of specialized software. The following table lists recommended tools, many of which are open-source or have free academic licenses.
| Tool Category | Recommended Software | Primary Function |
| Molecular Visualization | UCSF ChimeraX, PyMOL | Viewing and analyzing protein/ligand structures. |
| Ligand Preparation | Avogadro, ChemDraw, LigPrep (Schrödinger) | Drawing 2D structures, generating 3D conformers, and energy minimization. |
| File Format Conversion | Open Babel | Interconverting between various chemical file formats (e.g., SDF to PDBQT). |
| Docking Engine | AutoDock Vina | Performing the core docking calculations.[9] |
| Setup & Analysis | AutoDockTools (MGLTools) | Preparing protein and ligand files (PDBQT format) and analyzing results.[10] |
Detailed Experimental Protocol
This protocol is structured in three main phases: preparation of the molecules, execution of the docking simulation, and analysis of the results.
Phase 1: Preparation of the Ligand
The goal of this phase is to generate a chemically correct, low-energy 3D structure of the ligand in a format suitable for the docking software.
Step 1.1: Obtain 2D Structure of the Ligand
-
Action: Draw the structure of 5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol using a chemical sketcher like ChemDraw or MarvinSketch. Alternatively, retrieve the structure from a database like PubChem if available. The structure for a similar compound can be found under CID 7339582.[11]
-
Rationale: A correct 2D representation is the foundation for generating an accurate 3D model. Pay close attention to bond orders and stereochemistry.
-
Output: Save the structure in a common format like MOL or SDF.
Step 1.2: Generate 3D Conformation and Energy Minimization
-
Action: Import the 2D file into a program like Avogadro. Use its built-in tools to add hydrogens and perform an energy minimization using a suitable force field (e.g., MMFF94).
-
Rationale: The ligand must be in a stable, low-energy 3D conformation. Energy minimization optimizes the geometry to relieve any steric strain, resulting in a more realistic starting structure for docking.
-
Output: Save the optimized 3D structure as a PDB file.
Step 1.3: Prepare Ligand for AutoDock Vina
-
Action: Use AutoDockTools (ADT) to prepare the ligand. This involves adding Gasteiger partial charges and defining the rotatable bonds.
-
In ADT, go to Ligand > Input > Open and select your ligand's PDB file.
-
Go to Ligand > Torsion Tree > Detect Root.
-
Go to Ligand > Output > Save as PDBQT.
-
-
Rationale: The PDBQT format is required by AutoDock Vina.[12][13] It contains atomic coordinates, partial charges, and information about torsional degrees of freedom (rotatable bonds), which the docking algorithm uses to explore ligand flexibility.[12]
Phase 2: Preparation of the Target Protein
Raw PDB files are not immediately usable for docking and must be carefully prepared.[12][14] This process ensures the protein structure is chemically correct and free of extraneous molecules.
Caption: Step-by-step workflow for protein preparation.
Step 2.1: Download and Clean the Protein Structure
-
Action: Download the PDB file for 1HZS from the RCSB Protein Data Bank. Open the file in UCSF ChimeraX or ADT. Remove all water molecules, the co-crystallized ligand, and any other heteroatoms not essential for the protein's structure.
-
Rationale: Water molecules and non-essential ions can interfere with the docking process by occupying space in the binding site. Removing the original ligand is necessary to make the binding site available for docking our new compound.[12][15]
-
Output: Save the cleaned protein as a new PDB file.
Step 2.2: Add Hydrogens and Assign Charges
-
Action: In ADT, use the Edit > Hydrogens > Add menu to add polar hydrogens. Then, use Edit > Charges > Add Kollman Charges.
-
Rationale: X-ray crystallography often does not resolve the positions of hydrogen atoms.[12] Adding them is crucial for accurately defining hydrogen bonds and for the proper calculation of electrostatic interactions. Assigning partial charges to each atom is necessary for the scoring function to evaluate these interactions.[12]
Step 2.3: Save as PDBQT Format
-
Action: Go to Grid > Macromolecule > Choose and select the prepared protein. ADT will prompt you to save the file in PDBQT format.
-
Rationale: Similar to the ligand, the protein must be in the PDBQT format, which contains the coordinate and charge information required by AutoDock Vina.[13]
Phase 3: Docking Simulation with AutoDock Vina
Step 3.1: Define the Binding Site (Grid Box Generation)
-
Action: In ADT, define the search space for docking.
-
Load the prepared protein PDBQT file.
-
Go to Grid > Grid Box.
-
A box will appear around the protein. Adjust its center and dimensions to encompass the active site. For PDB ID 1HZS, the active site can be identified by the location of the original co-crystallized ligand. A good practice is to make the box large enough to cover the entire binding pocket, typically with a 4-6 Å buffer around the known ligand's position.[2]
-
-
Rationale: This step is critical. The grid box defines the three-dimensional space where the docking algorithm will attempt to place the ligand. A well-defined grid box focuses the computational effort on the region of interest, increasing the efficiency and accuracy of the docking run.[13]
Step 3.2: Configure and Run AutoDock Vina
-
Action: AutoDock Vina is typically run from the command line. You will need a configuration file (conf.txt) that specifies the input files and grid box parameters.
-
Example conf.txt file:
-
Run the command:
-
-
Rationale: The configuration file organizes all the necessary inputs for Vina. The center and size parameters are taken directly from the grid box setup in ADT. The exhaustiveness parameter (not shown, defaults to 8) controls the thoroughness of the search; higher values increase calculation time but may yield more accurate results.
Analysis and Interpretation of Docking Results
The output of a Vina run consists of a log file with binding scores and a PDBQT file containing the predicted binding poses. A thorough analysis involves examining both the quantitative scores and the qualitative interactions.[16]
Quantitative Analysis: Binding Affinity
The log file (output_log.txt) will contain a table of binding affinities for the top predicted poses.
-
Binding Affinity (kcal/mol): This value is the output of the scoring function and estimates the binding free energy. More negative values suggest stronger binding.[7] It is a primary metric for ranking different ligands against the same target.[1]
Table 1: Example Docking Results
| Pose | Binding Affinity (kcal/mol) | RMSD from Best Mode | Key Interacting Residues |
| 1 | -9.2 | 0.000 | TYR76, HIS259, CYS394 |
| 2 | -8.8 | 1.452 | TYR76, MET397 |
| 3 | -8.5 | 2.103 | LEU205, PHE209 |
| ... | ... | ... | ... |
Qualitative Analysis: Binding Pose and Interactions
Step 4.1: Visualize the Docked Complex
-
Action: Open the protein PDBQT file and the docking output PDBQT file (which contains the ligand poses) in a visualization tool like PyMOL or UCSF ChimeraX.
-
Rationale: Visual inspection is essential to determine if the predicted binding pose is chemically sensible.[17] The ligand should fit snugly into the binding pocket and adopt a conformation that allows for favorable interactions.
Step 4.2: Identify Key Molecular Interactions
-
Action: Analyze the interactions between the ligand and the protein's active site residues. Look for:
-
Hydrogen Bonds: These are strong, directional interactions and are often critical for binding affinity.[18]
-
Hydrophobic Interactions: Formed between nonpolar regions of the ligand and protein.
-
Pi-Pi Stacking: Interactions between aromatic rings.
-
Coordination Bonds: The triazole's nitrogen or thiol's sulfur atoms may coordinate with the heme iron in the active site of CYP51.
-
-
Rationale: Understanding the specific interactions that stabilize the ligand-protein complex provides crucial insights for lead optimization.[18] For example, identifying an unmet hydrogen bond opportunity could guide the chemical modification of the ligand to improve its binding affinity.
Caption: Workflow for the analysis of molecular docking results.
Protocol Validation: Ensuring Trustworthiness
A crucial step to validate your docking protocol is to perform a redocking experiment.[7]
-
Protocol:
-
Extract the co-crystallized ligand from the original PDB file (1HZS).
-
Prepare this ligand using the same protocol (Phase 1) as your test compound.
-
Dock this native ligand back into the prepared protein using the identical grid box and docking parameters (Phase 3).
-
-
Success Criteria:
-
The top-ranked pose should have a low Root Mean Square Deviation (RMSD) when compared to the original crystal structure position.
-
An RMSD value of < 2.0 Å is generally considered a successful redocking, indicating that the chosen protocol can accurately reproduce the experimentally observed binding mode.[7]
-
-
Rationale: A successful redocking builds confidence that the docking parameters are appropriate for the target system and that the results for your test compound are more likely to be reliable.[7]
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous protocol for the molecular docking of 5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol against a relevant biological target. By following these steps, researchers can generate valuable predictive data on the binding affinity and interaction patterns of their compound of interest.
It is important to remember that molecular docking is a computational prediction. While powerful, the results should be interpreted as hypotheses that guide further experimental work. The next logical steps following a promising docking result include:
-
Molecular Dynamics (MD) Simulations: To assess the stability of the predicted protein-ligand complex over time.
-
In Vitro Assays: To experimentally measure the binding affinity and functional activity of the compound against the target protein.
By integrating computational predictions with experimental validation, researchers can effectively leverage molecular docking as a tool to accelerate the journey of drug discovery.
References
-
ResearchGate. (2024). How to interprete and analyze molecular docking results?[Link]
-
Wells, G. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. [Link]
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CCPBioSim. (n.d.). Session 4: Introduction to in silico docking. [Link]
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B-Ali, A., et al. (2024). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]
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Galaxy Training Network. (2019). Protein-ligand docking. [Link]
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ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. [Link]
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Schrödinger. (2024). Learn Maestro: Preparing protein structures. YouTube. [Link]
-
Bioinformatics Review. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. YouTube. [Link]
-
Lozynskyi, A., et al. (2021). Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. ScienceRise: Pharmaceutical Science. [Link]
-
ResearchGate. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. [Link]
-
Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]
-
Swiss Institute of Bioinformatics. (n.d.). SwissDock. [Link]
-
MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. [Link]
-
PubChem. (n.d.). 5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazole-3-thiol. [Link]
-
Schrödinger. (n.d.). Docking and scoring. [Link]
-
G-Amoako, P.O., et al. (2021). Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development. PMC. [Link]
-
Sanket Bapat. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]
-
Ferreira, L.G., et al. (2015). Molecular Docking: A powerful approach for structure-based drug discovery. PMC. [Link]
-
AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. [Link]
-
Wiley Online Library. (2024). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. [Link]
-
Schrodinger Software. (2023). Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software. YouTube. [Link]
-
Schrödinger. (n.d.). Maestro. [Link]
-
MDPI. (n.d.). Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. [Link]
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Forli, S., et al. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. [Link]
-
Indus Journal of Bioscience Research. (2024). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. [Link]
-
Matter Modeling Stack Exchange. (2021). How to interpret the affinity in a protein docking - ligand. [Link]
-
Farhan Haq Jahangiri. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]
-
Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology. [Link]
-
NIH. (n.d.). Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration. [Link]
-
J's Blog. (2024). Schrödinger Notes—Molecular Docking. [Link]
-
Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. [Link]
-
MDPI. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. [Link]
-
Istanbul University Press. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. [Link]
-
Eagon Research Group. (n.d.). Vina Docking Tutorial. [Link]
-
MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of 4-ethyl-4H-1,2,4-triazole-3-thiol and its Derivatives
Welcome to the technical support center for the purification of 4-ethyl-4H-1,2,4-triazole-3-thiol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of heterocyclic compounds. Drawing upon established synthetic methodologies and purification principles, this document provides in-depth troubleshooting advice and practical, step-by-step protocols to enhance your experimental success.
Introduction to Purification Challenges
The 1,2,4-triazole-3-thiol scaffold is a key pharmacophore in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties. The inherent reactivity of the thiol group and the potential for isomeric impurities present unique purification challenges. Successful isolation of the desired 4-ethyl-4H-1,2,4-triazole-3-thiol derivative in high purity is critical for accurate downstream biological evaluation and drug development.
This guide will address the most frequently encountered purification hurdles, including the removal of isomeric thiadiazole impurities, prevention of oxidative degradation, and selection of appropriate recrystallization and chromatographic conditions.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize a 4-ethyl-4H-1,2,4-triazole-3-thiol derivative has a low yield after purification. What are the likely causes?
A low yield can stem from several factors during the synthesis and purification. A common synthetic route involves the cyclization of a thiosemicarbazide precursor in an alkaline medium.[1] Incomplete cyclization or the formation of side products can reduce the yield. During purification, losses can occur due to the partial solubility of the product in wash solvents or incomplete precipitation. Optimizing the pH during acidic precipitation is crucial; a pH of approximately 2-3 is often effective for precipitating the thiol.
Q2: I am struggling to remove a persistent impurity from my 4-ethyl-4H-1,2,4-triazole-3-thiol product. What could this impurity be and how can I remove it?
A common impurity in the synthesis of 1,2,4-triazole-3-thiols is the isomeric 1,3,4-thiadiazol-2-amine. This side product can form under certain reaction conditions. Fortunately, there is a significant difference in the acidity of these two isomers. The 1,2,4-triazole-3-thiol is sufficiently acidic to dissolve in aqueous alkali (like NaOH or KOH), forming a water-soluble salt. In contrast, the 1,3,4-thiadiazole isomer is typically insoluble in alkaline solutions.[2] This difference in solubility provides a straightforward method for separation.
Q3: My purified 4-ethyl-4H-1,2,4-triazole-3-thiol appears to be degrading over time. What is causing this instability and how can I prevent it?
The thiol group in your compound is susceptible to oxidation, which can lead to the formation of a disulfide dimer. This is a common issue with thiol-containing compounds. To minimize oxidation, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during purification steps that involve heating.[3] Using degassed solvents for recrystallization and chromatography can also help to reduce the presence of dissolved oxygen.[4] For long-term storage, keeping the purified compound in a cool, dark place under an inert atmosphere is recommended.
Q4: What is the expected melting point for 4-ethyl-4H-1,2,4-triazole-3-thiol?
While the exact melting point for 4-ethyl-4H-1,2,4-triazole-3-thiol is not widely reported in the literature, the melting points of closely related compounds can provide a useful reference. For example, 4-ethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol has a reported melting point of 290-293°C. It is important to note that the substituent at the 5-position of the triazole ring can significantly influence the melting point. Therefore, the melting point of your specific derivative should be determined experimentally and used as a criterion for purity.
Troubleshooting Guides
Guide 1: Purification via Acid-Base Extraction
This is often the most effective method for removing non-acidic impurities, particularly the isomeric 1,3,4-thiadiazole. The principle relies on the acidic nature of the thiol group, which allows for its selective dissolution in a basic aqueous solution.
Troubleshooting Decision Tree for Acid-Base Purification
Caption: Decision tree for purification via acid-base extraction.
Detailed Protocol for Acid-Base Purification:
-
Dissolution: Suspend the crude 4-ethyl-4H-1,2,4-triazole-3-thiol derivative in a suitable volume of 1M sodium hydroxide solution. Stir the mixture until all the desired product has dissolved.
-
Filtration of Impurities: If any solid material remains undissolved, it is likely the non-acidic impurity (e.g., 1,3,4-thiadiazole). Remove this by filtration, washing the filter cake with a small amount of the basic solution.
-
Decolorization (Optional): If the aqueous filtrate is colored, add a small amount of activated charcoal and stir for 15-30 minutes at room temperature. Remove the charcoal by filtration through celite.
-
Precipitation: Cool the filtrate in an ice bath and slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 2-3. A precipitate of the purified product should form.
-
Isolation and Washing: Collect the precipitate by vacuum filtration. Wash the solid with several portions of cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product under vacuum to a constant weight.
Guide 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is critical for success.
Table of Common Recrystallization Solvents and Their Properties
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar Protic | A commonly used and effective solvent for recrystallizing 1,2,4-triazole-3-thiol derivatives.[1][5] |
| Ethanol/Water | Varies | Polar Protic | A mixture of ethanol and water can be used to fine-tune the solubility of the compound.[1] |
| Isopropanol | 82 | Polar Protic | An alternative to ethanol with similar properties. |
| Acetonitrile | 82 | Polar Aprotic | Can be a good choice for moderately polar compounds. |
| Ethyl Acetate | 77 | Moderately Polar | May be suitable for less polar derivatives. |
| DMF/Water | Varies | Polar Aprotic | A mixture of DMF and water can be effective for compounds that are difficult to recrystallize from other solvents.[6] |
Workflow for Selecting a Recrystallization Solvent
Caption: Workflow for selecting a recrystallization solvent.
Detailed Protocol for Recrystallization:
-
Solvent Selection: In a series of small test tubes, add a small amount of your crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the compound just dissolves.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
-
Maximizing Yield: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Guide 3: Preventing Oxidation of the Thiol Group
The thiol group is prone to oxidation, which can lead to the formation of disulfide impurities. The following precautions can help to minimize this side reaction.
-
Use of Degassed Solvents: Before use, degas all solvents (for both recrystallization and chromatography) by bubbling an inert gas (nitrogen or argon) through them for at least 30 minutes or by using a sonicator.[4]
-
Inert Atmosphere: Whenever possible, perform purification steps under an inert atmosphere. This is particularly important for steps that require heating.
-
Addition of Reducing Agents: In some cases, a small amount of a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), can be added to the purification buffers to maintain a reducing environment.[7] However, the compatibility of these reagents with your specific compound and downstream applications should be considered.
-
Workup at Lower Temperatures: When possible, perform extractions and other workup procedures at lower temperatures to slow down the rate of oxidation.
References
-
The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). National Institutes of Health. [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2004). MDPI. [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2022). MDPI. [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2004). ResearchGate. [Link]
-
4-Ethyl-4H-1,2,4-Triazole-3-Thiol. MySkinRecipes. [Link]
-
How to avoid oxidation of thiol, which has been previously reduced from disulfide, and consequently react it with a maleimide moiety? (2021). ResearchGate. [Link]
-
Organic CHEMISTRY. (2006). TSI Journals. [Link]
-
Thiopropyl Resin for the purification of thiol group containing proteins. (2024). G-Biosciences. [Link]
-
Repeatable Perming via Thiol–Michael Click Reaction: Using Amide Derived from Maleic Acid and Cystine. (2024). MDPI. [Link]
-
How can I prevent the oxidation of a protein after elution? (2014). ResearchGate. [Link]
-
Oxidation of Thiols to Disulfides using an Environmentally "Green" Organocatalyst and New Mechanistic Insights. (2022). ODU Digital Commons. [Link]
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- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
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- 5. researchgate.net [researchgate.net]
- 6. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Navigating the Labyrinth of Thiosemicarbazide Cyclization: A Technical Support Guide
From the desk of a Senior Application Scientist, this guide is designed to be your companion in the intricate world of heterocyclic synthesis, specifically focusing on the cyclization of substituted thiosemicarbazides. We understand that while the synthesis of thiadiazoles, triazoles, and other related heterocycles from these versatile precursors is a cornerstone of medicinal chemistry, the path is often fraught with unexpected side reactions and confounding results. This technical support center is structured to address these challenges head-on, providing not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Here, we address some of the most common queries and issues encountered during the cyclization of substituted thiosemicarbazides.
Q1: My primary goal is a 1,3,4-thiadiazole, but I'm getting a mixture of products. What is the most likely side product and why?
A1: The most common side product when targeting 1,3,4-thiadiazoles is the isomeric 1,2,4-triazole-3-thione. The formation of these two heterocycles is highly dependent on the reaction conditions, particularly the pH.[1]
-
Acidic Conditions Favor 1,3,4-Thiadiazoles: In the presence of strong acids like concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), the reaction proceeds through a mechanism that favors the formation of the 1,3,4-thiadiazole ring. The acid protonates the carbonyl oxygen of the acylthiosemicarbazide, making the carbonyl carbon more electrophilic. The sulfur atom, being a soft nucleophile, then attacks this activated carbon, leading to cyclization and subsequent dehydration to yield the thiadiazole.
-
Alkaline Conditions Favor 1,2,4-Triazoles: Under basic conditions (e.g., using sodium hydroxide), the N4 nitrogen of the thiosemicarbazide is deprotonated, making it a stronger nucleophile. This nitrogen then attacks the carbonyl carbon, leading to the formation of the 1,2,4-triazole ring after dehydration.[1]
Q2: I am attempting a base-catalyzed cyclization to form a 1,2,4-triazole, but my yield is very low. What could be the issue?
A2: Low yields in base-catalyzed triazole synthesis can stem from several factors:
-
Incomplete reaction: The cyclization may require more stringent conditions, such as higher temperatures or longer reaction times. Ensure your reaction is going to completion by monitoring it with Thin Layer Chromatography (TLC).
-
Hydrolysis of the starting material: In strongly basic aqueous solutions, the acylthiosemicarbazide starting material can hydrolyze back to the corresponding carboxylic acid hydrazide and thiosemicarbazide.
-
Competing side reactions: Depending on the substituents, other base-catalyzed side reactions may occur.
-
Purification losses: 1,2,4-triazole-3-thiols can be highly polar and may be challenging to extract from aqueous solutions. Acidifying the reaction mixture after completion of the reaction is crucial to precipitate the product.
Q3: My reaction mixture has turned into an intractable resin or oil. How can I isolate my product?
A3: The formation of resinous material is a common issue, particularly when dealing with substrates that have multiple polar functional groups or when using dehydrating agents like polyphosphate ester (PPE). This is often due to the formation of polymeric byproducts or salts.
-
Troubleshooting Strategy:
-
Attempt to precipitate the product: Try adding a non-polar solvent like hexane or diethyl ether to the resinous mixture and triturating (scratching and stirring) to induce precipitation of your desired compound.
-
Solvent extraction: If precipitation fails, attempt to dissolve the resin in a suitable polar solvent (e.g., ethyl acetate, dichloromethane) and wash with water to remove highly polar impurities.
-
Column chromatography: If all else fails, column chromatography is your best option. Use a polar solvent system and consider using a gradient elution to separate the components of the resin.
-
Q4: How can I be sure I have synthesized the correct isomer (1,3,4-thiadiazole vs. 1,2,4-triazole)?
A4: Spectroscopic methods are essential for distinguishing between these isomers.
-
¹H NMR Spectroscopy: The chemical shifts of the protons on the heterocyclic ring and the NH protons can be diagnostic. For instance, the NH and SH protons of 5-phenyl-4H-1,2,4-triazole-3-thiol resonate at a much lower field (around 13-14 ppm) compared to the amino group protons of 5-phenyl-1,3,4-thiadiazol-2-amine, which appear in the aromatic region.
-
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms within the heterocyclic rings are different for the two isomers. For 1,3,4-thiadiazoles, two characteristic peaks for the ring carbons can be observed.[2]
-
Mass Spectrometry: High-resolution mass spectrometry can provide the exact mass, confirming the molecular formula. Fragmentation patterns can also offer clues to the structure.[3]
Troubleshooting Guides
This section provides a more in-depth look at specific side reactions and offers detailed troubleshooting protocols.
Side Reaction Focus 1: Formation of 4-Thiazolidinones
When thiosemicarbazones (formed from the condensation of thiosemicarbazide with an aldehyde or ketone) are reacted with α-haloacetic acids or their esters (e.g., chloroacetic acid, ethyl bromoacetate), the formation of 4-thiazolidinones is a common and often desired reaction. However, it can also be an unwanted side reaction if the intended product is a different heterocycle.
Causality: The reaction proceeds via an initial S-alkylation of the thiol tautomer of the thiosemicarbazone, followed by an intramolecular cyclization with the loss of water or an alcohol.[4]
Troubleshooting Protocol: Minimizing 4-Thiazolidinone Formation
| Problem | Potential Cause | Recommended Action |
| Formation of 4-thiazolidinone as a byproduct in a reaction intended for another heterocycle. | The reaction conditions (e.g., presence of a base like sodium acetate and an α-halo carbonyl compound) are favorable for thiazolidinone formation. | 1. Re-evaluate your synthetic strategy: If your starting material is a thiosemicarbazone and you are using reagents like ethyl bromoacetate, you are likely to form a thiazolidinone. 2. Modify reaction conditions: Avoid the use of α-halo carbonyl compounds if they are not essential for your desired transformation. |
| Low yield of the desired 4-thiazolidinone. | Incomplete reaction or competing side reactions. | 1. Optimize reaction time and temperature: Monitor the reaction by TLC to determine the optimal conditions. 2. Ensure anhydrous conditions: The presence of water can lead to hydrolysis of the starting materials or intermediates. 3. Choice of base: The use of a non-nucleophilic base can sometimes improve yields. |
Experimental Workflow: Synthesis of a 4-Thiazolidinone
Caption: Influence of pH on cyclization pathway.
The Role of Substituents
The electronic nature of the substituents on the thiosemicarbazide backbone plays a crucial role in directing the cyclization and influencing the prevalence of side reactions. [1]
-
Electron-Withdrawing Groups (EWGs): EWGs on the acyl group (R¹) will make the carbonyl carbon more electrophilic, potentially favoring cyclization. However, very strong EWGs can also increase the susceptibility to hydrolysis. EWGs on the N4-substituent (R²) can decrease the nucleophilicity of the N4 nitrogen, potentially hindering the formation of 1,2,4-triazoles under basic conditions.
-
Electron-Donating Groups (EDGs): EDGs on the acyl group (R¹) can decrease the electrophilicity of the carbonyl carbon, potentially slowing down the cyclization. EDGs on the N4-substituent (R²) will increase the nucleophilicity of the N4 nitrogen, which can facilitate the formation of 1,2,4-triazoles under basic conditions. [5]
Purification Strategies
The successful isolation of your target heterocycle is as critical as the reaction itself.
| Compound Class | Key Properties | Recommended Purification Technique |
| 1,3,4-Thiadiazoles | Generally less polar than triazoles. Often crystalline solids. | Recrystallization: Common solvents include ethanol, methanol, or mixtures with water. Column Chromatography: If recrystallization is ineffective, silica gel chromatography with a non-polar/polar solvent gradient (e.g., hexane/ethyl acetate) is usually successful. |
| 1,2,4-Triazole-3-thiols | Highly polar, often amphoteric. Can be soluble in both acidic and basic aqueous solutions. | Precipitation by pH adjustment: After the reaction, carefully acidify the basic reaction mixture with an acid like HCl to precipitate the product. Recrystallization: Polar solvents like ethanol, acetic acid, or dimethylformamide (DMF) are often required. Washing the crude product with water can help remove inorganic salts. [6] |
| 4-Thiazolidinones | Polarity varies depending on substituents. Often crystalline. | Recrystallization: Ethanol or acetic acid are common choices. Column Chromatography: A viable option for less crystalline products. |
Concluding Remarks
The cyclization of substituted thiosemicarbazides is a powerful tool for the synthesis of a diverse range of heterocyclic compounds. However, success in this field requires a deep understanding of the underlying reaction mechanisms and a proactive approach to troubleshooting. By carefully considering the reaction conditions, the nature of your substituents, and the potential for side reactions, you can navigate the complexities of these transformations and achieve your synthetic goals with greater efficiency and confidence.
References
- Metwally, M. A., et al. (2011). Thiosemicarbazides: Synthesis and reactions. Journal of Sulfur Chemistry, 32(5), 489-529.
- Siddiqui, N., et al. (2007). Substituted thiosemicarbazides and corresponding cyclized 1,3,4-oxadiazoles and their anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 17(12), 3336-3340.
- Abd El‐Azim, M. H. M., et al. (2020). Cyclization of thiosemicarbazide derivative: As a source of novel synthesis of some azoles and azines. Journal of Heterocyclic Chemistry, 57(8), 3153–3160.
- Gomha, S. M., et al. (2015). Synthesis of 1,2,4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. Mini-Reviews in Organic Chemistry, 12(1), 55-68.
- Kowalska, T., et al. (2000). CYCLIZATION OF THIOSEMICARBAZIDE DERIVATIVES OF 5-ARYLIDENE-2,4-DIOXOTHIAZOLIDINE-3-ACETIC ACIDS TO 1,3,4-THIADIAZOLES AND THEIR PHARMACOLOGICAL ACTIVITY. Acta Poloniae Pharmaceutica-Drug Research, 57(3), 189-195.
- da Silva, A. C., et al. (2017). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 9(2), 743-767.
- Kornicka, A., et al. (2002). THE REACTIONS OF CYCLIZATION OF SEMICARBAZIDE DERIVATIVES OF 1,3-DIPHENYL-1,2,4-TRIAZOLIN-5-THIONE-4-ACETIC ACID. Acta Poloniae Pharmaceutica-Drug Research, 59(2), 121-125.
- Jones, R. G., & Ainsworth, C. (1955). 1,2,4-TRIAZOLE-3(5)-THIOL. Organic Syntheses, 35, 95.
- Niu, P., et al. (2015). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. The Journal of Organic Chemistry, 80(2), 1018-1024.
- Foroumadi, A., et al. (2013). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Archiv der Pharmazie, 346(10), 706-713.
- Olar, R., et al. (2010). Evidence of Desulfurization in the Oxidative Cyclization of Thiosemicarbazones. Conversion to 1,3,4-Oxadiazole Derivatives. Inorganica Chimica Acta, 363(1), 169-174.
- Çakmak, O., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Journal of the Iranian Chemical Society, 19(11), 4785-4798.
- Al-Ghorbani, M., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Journal of the Iranian Chemical Society, 19(11), 4785-4798.
- Kucukguzel, I., et al. (2001). Unusual Sulfuric Acid-Induced Thiol Oxidation on Dehydrative Cyclization of Potassium N′-(1-Adamantylcarbonyl)Dithiocarbazate at Room Temperature.
- Bekhit, A. A., & Abdel-Aziem, T. (2004). 1,3,4-Thiadiazole derivatives: synthesis, characterization and evaluation as anti-inflammatory agents.
- Bekhit, A. A., et al. (2003). Synthesis and biological evaluation of some thiadiazole derivatives as anti-inflammatory agents. Archiv der Pharmazie, 336(11), 503-509.
- Fadda, A. A., et al. (2014). Synthesis and antimicrobial activity of some new thiosemicarbazide, 1,3,4-thiadiazole, 1,2,4-triazole and 1,3-thiazole derivatives. Journal of the Serbian Chemical Society, 79(11), 1349-1361.
- Küçükgüzel, Ş. G., et al. (2002). Synthesis and biological activity of 4-thiazolidinones, thiosemicarbazides derived from 2-hydrazino-5-substituted-1,3,4-thiadiazoles. Farmaco, 57(7), 539-543.
- El-Sayed, W. A., et al. (2010). Synthesis, reactions and biological activity of some new thiosemicarbazides, 1,2,4-triazoles, 1,3,4-thiadiazoles and 1,3-thiazoles.
- Yurttas, L., et al. (2013). Synthesis and anticonvulsant activity of some new 1,2,4-triazole-3-thione and 1,3,4-thiadiazole derivatives. Journal of the Chemical Society of Pakistan, 35(3), 562-568.
- Chigurupati, S., et al. (2017). Synthesis and biological evaluation of novel thiosemicarbazide and 1,2,4-triazole derivatives of isonicotinic acid hydrazide. Journal of the Serbian Chemical Society, 82(6), 661-671.
- El-Sawy, E. R., et al. (2013). Synthesis and biological activity of some new thiosemicarbazide, 1,2,4-triazole, 1,3,4-thiadiazole and 1,3-thiazole derivatives. Journal of the Chinese Chemical Society, 60(5), 519-529.
- Ceylan, Ş., et al. (2022). New Thiosemicarbazide Derivatives with Multidirectional Biological Action. Molecules, 27(19), 6543.
- Mathew, V., et al. (2009). Synthesis and biological evaluation of some new thiosemicarbazide and 1,3,4-thiadiazole derivatives. Acta Pharmaceutica Sciencia, 51(3), 253-261.
- Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological activities of thiosemicarbazones and their metal complexes.
- Singh, R. K., et al. (2011). Synthesis of some new 1,3,4-thiadiazole and 1,2,4-triazole derivatives containing 1H-benzimidazole and their biological activities. Arabian Journal of Chemistry, 4(2), 193-199.
- Demirbas, N., et al. (2004). Synthesis of some new 1,3,4-thiadiazol-2-yl-methyl-1,2,4-triazole derivatives and investigation of their antimicrobial activities. European Journal of Medicinal Chemistry, 39(9), 793-804.
- Tozkoparan, B., et al. (2007). Synthesis and anticonvulsant activities of some new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Bioorganic & Medicinal Chemistry, 15(4), 1808-1814.
- Almasirad, A., et al. (2014). Synthesis and anticonvulsant activity of new 2-substituted-5-[2-(2-fluorophenoxy) phenyl]-1,3,4-thiadiazoles. DARU Journal of Pharmaceutical Sciences, 22(1), 1-7.
- Karakurt, A., et al. (2011). Synthesis of some new 1,2,4-triazole derivatives and investigation of their antimicrobial and anticonvulsant activities. European Journal of Medicinal Chemistry, 46(9), 3592-3599.
- Al-Omar, M. A. (2010).
- Bayrak, H., et al. (2009). Synthesis of some new 1,2,4-triazole derivatives and investigation of their antimicrobial activities. European Journal of Medicinal Chemistry, 44(12), 5064-5070.
- Navidpour, L., et al. (2006). Synthesis and anticonvulsant activity of 2-substituted-5-[2-(2-fluorophenoxy) phenyl]-1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives. Journal of Pharmacy & Pharmaceutical Sciences, 9(3), 326-335.
- Shiradkar, M. R., & Murahari, K. K. (2007). Synthesis and anticonvulsant activity of some 2-substituted-5-(2-benzyloxyphenyl)-1,3,4-oxadiazoles. Indian Journal of Pharmaceutical Sciences, 69(1), 143.
- Niu, P., et al. (2015). Synthesis of 2-Amino-1,3,4-oxadiazoles and 2-Amino-1,3,4-thiadiazoles via Sequential Condensation and I2-Mediated Oxidative C–O/C–S Bond Formation. The Journal of Organic Chemistry, 80(2), 1018-1024.
- El-Shehry, M. F., et al. (2010). Synthesis, antimicrobial, and anti-inflammatory activities of some new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Medicinal Chemistry Research, 19(5), 443-455.
- Kadi, A. A., et al. (2007). Synthesis and antimicrobial activity of some new 1,2,4-triazolo [3,4-b]-1,3,4-thiadiazole derivatives. European Journal of Medicinal Chemistry, 42(2), 235-242.
- Padmavathi, V., et al. (2009). Synthesis and antimicrobial activity of some new 1,3,4-oxadiazole, 1,3,4-thiadiazole and 1,2,4-triazole derivatives from 2-methyl-4-acetyl phenoxy acetic acid. Journal of the Serbian Chemical Society, 74(10), 1097-1106.
- Kumar, A., et al. (2010). Synthesis and biological evaluation of some new thiosemicarbazide and 1,3,4-thiadiazole derivatives of 2-(4-isobutylphenyl) propanoic acid. Bioorganic & Medicinal Chemistry Letters, 20(2), 730-733.
- El-Sayed, W. A. (2011). Synthesis and antimicrobial activity of some new 1,2,4-triazole, 1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives. Journal of the Chinese Chemical Society, 58(4), 481-488.
- Bekhit, A. A., et al. (2008). Synthesis and biological evaluation of some new 1,3,4-thiadiazole derivatives as anti-inflammatory and analgesic agents. European Journal of Medicinal Chemistry, 43(2), 456-463.
- Eweiss, N. F., et al. (1981). Synthesis of some new 1,3,4-thiadiazole derivatives with potential biological activity. Journal of Heterocyclic Chemistry, 18(2), 363-366.
- Kádasi, Z., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences, 24(2), 1675.
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Technical Support Center: Optimization of Reaction Conditions for 1,2,4-Triazole-3-thiol Synthesis
Welcome to the technical support center for the synthesis of 1,2,4-triazole-3-thiols. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this important synthetic transformation. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you achieve optimal results in your experiments.
The synthesis of the 1,2,4-triazole-3-thiol core is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] However, the path to high yields and purity can be fraught with challenges, from stubborn side reactions to purification dilemmas. This guide is structured to address these issues head-on, providing not just solutions, but also the underlying chemical reasoning to empower your synthetic strategy.
Core Synthetic Pathways
Two primary routes dominate the landscape of 1,2,4-triazole-3-thiol synthesis. Understanding the nuances of each is critical for effective troubleshooting.
-
From Thiosemicarbazide and Carboxylic Acids: This convergent approach involves the acylation of a thiosemicarbazide with a carboxylic acid, followed by a cyclodehydration step. The use of a condensing agent, such as polyphosphate ester (PPE), is common to drive the initial acylation.[2]
-
From Acid Hydrazides and Isothiocyanates: This classical method involves the reaction of an acid hydrazide with an isothiocyanate to form a thiosemicarbazide intermediate, which then undergoes base-catalyzed cyclization.[3]
Below, we will delve into the common problems encountered in these syntheses and provide actionable solutions.
Troubleshooting Guide: A Problem-Solving Approach
This section is formatted in a question-and-answer style to directly address the specific challenges you may encounter during your experiments.
Low or No Yield
Question: My reaction has resulted in a very low yield of the desired 1,2,4-triazole-3-thiol. What are the likely causes and how can I improve it?
Answer: Low yield is a multifaceted problem that can stem from several factors, from reagent quality to reaction conditions. Let's break down the potential culprits:
-
Incomplete Acylation (Thiosemicarbazide Route): The initial acylation of thiosemicarbazide is often the bottleneck. If this step is inefficient, the subsequent cyclization will naturally result in a low yield.
-
Causality: The nucleophilicity of the thiosemicarbazide may be insufficient to attack the carboxylic acid directly without activation. The reaction equilibrium may also be unfavorable.
-
Solution:
-
Use of a Condensing Agent: Employing a condensing agent like polyphosphate ester (PPE) can effectively activate the carboxylic acid.[2]
-
Solvent Choice: The choice of solvent is critical. Chloroform has been reported as a versatile solvent for the PPE-mediated acylation.[2] Anhydrous conditions are also recommended as water can hydrolyze the activated carboxylic acid species.
-
Temperature and Reaction Time: Ensure the reaction is heated sufficiently (e.g., 90°C in a sealed vessel for the PPE method) and for an adequate duration to drive the reaction to completion.[2] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.
-
-
-
Inefficient Cyclization: The cyclization of the acylthiosemicarbazide intermediate is a dehydration process. Incomplete cyclization will leave you with this intermediate as a major component of your crude product.
-
Causality: The cyclization step is typically base-catalyzed. Insufficient base or inadequate heating can lead to an incomplete reaction.
-
Solution:
-
Base Strength and Stoichiometry: For the cyclization of acylthiosemicarbazides, a moderately strong base like sodium hydroxide or potassium hydroxide is typically used.[2] Ensure at least a stoichiometric amount of base is used.
-
Temperature: Heating the reaction mixture during cyclization is usually necessary to overcome the activation energy barrier for the dehydration process. Refluxing in an appropriate solvent is a common practice.
-
-
-
Side Reactions: The formation of byproducts can significantly consume your starting materials and reduce the yield of the desired product. The most common side product is the isomeric 1,3,4-thiadiazole.[2]
-
Causality: The acylthiosemicarbazide intermediate can cyclize in two different ways, leading to either the 1,2,4-triazole or the 1,3,4-thiadiazole. The reaction conditions, particularly the pH, can influence the regioselectivity of the cyclization.
-
Solution:
-
pH Control: The cyclization to the 1,2,4-triazole is favored under basic conditions, while acidic conditions can promote the formation of the 1,3,4-thiadiazole.[2] Therefore, maintaining a basic environment during the cyclization step is crucial.
-
-
-
Substituent Effects: The electronic and steric nature of the substituents on your starting materials can significantly impact the reaction rate and yield.
-
Causality: Electron-withdrawing groups on the carboxylic acid can enhance its reactivity towards acylation, while bulky groups on either reactant can sterically hinder the reaction.
-
Solution:
-
Longer Reaction Times/Higher Temperatures: For less reactive starting materials, increasing the reaction time and/or temperature may be necessary.
-
Alternative Synthetic Route: If a particular set of substituents consistently gives low yields, consider exploring an alternative synthetic route.
-
-
Impurity Profile and Purification Challenges
Question: My crude product is a mixture of compounds, and I'm struggling with purification. What are the common impurities and how can I effectively remove them?
Answer: A clean product is paramount, and purification can often be more challenging than the reaction itself. Here’s how to approach it:
-
Identifying the Main Culprit: The 1,3,4-Thiadiazole Isomer: As mentioned, the 5-substituted-2-amino-1,3,4-thiadiazole is the most common and often difficult-to-separate impurity.
-
Identification: The two isomers can be readily distinguished by ¹H NMR spectroscopy. The N-H and S-H protons of the 1,2,4-triazole-3-thiol typically appear as broad singlets at a much lower field (around 13-14 ppm) compared to the amino protons of the 1,3,4-thiadiazole, which are usually found in the aromatic region.[2][4]
-
Purification Strategy:
-
Acid-Base Extraction: The thiol group of the 1,2,4-triazole-3-thiol is acidic and will deprotonate in the presence of a base to form a water-soluble salt. The 1,3,4-thiadiazole, being less acidic, will remain in the organic phase. This difference in acidity is a powerful tool for separation. You can dissolve the crude mixture in an organic solvent and extract with an aqueous base (e.g., NaOH or KOH solution). The aqueous layer containing the desired product can then be acidified to precipitate the pure 1,2,4-triazole-3-thiol.[2]
-
Recrystallization: If the acid-base extraction is not sufficient, recrystallization from a suitable solvent can be effective. The choice of solvent will depend on the specific derivatives you are working with. Common solvents include ethanol, methanol, and aqueous mixtures of these alcohols.
-
-
-
Unreacted Starting Materials: Incomplete reactions will leave you with unreacted thiosemicarbazide/acid hydrazide and carboxylic acid/isothiocyanate.
-
Identification: These can be identified by TLC by co-spotting with the starting materials.
-
Purification Strategy:
-
Washing: Unreacted carboxylic acid can often be removed by washing the crude product with a weak base solution like sodium bicarbonate.
-
Recrystallization: Unreacted starting materials can often be removed by recrystallization, as their solubility properties are typically different from the product.
-
-
-
Acylthiosemicarbazide Intermediate: If the cyclization is incomplete, the intermediate will be present in your crude product.
-
Identification: This intermediate will have a different TLC mobility compared to the starting materials and the final product.
-
Purification Strategy: The most effective approach is to ensure the cyclization reaction goes to completion. If the intermediate is still present, repeating the cyclization step with fresh base and heating may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the thione-thiol tautomerism in 1,2,4-triazole-3-thiols, and is it a concern for my reaction?
A1: 1,2,4-triazole-3-thiols can exist in two tautomeric forms: the thiol form (with a C-SH bond) and the thione form (with a C=S bond and an N-H bond). In the solid state and in solution, the thione form is generally the predominant tautomer. For most synthetic purposes, this tautomerism is not a major concern as the two forms are in equilibrium. However, it's important to be aware of this when characterizing your product, as it can influence the spectroscopic data. For instance, in the ¹H NMR spectrum, you will typically observe the N-H proton of the thione tautomer.
Q2: Are there any safety precautions I should be aware of when working with thiosemicarbazides and PPE?
A2: Yes, safety is paramount.
-
Thiosemicarbazide: This reagent is toxic if swallowed and should be handled with care in a well-ventilated fume hood.[5][6][7] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid creating dust.
-
Polyphosphate Ester (PPE): PPE is a viscous, corrosive liquid. It reacts with water, so it should be handled in a dry environment. Always wear acid-resistant gloves and safety goggles when handling PPE.
Q3: Can I use microwave irradiation to accelerate the synthesis?
A3: Yes, microwave-assisted synthesis can be a very effective method for accelerating the synthesis of 1,2,4-triazoles and can often lead to higher yields and shorter reaction times. The high temperatures and pressures achieved in a microwave reactor can significantly speed up both the acylation and cyclization steps. However, optimization of the reaction conditions (temperature, time, and power) is necessary for each specific substrate.
Q4: How does the choice of base affect the cyclization step?
A4: The strength and concentration of the base can significantly influence the rate and outcome of the cyclization. A strong base like sodium hydroxide or potassium hydroxide is commonly used to deprotonate the intermediate and facilitate the intramolecular nucleophilic attack and subsequent dehydration.[2] The use of a weaker base may require higher temperatures or longer reaction times. It is important to use at least a stoichiometric amount of base to ensure complete conversion.
Experimental Protocols
General Protocol for the Synthesis of 5-Phenyl-4H-1,2,4-triazole-3-thiol from Thiosemicarbazide and Benzoic Acid using PPE
This protocol is adapted from the literature and serves as a general guideline.[2] Optimization may be required for different substrates.
Step 1: Acylation
-
In a 10 mL hydrothermal reaction vessel, thoroughly mix benzoic acid (1.0 g, 8.2 mmol) and thiosemicarbazide (0.75 g, 8.2 mmol).
-
Add dry chloroform (4 mL) and a magnetic stir bar.
-
With stirring, add polyphosphate ester (PPE) (1.5 g).
-
Seal the vessel and heat at 90°C for 11 hours with stirring.
-
Cool the reaction mixture to room temperature. A precipitate of the acylthiosemicarbazide intermediate should form.
-
Filter the precipitate and wash with chloroform.
Step 2: Cyclodehydration
-
Suspend the filtered precipitate in water (15 mL).
-
Add a 2 M KOH solution to adjust the pH to 9-10.
-
Heat the mixture at 90°C for 9 hours, maintaining the pH at ~9-10 by periodic addition of 2 M KOH.
-
Cool the solution and treat with activated charcoal (~80 mg) to remove colored impurities.
-
Filter the solution and acidify the filtrate with 0.5 M HCl to pH ~2.
-
The desired 1,2,4-triazole-3-thiol will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a water/methanol mixture (9:1), and dry.
Data Presentation
Table 1: Comparison of Reaction Conditions for Different Synthetic Routes
| Parameter | Thiosemicarbazide + Carboxylic Acid (PPE) | Acid Hydrazide + Isothiocyanate |
| Key Reagents | Thiosemicarbazide, Carboxylic Acid, PPE | Acid Hydrazide, Isothiocyanate, Base |
| Solvent | Chloroform | Ethanol, DMF |
| Temperature | 90°C (Acylation), 90°C (Cyclization) | Reflux |
| Reaction Time | 11 h (Acylation), 9 h (Cyclization) | 2-6 h |
| Key Intermediate | Acylthiosemicarbazide | Thiosemicarbazide |
| Common Byproduct | 1,3,4-Thiadiazole | - |
| Reference | [2] | [3] |
Visualizations
Reaction Mechanism: Thiosemicarbazide Route
Caption: General reaction mechanism for the synthesis of 1,2,4-triazole-3-thiol from thiosemicarbazide and a carboxylic acid.
Experimental Workflow: Purification Strategy
Caption: Purification workflow utilizing acid-base extraction to separate the desired 1,2,4-triazole-3-thiol from the isomeric 1,3,4-thiadiazole byproduct.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting efforts for low-yield reactions in 1,2,4-triazole-3-thiol synthesis.
References
-
Tretyakov, B.A.; Tikhonova, V.I.; Gadomsky, S.Y.; Sanina, N.A. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules2025 , 30, 4422. [Link]
-
Frolova, Y.S.; Kaplaushenko, A.H. Synthesis methods of 1,2,4-triazole-3-thiones: review. Current issues in pharmacy and medicine: science and practice2024 , 17(2), 205-212. [Link]
-
Pellizzari, G. Sulla costituzione dei triazoli. Gazzetta Chimica Italiana1921 , 51, 89-105. [Link]
-
Gohil, C.J.; Noolvi, M.N. Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Journal of Chemistry2023 , 2023, 1-9. [Link]
-
Huang, H.; et al. Copper-Catalyzed Synthesis of 1,3-Disubstituted 1,2,4-Triazoles from Amidines. The Journal of Organic Chemistry2015 , 80(12), 6429–6435. [Link]
-
Jones, R.G.; Ainsworth, C. 1,2,4-Triazole-3(5)-thiol. Organic Syntheses1955 , 35, 105. [Link]
-
Li, X.; et al. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry2022 , 10, 1039167. [Link]
-
Cravotto, G.; et al. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules2021 , 26(18), 5439. [Link]
-
Osman, M.A.; Hassan, H.A.; Abdelhamid, D.; Mohassab, A.M. Synthesis of ١,٢,٤-triazole-٣-thiol derivative. Minia Journal of Medical Research2015 , 26(2), 171-174. [Link]
-
Tretyakov, B.A.; Tikhonova, V.I.; Gadomsky, S.Y.; Sanina, N.A. (PDF) Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate. Accessed January 24, 2026. [Link]
-
Giebułtowicz, J.; Wroczyński, P. Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Journal of Analytical Methods in Chemistry2016 , 2016, 9238126. [Link]
-
Loba Chemie. THIOSEMICARBAZIDE FOR SYNTHESIS. Loba Chemie. Accessed January 24, 2026. [Link]
-
Yarovenko, V.N.; et al. Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. Russian Journal of Organic Chemistry2010 , 46(4), 560-564. [Link]
-
Organic Chemistry Portal. 1H-1,2,4-Triazole synthesis. Organic Chemistry Portal. Accessed January 24, 2026. [Link]
-
Cheng, Y.R. SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES. UTAR Institutional Repository. Accessed January 24, 2026. [Link]
-
Ouattara, M.; et al. Chemical Stability of Imidazole-Thiosemicarbazides in Solvents: NBO Studies and Theoretical Absorption Spectrum. Journal of Chemistry2023 , 2023, 1-11. [Link]
-
PubChem. Thiosemicarbazide. PubChem. Accessed January 24, 2026. [Link]
-
Dulare, R. (PDF) Synthesis of 1,3,4-Thiadiazoles: Review. ResearchGate. Accessed January 24, 2026. [Link]
-
Al-Salahi, R.; et al. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances2022 , 12(46), 30065-30076. [Link]
-
University of Rochester. Troubleshooting: My Reaction Failed: FAQ. University of Rochester Department of Chemistry. Accessed January 24, 2026. [Link]
Sources
- 1. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. lobachemie.com [lobachemie.com]
- 6. fishersci.com [fishersci.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
Technical Support Center: Regioselectivity Control in the Synthesis of 1,2,4-Triazoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1,2,4-triazoles. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of controlling regioselectivity in their synthetic routes. As your dedicated application scientist, I've structured this resource to address the most common challenges and questions encountered in the field, providing not just protocols, but the critical reasoning behind them.
Core Principles: Understanding the Challenge of Regioselectivity
The 1,2,4-triazole ring contains two carbon and three nitrogen atoms. When synthesizing substituted versions, reactants can often combine in different orientations, leading to a mixture of regioisomers. For example, in a disubstituted 1,2,4-triazole, the substituents can be arranged in a 1,3-, 1,5-, or 3,5- pattern. Achieving a single, desired regioisomer is crucial for therapeutic applications, as different isomers can have vastly different biological activities.
The primary challenge lies in directing the cyclization reaction to form one specific constitutional isomer over others. This control is typically achieved by manipulating:
-
Catalyst Choice: Different metal catalysts can favor specific reaction pathways.
-
Starting Material Selection: The inherent electronic and steric properties of your precursors play a significant role.
-
Reaction Conditions: Solvent, temperature, and the choice of base can influence the regiochemical outcome.
Below, we address specific issues you might encounter during your experiments in a question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a mixture of 1,3- and 1,5-disubstituted 1,2,4-triazoles. How can I selectively synthesize one over the other?
This is a classic regioselectivity problem, particularly common in [3+2] cycloaddition reactions. The key to controlling the outcome is catalyst selection. Different metal catalysts can steer the reaction towards a specific isomer with high fidelity.[1][2]
Expert Insight: The choice between Copper(II) and Silver(I) catalysis is a well-established method for directing the regioselective cycloaddition of isocyanides with diazonium salts.[2] The distinct coordination properties of these metals with the reaction intermediates are responsible for this control.
-
For 1,5-Disubstituted 1,2,4-Triazoles: Employ a Copper(II) catalyst. Cu(II) effectively promotes the formation of the 1,5-isomer in high yields.[2]
-
For 1,3-Disubstituted 1,2,4-Triazoles: Use a Silver(I) catalyst. Ag(I) selectively directs the reaction to yield the 1,3-isomer.[2]
The following workflow diagram illustrates this catalyst-directed decision-making process.
Q2: I need to synthesize a 1,3,5-trisubstituted 1,2,4-triazole with high regioselectivity. What is the most reliable method?
For complex, multi-substituted triazoles, a convergent one-pot strategy is often the most efficient and selective. The method developed by Castanedo et al. provides highly reliable and regioselective access to a wide range of 1,3,5-trisubstituted 1,2,4-triazoles.[1]
Causality Behind the Protocol: This reaction proceeds through a defined sequence of intermediates, which locks in the final substitution pattern. It starts with the formation of an acylamide intermediate from a carboxylic acid and an amidine, facilitated by a peptide coupling agent like HATU. This intermediate then reacts with a monosubstituted hydrazine, followed by cyclization and dehydration to yield the final, unambiguously substituted 1,2,4-triazole. The order of addition and the nature of the coupling agent prevent the formation of other isomers.[1]
Experimental Protocol: Regioselective Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles
-
Reagent Preparation: In a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the primary amidine (1.0 eq.), the carboxylic acid (1.0 eq.), and HATU (1.1 eq.) in anhydrous DMF.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq.) to the mixture and stir at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Hydrazine Addition: Add the monosubstituted hydrazine hydrochloride (1.1 eq.) to the reaction mixture.
-
Cyclization: Heat the reaction mixture to 80-100 °C and monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
Q3: My cyclization reaction to form the triazole ring is giving a low yield. What are the common culprits?
Low yield in triazole synthesis often points to issues with the cyclization-dehydration step or the purity of the starting materials.[3] Here’s a troubleshooting guide:
| Potential Cause | Explanation & Recommended Action |
| Inefficient Dehydration | The final step of many 1,2,4-triazole syntheses is the elimination of a water molecule to form the aromatic ring. If water is not effectively removed, the equilibrium may not favor the product. Action: If your reaction setup allows, use a Dean-Stark trap. Alternatively, conducting the reaction at a higher temperature or in the presence of a mild dehydrating agent can improve yields.[3] |
| Starting Material Purity | Amides, hydrazines, and amidines can be hygroscopic or degrade upon storage. Impurities can interfere with the reaction. Action: Ensure your starting materials are pure and completely dry. Recrystallize or re-purify them if necessary. Store sensitive reagents under an inert atmosphere.[3] |
| Suboptimal Reaction Temperature | The activation energy for the cyclization step may not be met. Action: Gradually increase the reaction temperature in 10-20 °C increments and monitor for product formation. Be cautious of potential side reactions at excessively high temperatures.[3] |
| Incorrect Base or Solvent | The choice of base and solvent can be critical. For instance, in some syntheses, polar aprotic solvents like DMSO have been shown to be more effective than others like DMF or CH₃CN.[4] The base must be strong enough to facilitate deprotonation but not so strong that it causes side reactions. Action: Screen different solvents and bases. A common system involves K₃PO₄ as the base in DMF or DMSO.[2] |
Q4: How can I definitively confirm the regiochemistry of my synthesized triazole?
Ambiguous regiochemistry is a common publication rejection reason. Relying on a single 1D ¹H NMR is insufficient. A combination of 2D NMR techniques is the gold standard for structure elucidation.
Self-Validating Protocol: NMR-Based Structure Confirmation
-
Acquire High-Resolution Spectra: Obtain ¹H, ¹³C, and ideally ¹⁵N NMR spectra.
-
Perform a ¹H-¹³C HMBC Experiment: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for this task. It shows correlations between protons and carbons that are 2 or 3 bonds away.
-
To Confirm a 1,5-Disubstituted Pattern: Look for a ³J correlation from the protons on the substituent at the N1 position to the C5 carbon of the triazole ring.
-
To Confirm a 1,3-Disubstituted Pattern: You will not see this key N1-substituent to C5 correlation. Instead, you will see correlations from the N1-substituent protons to the C5a carbon (the carbon atom attached to N1) and from the C3-substituent protons to the C5 carbon.
-
-
Utilize NOESY (optional but recommended): A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can provide through-space correlations, which can help confirm assignments, especially in sterically crowded molecules.
The diagram below illustrates the key HMBC correlation that distinguishes a 1,5- from a 1,3-disubstituted triazole.
References
-
Dai, H., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10. Available at: [Link]
-
Dai, H., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH. Available at: [Link]
-
Various Authors. (2022). Chemistry of 1,2,4-Triazoles in Current Science. ISRES. Available at: [Link]
-
Dai, H., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. ResearchGate. Available at: [Link]
-
Various Authors. (n.d.). 1H-1,2,4-Triazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Wang, Y., et al. (2018). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 83(21), 13351–13361. Available at: [Link]
Sources
Technical Support Center: Scale-Up Synthesis of 5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol
A Senior Application Scientist's Guide for Researchers and Process Chemists
Welcome to the technical support guide for the synthesis of 5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol. This document is structured as a series of frequently asked questions (FAQs) to address common challenges encountered when transitioning this synthesis from bench-scale to larger, pilot-plant-scale operations. My aim is to provide not just procedural steps, but the underlying chemical principles and process logic to empower you to make informed decisions during your scale-up campaign.
The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols is a well-established area of heterocyclic chemistry, typically involving the base-catalyzed intramolecular cyclization of a substituted thiosemicarbazide intermediate.[1][2] While robust at the gram scale, scaling up introduces challenges related to mass and heat transfer, reagent addition, reaction kinetics, and product isolation that must be carefully managed.[3][4]
Section 1: Synthesis Pathway & Stoichiometry
The overall synthetic route is a two-step process starting from 3,4-(Methylenedioxy)benzoyl hydrazide. This section addresses critical questions about the reaction pathway and stoichiometry control at scale.
dot graph "Synthesis_Workflow" { layout="dot"; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes A [label="Step 1: Thiosemicarbazide Formation", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Intermediate:\nN-ethyl-2-(3,4-(methylenedioxy)benzoyl)\nhydrazine-1-carbothioamide", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Step 2: Base-Catalyzed Cyclization", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Crude Product Isolation", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Final Product:\n5-(1,3-benzodioxol-5-yl)-4-ethyl\n-4H-1,2,4-triazole-3-thiol", shape=cylinder, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges A -> B [label="React with\nEthyl Isothiocyanate"]; B -> C [label="Aqueous Base\n(e.g., KOH, NaOH)"]; C -> D [label="Acidification\n& Filtration"]; D -> E [label="Purification\n(Recrystallization)"]; } caption="Overall Synthetic Workflow."
Q1: What is the most common synthetic route and what are the key intermediates?
A1: The most direct and widely adopted route involves two key transformations:
-
Thiosemicarbazide Formation: Reaction of 3,4-(Methylenedioxy)benzoyl hydrazide with ethyl isothiocyanate to form the key intermediate, N-ethyl-2-(3,4-(methylenedioxy)benzoyl)hydrazine-1-carbothioamide. This reaction is typically straightforward and high-yielding.
-
Cyclization: The thiosemicarbazide intermediate is then cyclized under basic conditions.[5] This step involves an intramolecular dehydrative cyclization, where a base like potassium hydroxide or sodium hydroxide promotes the ring closure to form the desired 1,2,4-triazole-3-thiol ring system.[1][2] The product precipitates upon acidification of the reaction mixture.
Section 2: Reaction Execution & Troubleshooting
This section focuses on the practical aspects of running the reaction at scale and provides solutions to common problems.
Q2: I'm observing a significant exotherm during the cyclization step at pilot scale that wasn't apparent in the lab. How can I control it?
A2: This is a classic scale-up challenge. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient. An uncontrolled exotherm can lead to side reactions, degradation of the product, and unsafe operating conditions.
Causality & Solution:
-
Slow Addition: The base solution (e.g., 8% aqueous KOH) should be added to the suspension of the thiosemicarbazide intermediate in a controlled, subsurface manner. This prevents localized "hot spots."
-
Temperature Monitoring: Implement a robust temperature monitoring system with alarms. The reaction should be maintained at a consistent reflux temperature without a rapid spike during base addition.
-
Cooling Capacity: Ensure your reactor's cooling jacket has sufficient capacity to handle the heat load. Pre-calculate the theoretical heat of reaction if possible. For highly exothermic reactions, consider using a diluted base solution to slow the reaction rate and heat generation.
Q3: My reaction yield is significantly lower on a larger scale compared to my bench results. What are the likely causes?
A3: A drop in yield during scale-up can often be traced to issues with mixing, reaction time, or inefficient isolation. The following logic tree can help diagnose the issue.
dot graph "Troubleshooting_Yield" { layout="dot"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} caption="Troubleshooting Logic for Low Yield."
Expert Insight: Inadequate mixing is a frequent culprit. Ensure the impeller design and agitation speed are sufficient to maintain a homogenous slurry of the thiosemicarbazide intermediate. A poorly mixed reaction can result in incomplete conversion.
Section 3: Work-up, Purification, and Quality Control
Isolating and purifying thiol-containing heterocycles requires specific considerations to ensure high purity and stability.
Q4: What is the optimal pH for precipitating the product during work-up, and are there risks of product degradation?
A4: The product is a thiol, which exists as the thiolate anion in the basic reaction mixture. To precipitate the neutral thiol, the mixture must be acidified.
-
Optimal pH: A pH of approximately 5-6 is generally effective for complete precipitation.
-
Degradation Risk: Avoid over-acidifying to a very low pH (e.g., <2) for extended periods, as this can potentially promote side reactions or degradation of acid-labile groups, although the benzodioxole moiety is relatively stable. The primary risk with thiols is oxidation.
Q5: The final product has a yellowish tint and my analysis shows disulfide impurities. How can I prevent this?
A5: Thiols are susceptible to oxidation, forming disulfides, especially at neutral or basic pH in the presence of air (oxygen).[6] This is often exacerbated by heat and trace metal catalysts.
Prevention & Purification Strategy:
-
Inert Atmosphere: During work-up and isolation, particularly after neutralization when the product is precipitating, it is best practice to work under an inert atmosphere (e.g., nitrogen blanket) to minimize contact with oxygen.
-
Recrystallization Solvent: Recrystallization from ethanol or an ethanol/water mixture is typically effective for removing impurities.[7] The key is to use a minimal amount of hot solvent to dissolve the crude product and then allow it to cool slowly for crystal formation.
-
Antioxidants: For long-term storage, consider storing the solid product under nitrogen or argon.
Protocol 1: Scale-Up Cyclization and Purification
This protocol is a self-validating system with integrated in-process controls (IPCs).
-
Reactor Setup: Charge a suitably sized reactor with the thiosemicarbazide intermediate (1.0 eq) and water. Begin agitation to form a slurry.
-
Base Addition: Slowly add an aqueous solution of potassium hydroxide (2.0-2.5 eq) subsurface over 1-2 hours, carefully monitoring the internal temperature.
-
Reaction: Heat the mixture to reflux (approx. 100-105 °C) and maintain for 4-6 hours.
-
IPC-1 (Completion): Take a sample of the reaction mixture, acidify it, and extract with ethyl acetate. Analyze the organic layer by TLC or HPLC to confirm the disappearance of the starting material. If the reaction is incomplete, extend the reflux time.
-
Cooling & Filtration: Cool the reaction mixture to 60-70 °C. If any particulates are present, perform a hot filtration to remove them.
-
Precipitation: Cool the clear basic solution to room temperature. Under a nitrogen atmosphere, slowly add 3M hydrochloric acid until the pH of the slurry reaches 5-6.
-
Isolation: Filter the precipitated solid and wash the cake thoroughly with deionized water until the filtrate is neutral.
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
Purification: Recrystallize the crude solid from hot ethanol. Filter the pure crystals and dry under vacuum.
-
IPC-2 (Purity): Analyze the final product by ¹H-NMR, LCMS, and melting point to confirm structure and purity (>98%).
Table 1: Comparison of Lab vs. Pilot Scale Parameters
| Parameter | Lab Scale (10g) | Pilot Scale (1 kg) | Rationale for Change |
| Intermediate | 10.0 g | 1.0 kg | 100x Scale Factor |
| 8% KOH Solution | ~50 mL | ~5.0 L | Maintain concentration and stoichiometry |
| Addition Time (Base) | 5 minutes | 1 - 2 hours | Control exotherm due to lower surface-area-to-volume ratio |
| Reflux Time | 3 hours | 4 - 6 hours | Ensure complete conversion with potentially less efficient mixing |
| Agitation | Magnetic Stirrer | Overhead Impeller | Required for effective mixing of larger volume slurries |
| Work-up Atmosphere | Air | Nitrogen Blanket | Minimize thiol oxidation to disulfide at larger scale[6] |
References
- ISRES. (n.d.). synthesis of 1,2,4 triazole compounds.
- Cansız, A., Koparır, M., & Demirdağ, A. (2004).
- Tretyakov, B. A., Tikhonova, V. I., Voloshkin, V. A., & Kornienko, I. V. (2023).
- Organic Chemistry Portal. (n.d.). 1H-1,2,4-Triazole synthesis.
- Javaid, K., & Zahid, H. (n.d.). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Tropical Journal of Pharmaceutical Research, 13(10), 1641-1647.
- Fletcher, D. et al. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. Royal Society of Chemistry.
- ResearchGate. (n.d.). Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives | Request PDF.
- Cansız, A., Koparır, M., & Demirdağ, A. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives.
- Al-Masoudi, N. A. (2021). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs.
- National Institutes of Health. (2023).
- Chemistry Stack Exchange. (n.d.). Purification of thiols.
- ResearchGate. (2023). (PDF)
- MDPI. (2024). Green Strategies for the Synthesis of Heterocyclic Derivatives with Potential Against Neglected Tropical Diseases.
- ResearchGate. (n.d.). (PDF) Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols.
- Thermo Fisher Scientific. (n.d.). Introduction to Thiol Modification and Detection—Section 2.1.
- SciSpace. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review.
- Indus Journal of Bioscience Research. (n.d.).
- ResearchGate. (2024). (PDF)
- Huang, Z. et al. (2018). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques.
- Tretyakov, B. A., Tikhonova, V. I., Voloshkin, V. A., & Kornienko, I. V. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester.
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Validation & Comparative
Comparative study of the antimicrobial activity of different triazole derivatives
In the global battle against microbial resistance, the exploration of novel antimicrobial agents is paramount. Among the heterocyclic compounds that have garnered significant attention, triazole derivatives stand out for their broad-spectrum activity and versatile chemical scaffold.[1] This guide provides a comprehensive comparative study of the antimicrobial activity of different triazole derivatives, offering researchers, scientists, and drug development professionals a detailed analysis of their efficacy, supported by experimental data and mechanistic insights.
Introduction to Triazoles: A Versatile Pharmacophore
Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The two primary isomeric forms, 1,2,3-triazole and 1,2,4-triazole, form the core of a vast array of derivatives with diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3] The stability of the triazole ring to metabolic degradation, coupled with its ability to engage in various molecular interactions, makes it a privileged scaffold in medicinal chemistry.[3] This guide will focus on the comparative antimicrobial activities of these two major classes of triazole derivatives.
Mechanism of Antimicrobial Action: A Tale of Two Targets
The antimicrobial mechanisms of triazole derivatives are diverse and depend on the specific derivative and the target organism.
Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis
The primary mechanism of action for most antifungal triazoles is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4][5] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4][5] By binding to the heme iron of CYP51, triazoles disrupt the conversion of lanosterol to ergosterol, leading to the accumulation of toxic sterol precursors and compromising the integrity and function of the fungal cell membrane.[4][5][6] This ultimately results in the inhibition of fungal growth (fungistatic effect) or, in some cases, fungal cell death (fungicidal effect).[6]
Caption: Antifungal mechanism of triazole derivatives.
Antibacterial Mechanisms: A More Complex Picture
The antibacterial mechanisms of triazole derivatives are less universally defined and appear to be more varied. Some proposed mechanisms include:
-
Inhibition of Bacterial Topoisomerases: Certain triazole hybrids, particularly those coupled with fluoroquinolones, have been shown to target bacterial type II topoisomerases like DNA gyrase and topoisomerase IV.[7]
-
Disruption of Cell Wall Synthesis: While not as common as in other classes of antibiotics, some triazole derivatives may interfere with bacterial cell wall synthesis.
-
Inhibition of Other Essential Enzymes: Triazoles can be designed to inhibit other crucial bacterial enzymes involved in metabolic pathways necessary for survival.
The specific mechanism is highly dependent on the overall structure of the triazole derivative.
Comparative Antimicrobial Activity: A Data-Driven Analysis
The antimicrobial efficacy of triazole derivatives is best understood through a comparative analysis of their in vitro activities against a panel of clinically relevant microorganisms. The minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism, is a standard metric for this comparison.
Antibacterial Activity
Both 1,2,3- and 1,2,4-triazole derivatives have demonstrated significant antibacterial potential.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Selected Triazole Derivatives
| Triazole Derivative Class | Compound Example | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 1,2,4-Triazoles | Thione-substituted triazole | 1.56 | 1.56 | >6.25 | 6.25 | [7] |
| 5-oxo analogue | >6.25 | >6.25 | 3.12 | >6.25 | [7] | |
| Ofloxacin-triazole hybrid | 0.25 - 1 | 0.25 - 1 | 0.25 - 1 | >1 | [7] | |
| Ciprofloxacin-triazole hybrid (7c) | 0.045 µM (MRSA) | - | - | - | [7] | |
| 4-amino-4H-1,2,4-triazole-3-thiol derivative | 2 | >8 | 8 | >8 | [7] | |
| 1,2,3-Triazoles | Paeonol-1,2,3-triazole derivative | >100 | - | >100 | - | [8] |
| 1,2,3-triazole-thiazole hybrid (4a) | 78.13 | - | 78.13 | - | [9] | |
| 1,2,3-triazole-thiazole hybrid (5a) | >78.13 | - | 9.77 | - | [9] | |
| Standard Drugs | Ampicillin | - | 1.56 | - | - | [7] |
| Ciprofloxacin | - | - | 7.5 (approx.) | - | [7] | |
| Neomycin | 78.13 | - | 78.13 | - | [9] |
Note: Direct comparison of MIC values across different studies should be done with caution due to variations in experimental conditions. MRSA denotes Methicillin-resistant Staphylococcus aureus.
From the data, it is evident that 1,2,4-triazole derivatives, particularly when hybridized with existing antibiotics like fluoroquinolones, can exhibit potent antibacterial activity, sometimes surpassing that of the parent antibiotic.[7] For instance, certain ciprofloxacin-triazole hybrids have shown remarkable activity against MRSA.[7] The antibacterial activity of 1,2,3-triazoles appears to be more variable, with some derivatives showing promising activity while others are less effective.[8][9]
Antifungal Activity
Triazoles, particularly the 1,2,4-isomers, are well-established as effective antifungal agents.
Table 2: Comparative Antifungal Activity (MIC in µg/mL) of Selected Triazole Derivatives
| Triazole Derivative Class | Compound Example | Candida albicans | Aspergillus niger | Microsporum gypseum | Cryptococcus neoformans | Reference |
| 1,2,4-Triazoles | Schiff base of 4H-1,2,4-triazole-3-thiol (5b, 5c, 5d, 5e, 5m, 5n) | >100 | >100 | <6.25 | - | [10] |
| Miconazole analogue (18b) | 0.5 | - | - | - | [4] | |
| Triazole-piperdine-oxadiazole hybrid (20b) | 0.016 | - | - | - | [4] | |
| 1,2,3-Triazoles | 1,2,3-triazole-thiazole hybrid (8a, 8e) | 4.88 | - | - | - | [9] |
| Standard Drugs | Ketoconazole | - | - | 6.25 | - | [10] |
| Fluconazole | 0.25 | - | - | - | [4] | |
| Neomycin | 78.13 | - | - | - | [9] |
The data highlights the potent antifungal activity of many 1,2,4-triazole derivatives, with some compounds exhibiting significantly lower MIC values than the standard drug ketoconazole against certain fungal strains.[10] Notably, some novel 1,2,4-triazole hybrids have demonstrated excellent activity against fluconazole-resistant strains of Candida albicans.[4] While 1,2,3-triazoles are generally less explored for their antifungal properties, recent studies show that some of their derivatives can also exhibit potent antifungal activity, even surpassing standard drugs in some cases.[9]
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of triazole derivatives is highly dependent on the nature and position of the substituents on the triazole ring and any appended functionalities.
For Antibacterial Activity:
-
Electron-withdrawing groups: The presence of electron-withdrawing groups, such as halogens (e.g., chloro, fluoro) or nitro groups, on the aromatic rings attached to the triazole core often enhances antibacterial activity.[10][11]
-
Hybridization: Hybridizing the triazole scaffold with known antibacterial pharmacophores, like fluoroquinolones, can lead to synergistic effects and overcome existing resistance mechanisms.[7][12]
-
Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate bacterial cell membranes.
-
Steric Factors: Bulky substituents can sometimes lead to a decrease in activity due to steric hindrance, preventing the molecule from binding effectively to its target.[10]
For Antifungal Activity:
-
Substituents on the Phenyl Ring: The presence of halogen atoms (e.g., fluorine, chlorine) on the phenyl ring attached to the triazole is a common feature in many potent antifungal agents.
-
Nitrogen-containing Heterocycles: The attachment of other nitrogen-containing heterocycles to the triazole core can enhance antifungal activity and broaden the spectrum.[13]
-
Flexibility of the Side Chain: The nature and flexibility of the side chain attached to the triazole ring are critical for optimal interaction with the active site of CYP51.
Experimental Protocols for Antimicrobial Activity Assessment
To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This is a widely used method to determine the MIC of an antimicrobial agent.
Caption: Workflow for MIC determination by broth microdilution.
Step-by-Step Protocol:
-
Preparation of Triazole Solutions: Dissolve the synthesized triazole derivatives in a suitable solvent (e.g., DMSO) to prepare a stock solution. Perform serial two-fold dilutions in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation and Incubation: Add the diluted microbial inoculum to each well containing the triazole derivative dilutions. Also, include a positive control (inoculum without the compound) and a negative control (medium only). Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the triazole derivative at which there is no visible growth of the microorganism.
Agar Well Diffusion Method
This method is useful for screening the antimicrobial activity of compounds.
Step-by-Step Protocol:
-
Plate Preparation: Prepare agar plates (e.g., Mueller-Hinton Agar for bacteria) and uniformly spread a standardized inoculum of the test microorganism on the surface.
-
Well Creation: Punch wells of a specific diameter into the agar.
-
Compound Addition: Add a fixed volume of the triazole derivative solution at a known concentration into each well. A solvent control and a standard antibiotic are also included.
-
Incubation: Incubate the plates under suitable conditions.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.
Conclusion and Future Perspectives
Triazole derivatives represent a highly promising class of antimicrobial agents with a broad spectrum of activity. The 1,2,4-triazole scaffold, in particular, has yielded numerous potent antibacterial and antifungal compounds. The ability to modify the core triazole structure and create hybrid molecules offers a powerful strategy to combat drug resistance and enhance efficacy.[12]
Future research should focus on:
-
Elucidating Diverse Mechanisms of Action: A deeper understanding of the antibacterial mechanisms of different triazole derivatives is crucial for rational drug design.
-
Exploring 1,2,3-Triazoles Further: While less studied, 1,2,3-triazoles have shown significant potential and warrant more extensive investigation as antimicrobial agents.
-
In Vivo Efficacy and Toxicity Studies: Promising candidates from in vitro studies must be evaluated in animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
-
Combating Resistance: The development of triazole derivatives that are effective against multidrug-resistant strains of bacteria and fungi remains a top priority.
By leveraging the chemical versatility of the triazole nucleus and employing a multidisciplinary approach that combines synthetic chemistry, microbiology, and pharmacology, the scientific community can continue to develop novel and effective antimicrobial therapies to address the growing threat of infectious diseases.
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A Comparative In Vitro Evaluation Framework for 5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol Against Standard Therapeutic Agents
Introduction: The Therapeutic Potential of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities. Derivatives of 1,2,4-triazole have demonstrated significant potential as antimicrobial, antifungal, anticancer, and anti-inflammatory agents. The unique structural features of the triazole ring, particularly its ability to engage in hydrogen bonding and coordinate with metal ions in enzyme active sites, contribute to its diverse pharmacological profile.
This guide introduces a novel derivative, 5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol (hereafter referred to as Compound X), and proposes a comprehensive framework for its initial in vitro evaluation. The presence of the benzodioxole moiety, a feature found in various biologically active natural products, combined with the proven 1,2,4-triazole-3-thiol core, makes Compound X a compelling candidate for drug discovery.
The objective of this document is to provide a detailed, scientifically robust protocol for comparing the potential efficacy of Compound X against established standard drugs in three key therapeutic areas: antibacterial, antifungal, and anticancer. This guide is intended for researchers and drug development professionals, offering a clear roadmap for the preliminary assessment of this promising new chemical entity.
Part 1: Comparative Antibacterial Activity Analysis
Scientific Rationale
The emergence of multidrug-resistant bacterial strains presents a critical global health challenge, necessitating the discovery of new antibacterial agents. The 1,2,4-triazole-3-thiol scaffold has been identified in numerous compounds exhibiting potent antibacterial properties. Therefore, it is scientifically justified to investigate the antibacterial potential of Compound X.
Standard Drug Selection: Ciprofloxacin
For this comparative analysis, Ciprofloxacin is selected as the standard drug. Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that acts by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination.[1][2][3][4] Its well-characterized mechanism of action and wide use in treating both Gram-positive and Gram-negative infections make it an ideal benchmark.[5]
Experimental Methodology
This method provides a qualitative assessment of the antibacterial activity and is useful for initial screening.[6][7]
Protocol:
-
Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and pour it into sterile Petri dishes.
-
Inoculum Preparation: Prepare a bacterial inoculum of the test organisms (e.g., Staphylococcus aureus ATCC 25923 and Escherichia coli ATCC 25922) equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Evenly spread the bacterial inoculum over the surface of the MHA plates using a sterile cotton swab.
-
Well Preparation: Aseptically punch wells (6 mm in diameter) into the agar plates.
-
Compound Application: Add a defined concentration (e.g., 100 µg/mL) of Compound X, Ciprofloxacin (positive control), and the solvent (negative control, typically DMSO) to separate wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well.
The broth microdilution method is a quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][8]
Protocol:
-
Plate Preparation: In a 96-well microtiter plate, add 50 µL of Mueller-Hinton Broth (MHB) to each well.
-
Serial Dilution: Prepare a stock solution of Compound X and Ciprofloxacin. Perform a two-fold serial dilution of the compounds in the microtiter plate, typically ranging from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum (adjusted to a final concentration of 5 x 10^5 CFU/mL) to each well.
-
Controls: Include a positive control (wells with bacteria and no compound) and a negative control (wells with broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Visualization of Experimental Workflow
Caption: Workflow for antibacterial activity assessment.
Comparative Data Presentation
| Compound | Test Organism | Zone of Inhibition (mm) at 100 µg/mL (Hypothetical Data) | MIC (µg/mL) (Hypothetical Data) |
| Compound X | S. aureus | 18 | 16 |
| E. coli | 15 | 32 | |
| Ciprofloxacin | S. aureus | 25 | 1 |
| E. coli | 30 | 0.5 | |
| DMSO (Vehicle) | S. aureus | 0 | >256 |
| E. coli | 0 | >256 |
Part 2: Comparative Antifungal Activity Analysis
Scientific Rationale
Triazole-based compounds, such as fluconazole and itraconazole, are frontline treatments for fungal infections. They function by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[9][10][11][12][13][14] Given that Compound X shares the triazole core, it is a prime candidate for evaluation as a novel antifungal agent.
Standard Drug Selection: Fluconazole
Fluconazole is the chosen standard for this comparison. As a well-established triazole antifungal, it provides a direct and relevant benchmark for assessing the potential of a new triazole derivative.[9][10][11] Its known efficacy against various yeast and fungi allows for a robust comparative study.
Experimental Methodology
For yeasts like Candida albicans, the Clinical and Laboratory Standards Institute (CLSI) provides a standardized broth microdilution method for determining the MIC.[15][16][17]
Protocol:
-
Media Preparation: Use RPMI-1640 medium buffered with MOPS.
-
Inoculum Preparation: Prepare a fungal inoculum of Candida albicans (e.g., ATCC 90028) and adjust it to a concentration of 1-5 x 10^6 CFU/mL. Further dilute to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
Plate Preparation and Serial Dilution: Similar to the antibacterial MIC protocol, perform two-fold serial dilutions of Compound X and Fluconazole in a 96-well microtiter plate containing RPMI medium.
-
Inoculation: Add the diluted fungal inoculum to each well.
-
Controls: Include a positive control (wells with fungi and no compound) and a negative control (wells with broth only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant (typically ≥50%) reduction in turbidity compared to the growth control.
Visualization of Experimental Workflow
Caption: Workflow for antifungal MIC determination.
Comparative Data Presentation
| Compound | Test Organism | MIC (µg/mL) (Hypothetical Data) |
| Compound X | C. albicans | 8 |
| Fluconazole | C. albicans | 2 |
| Vehicle Control | C. albicans | >128 |
Part 3: Comparative Anticancer Activity Analysis
Scientific Rationale
The 1,2,4-triazole heterocycle is a privileged scaffold in the design of anticancer agents, with some derivatives showing potent cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the induction of apoptosis or cell cycle arrest. Therefore, an in vitro cytotoxicity screen of Compound X is a logical step in its preclinical evaluation.
Standard Drug Selection: Doxorubicin
Doxorubicin is a widely used and potent anthracycline chemotherapeutic agent. Its primary mechanisms of action include intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species, ultimately leading to cell cycle arrest (typically at G2/M phase) and apoptosis.[11][18][19][20][21] Its broad efficacy against a range of cancers makes it a suitable positive control for in vitro cytotoxicity studies.
Experimental Methodology
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[22] It is a standard method for determining the cytotoxic potential of a compound.[23][24]
Protocol:
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 breast cancer, HepG2 hepatocellular carcinoma) into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of Compound X and Doxorubicin (e.g., from 0.01 to 100 µM) for 48-72 hours. Include vehicle-treated cells as a control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Visualization of Experimental Workflow
Caption: Workflow for in vitro cytotoxicity MTT assay.
Comparative Data Presentation
| Compound | Cell Line | IC50 (µM) (Hypothetical Data) |
| Compound X | MCF-7 (Breast Cancer) | 12.5 |
| HepG2 (Liver Cancer) | 25.0 | |
| Doxorubicin | MCF-7 (Breast Cancer) | 0.8 |
| HepG2 (Liver Cancer) | 1.2 |
Discussion and Future Perspectives
This guide outlines a foundational in vitro screening cascade for the novel compound 5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol. The proposed comparisons against Ciprofloxacin, Fluconazole, and Doxorubicin will provide a clear, initial assessment of its potential as an antibacterial, antifungal, or anticancer agent.
The hypothetical data presented in the tables illustrates a scenario where Compound X exhibits moderate activity across all three areas. While not as potent as the established drugs, such a profile would still be of significant interest. The causality behind these results would warrant further investigation. For instance, its broad-spectrum activity might suggest a mechanism of action that targets a fundamental process common to bacteria, fungi, and cancer cells, or it could possess multiple, distinct mechanisms.
Should the experimental results align with or exceed the potency demonstrated in the hypothetical data, the following steps would be logical and necessary:
-
Expansion of Screening Panel: Test against a broader range of bacterial and fungal strains, including resistant isolates, and a more extensive panel of cancer cell lines.
-
Mechanism of Action Studies: Investigate the underlying molecular mechanisms. For antibacterial activity, this could involve DNA gyrase inhibition assays. For antifungal activity, ergosterol biosynthesis assays would be relevant. For anticancer activity, studies on cell cycle progression, apoptosis induction (e.g., caspase activation assays), and specific signaling pathways would be crucial.
-
In Vitro Toxicity: Evaluate the cytotoxicity of Compound X against normal, non-cancerous human cell lines to determine its selectivity index.
-
In Vivo Efficacy and Safety: If in vitro data is compelling, progress to animal models to assess efficacy, pharmacokinetics, and toxicology.
The self-validating nature of this proposed protocol lies in the concurrent use of well-characterized standard drugs. The performance of these positive controls provides an internal benchmark, ensuring the reliability and reproducibility of the assays. By following this structured, comparative approach, researchers can efficiently and effectively evaluate the therapeutic potential of Compound X and determine its viability for further development.
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Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. PubMed Central. Available at: [Link]
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In vitro antifungal susceptibility testing. PubMed. Available at: [Link]
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Ciprofloxacin. StatPearls - NCBI Bookshelf. Available at: [Link]
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Methods for in vitro evaluating antimicrobial activity: A review. PubMed Central. Available at: [Link]
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Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Available at: [Link]
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Fluconazole. StatPearls - NCBI Bookshelf. Available at: [Link]
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In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace. Available at: [Link]
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A Comparative Guide to the In Vitro and In Vivo Efficacy of 4H-1,2,4-Triazole-3-thiol Derivatives
To researchers, scientists, and drug development professionals, the 1,2,4-triazole nucleus represents a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, and antioxidant effects.[1][2] This guide provides a comparative analysis of the in vitro and in vivo efficacy of a prominent class of these derivatives: 5-substituted-4-alkyl/aryl-4H-1,2,4-triazole-3-thiols. While direct experimental data on 5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol is not extensively available in the public domain, by examining its structural analogues, we can infer its potential biological activities and guide future research.
The core structure, characterized by a five-membered ring with three nitrogen atoms and a thiol group, offers multiple points for chemical modification, allowing for the fine-tuning of its biological properties.[3] The substituents at the 4th and 5th positions of the triazole ring play a crucial role in determining the compound's spectrum and potency of action.[4]
In Vitro Efficacy: A Multifaceted Profile
The initial screening of novel compounds typically begins with a battery of in vitro assays to determine their biological activity and mechanism of action. For 4H-1,2,4-triazole-3-thiol derivatives, these studies have revealed a broad spectrum of potential therapeutic applications.
Antimicrobial Activity
A significant body of research highlights the potent antimicrobial properties of 4H-1,2,4-triazole-3-thiol derivatives against a range of bacterial and fungal pathogens.[1][5] The proposed mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.[6]
Comparative Antimicrobial Activity of 1,2,4-Triazole-3-thiol Derivatives
| Compound Class | Test Organism | Activity Metric (e.g., MIC, Zone of Inhibition) | Reference |
| Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | Superior or comparable to streptomycin | [5] |
| Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | Microsporum gypseum | Six derivatives showed activity superior to ketoconazole | [5] |
| S-substituted derivatives of 1,2,4-triazole-3-thiols | Pseudomonas aeruginosa | MIC: 31.25 µg/mL | [3] |
| 4,5-disubstituted-1,2,4-triazole-3-thiols | Gram-positive cocci | Active | [7] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines a standard method for assessing the in vitro antibacterial efficacy of novel 1,2,4-triazole derivatives.
-
Preparation of Test Compounds: Dissolve the synthesized triazole derivatives in a suitable solvent (e.g., DMSO) to create a stock solution of known concentration.
-
Bacterial Culture: Inoculate a sterile nutrient broth with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus ATCC 25923) and incubate until it reaches the logarithmic growth phase.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound stock solution in the nutrient broth.
-
Inoculation: Add a standardized inoculum of the bacterial culture to each well of the microtiter plate.
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the test compound that visibly inhibits bacterial growth.
Workflow for In Vitro Antimicrobial Screening
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anticancer Activity
The anticancer potential of 1,2,4-triazole derivatives has been extensively investigated.[8][9] These compounds have demonstrated cytotoxic effects against various cancer cell lines, with proposed mechanisms including the induction of apoptosis and cell cycle arrest.[10][11]
Comparative Anticancer Activity of 1,2,4-Triazole Derivatives
| Compound Class | Cancer Cell Line | Activity Metric (IC50) | Reference |
| Hydrazone derivatives of 1,2,4-triazole-3-thiol | Melanoma, Breast, Pancreatic | 2–17 µM | [12] |
| 3-alkylsulfanyl-1,2,4-triazole derivatives | Breast, Lung, Ovarian | Moderate to promising antiproliferative activity | [8] |
| 1,2,3-triazole phosphonate derivative | HT-1080 (Fibrosarcoma) | Cell cycle arrest at G0/G1 phase | [10] |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives | MCF-7 (Breast), HepG2 (Liver) | More potent than 5-FU | [11] |
Proposed Anticancer Mechanism of Action
Caption: Proposed mechanism of anticancer action for some triazole derivatives.
Antioxidant Activity
Several studies have reported the free radical scavenging capabilities of 4H-1,2,4-triazole-3-thiol derivatives.[13][14] This antioxidant activity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method.
Comparative Antioxidant Activity of 1,2,4-Triazole-3-thiol Derivatives
| Compound Class | Assay | Activity Metric (IC50 / % Inhibition) | Reference |
| 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol | DPPH | 88.89% inhibition at 1x10⁻³ M | [13] |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | DPPH | IC50 of 5.84 µg/ml for the most active compound | [14] |
| 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives | DPPH | IC50 of 5.71 ± 2.29 μg/ml for the most potent compound | [15] |
In Vivo Efficacy: From the Bench to Preclinical Models
While in vitro studies provide crucial initial data, in vivo studies in animal models are essential to evaluate the efficacy, toxicity, and pharmacokinetic profile of a potential drug candidate.
Anticancer Efficacy in Animal Models
Selected 1,2,4-triazole derivatives with promising in vitro anticancer activity have been further evaluated in animal models, such as mice with Ehrlich ascites carcinoma (EAC).[15][16] These studies assess the compound's ability to reduce tumor volume, increase lifespan, and monitor for any adverse effects.[15]
In Vivo Anticancer Activity of a 1,2,4-Triazole Derivative
| Compound | Animal Model | Key Findings | Reference |
| 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivative (6b) | Ehrlich ascites carcinoma (EAC)-induced mice | Increased life span, superior anticancer potency in terms of efficacy and toxicity | [15] |
| 1,3,4-thiadiazole derivatives | Ehrlich ascites carcinoma (EAC) model | Significant decrease in total ascetic volume | [16] |
Experimental Protocol: In Vivo Anticancer Evaluation in an EAC Mouse Model
This protocol provides a general framework for assessing the in vivo anticancer efficacy of a test compound.
-
Animal Model: Swiss albino mice are inoculated with Ehrlich ascites carcinoma (EAC) cells to induce tumor formation.
-
Treatment Groups: The mice are divided into several groups: a control group (receiving vehicle), a standard drug group (e.g., 5-fluorouracil), and one or more test groups (receiving different doses of the 1,2,4-triazole derivative).
-
Drug Administration: The test compound is administered via a suitable route (e.g., intraperitoneal injection) for a specified duration.
-
Monitoring: The animals are monitored daily for changes in body weight, tumor volume, and survival time.
-
Biochemical and Hematological Analysis: At the end of the study, blood and tissue samples are collected to analyze various biochemical and hematological parameters to assess toxicity.
-
Histopathology: Organs such as the liver and kidneys are subjected to histopathological examination to identify any drug-induced damage.[15]
Conclusion
The available scientific literature strongly supports the potential of the 4H-1,2,4-triazole-3-thiol scaffold as a source of novel therapeutic agents. The diverse biological activities, including potent antimicrobial and anticancer effects, demonstrated by various derivatives underscore the importance of continued research in this area. For the specific compound, 5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol, the presence of the benzodioxole moiety, a feature found in numerous biologically active natural and synthetic compounds, suggests that it is a promising candidate for future investigation. The comparative data presented in this guide provides a solid foundation for designing and executing such studies.
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- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv
- The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2022). Pharmaceuticals, 15(8), 1026.
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- Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives. (2019). Drug Development and Industrial Pharmacy, 45(10), 1636-1646.
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A Comparative Guide to the Antioxidant Capacity of 5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol
This guide provides a comprehensive framework for benchmarking the antioxidant capacity of the novel synthetic compound, 5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol. In the ever-evolving landscape of drug discovery and development, the identification and validation of potent antioxidants are of paramount importance for combating oxidative stress-related pathologies.[1] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth technical comparison with established antioxidant standards and detailing the requisite experimental protocols for such an evaluation.
Introduction: The Rationale for Antioxidant Benchmarking
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antioxidant properties.[1][2] The subject of this guide, 5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol, is a novel compound whose antioxidant potential requires systematic evaluation. Benchmarking against well-characterized antioxidants is a critical step in determining its relative efficacy and potential for further development. This process not only provides a quantitative measure of its antioxidant capacity but also offers insights into its mechanism of action.
To provide a robust comparison, we have selected three widely recognized antioxidant standards with distinct properties:
-
Ascorbic Acid (Vitamin C): A natural, water-soluble antioxidant that acts as a potent reducing agent and free radical scavenger.[3][4]
-
Trolox: A water-soluble analog of vitamin E, commonly used as a standard in antioxidant capacity assays due to its well-defined reactivity with radical species.[5]
-
Butylated Hydroxytoluene (BHT): A synthetic, lipophilic antioxidant widely used as a preservative in food, cosmetics, and pharmaceuticals.[6][7]
The antioxidant capacity of our target compound will be assessed using three complementary in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.[8][9] The selection of these assays is deliberate; they are based on different chemical principles, thereby providing a more comprehensive profile of the compound's antioxidant activity.[8][9]
Experimental Design & Methodologies
The cornerstone of a reliable comparative study is a well-defined experimental design and meticulously executed protocols. This section details the step-by-step methodologies for the chosen antioxidant assays.
Materials and Reagents
-
5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol (synthesized in-house or procured from a reliable source)
-
Ascorbic Acid (analytical standard)
-
Trolox (analytical standard)
-
Butylated Hydroxytoluene (BHT) (analytical standard)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Ferric chloride (FeCl₃·6H₂O)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)
-
Methanol (HPLC grade)
-
Ethanol (95%)
-
Sodium acetate
-
Glacial acetic acid
-
Hydrochloric acid
-
Phosphate buffered saline (PBS)
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.[10] The decrease in absorbance at 517 nm is proportional to the antioxidant capacity.[11][12]
Protocol:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare a series of concentrations of the test compound and standard antioxidants (Ascorbic Acid, Trolox, BHT) in methanol.
-
Reaction Mixture: In a 96-well microplate, add 100 µL of each sample concentration to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺).[13][14] The reduction of the blue-green ABTS•⁺ to its colorless neutral form is monitored by the decrease in absorbance at 734 nm.[15]
Protocol:
-
Preparation of ABTS•⁺ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.
-
Working Solution: Dilute the ABTS•⁺ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of concentrations of the test compound and standard antioxidants in ethanol.
-
Reaction Mixture: In a 96-well microplate, add 20 µL of each sample concentration to 180 µL of the ABTS•⁺ working solution.
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Absorbance Measurement: Measure the absorbance at 734 nm using a microplate reader.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as a 1 mM concentration of the substance under investigation.[5][16]
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by the change in absorbance at 593 nm.[17][18] This assay is based on an electron transfer mechanism.[8]
Protocol:
-
Preparation of FRAP reagent: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.
-
Sample Preparation: Prepare a series of concentrations of the test compound and standard antioxidants in an appropriate solvent.
-
Reaction Mixture: In a 96-well microplate, add 20 µL of each sample concentration to 180 µL of the FRAP reagent.
-
Incubation: Incubate the plate at 37°C for 4 minutes.[19]
-
Absorbance Measurement: Measure the absorbance at 593 nm using a microplate reader.
-
Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the samples is expressed as Fe²⁺ equivalents (µM).
Comparative Data Analysis
The following table summarizes hypothetical, yet representative, data for the antioxidant capacity of 5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol compared to the standard antioxidants. This data is illustrative and based on the reported activities of structurally similar 1,2,4-triazole-3-thiol derivatives.[1] Actual experimental values may vary.
| Compound | DPPH IC₅₀ (µM) | ABTS TEAC (mM Trolox/mM) | FRAP (µM Fe²⁺/mM) |
| 5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol | ~35 | ~0.85 | ~1200 |
| Ascorbic Acid | ~25[20] | ~1.05[21] | ~2000 |
| Trolox | ~45[22] | 1.00 | ~1500 |
| BHT | ~60[1] | ~0.60 | ~800 |
Note: The presented values are approximations for illustrative purposes and should be experimentally determined for the specific compound.
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for each antioxidant assay.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.
Discussion and Interpretation of Results
The hypothetical data suggests that 5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol possesses significant antioxidant activity, comparable to that of the established standards.
-
In the DPPH assay , the lower IC₅₀ value compared to Trolox and BHT indicates a potent radical scavenging ability, likely through hydrogen atom donation from the thiol group. Its activity is projected to be in the same range as Ascorbic Acid.
-
The ABTS assay results, expressed as TEAC, further support its strong radical scavenging capacity. A TEAC value of ~0.85 suggests that on a molar basis, it is nearly as effective as Trolox in quenching the ABTS radical cation.
-
The FRAP assay demonstrates the compound's ability to reduce ferric ions, indicating its electron-donating potential. The projected value of ~1200 µM Fe²⁺/mM is substantial, though slightly lower than that of Ascorbic Acid and Trolox.
The collective data from these three assays would provide a multi-faceted view of the antioxidant profile of 5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol. The strong performance in both hydrogen atom transfer (DPPH) and electron transfer (FRAP) based assays suggests a versatile antioxidant mechanism. The presence of the thiol group (-SH) is a key structural feature likely contributing to its potent radical scavenging activity.
Conclusion and Future Directions
This guide outlines a robust and comprehensive strategy for benchmarking the antioxidant capacity of 5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol. The use of multiple, mechanistically distinct assays and comparison with established standards are crucial for a thorough evaluation. The illustrative data suggests that this novel triazole derivative is a promising candidate for further investigation as a potent antioxidant agent.
Future studies should focus on validating these in vitro findings through in vivo models of oxidative stress. Furthermore, elucidating the precise structure-activity relationships by synthesizing and testing analogs of this compound would be a valuable next step in the drug discovery process. Mechanistic studies, including computational modeling, could provide deeper insights into the interactions of this compound with free radicals and its potential as a therapeutic agent.
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A Comparative Guide to Evaluating the Enzyme Inhibition Specificity of 5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol
Introduction
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[1] These compounds often exert their therapeutic effects by targeting and inhibiting specific enzymes.[1][2] This guide focuses on a specific derivative, 5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol, a compound of interest for its potential as a selective enzyme inhibitor. Due to the novelty of this specific molecule, this document serves as a comprehensive roadmap for researchers, outlining the necessary experimental framework to thoroughly evaluate its enzyme inhibition specificity. We will delve into the rationale behind experimental design, provide detailed protocols, and establish a basis for comparison against known inhibitors.
The core of this guide is built upon the principle of self-validating systems, ensuring that each experimental step is rigorously controlled and the resulting data is robust and reproducible. By adhering to these principles, researchers can confidently characterize the inhibitory profile of this and other novel compounds.
Hypothesized Enzyme Targets and Rationale
Derivatives of 1,2,4-triazole-3-thione are known to exhibit a variety of biological activities, and their substituents can influence their binding to biological targets like enzymes.[1] Based on the known activities of structurally related 1,2,4-triazole derivatives, we can hypothesize a panel of primary and secondary enzyme targets for our test compound. The presence of the thiol group suggests a potential for interaction with metal ions in enzyme active sites or the formation of covalent bonds with cysteine residues.[3]
Primary Hypothesized Targets:
-
Urease: Many triazole derivatives are potent urease inhibitors.[4] Urease is a nickel-containing enzyme crucial for the survival of certain pathogenic bacteria, such as Helicobacter pylori.[5] Inhibition of urease is a promising strategy for combating these infections.
-
Carbonic Anhydrase: This zinc-containing enzyme is another common target for triazole-based inhibitors.[6] Carbonic anhydrase inhibitors are used to treat a range of conditions, including glaucoma and altitude sickness.[7][8]
-
α-Amylase and α-Glucosidase: Inhibition of these carbohydrate-metabolizing enzymes is a key therapeutic strategy for managing type 2 diabetes.[9] Several natural and synthetic compounds, including some flavonoids and triazole derivatives, have been shown to inhibit these enzymes.[10][11]
Rationale for Target Selection: The selection of these enzymes is based on the established inhibitory profiles of the broader 1,2,4-triazole class of compounds. The structural features of our test compound, including the triazole ring, the thiol group, and the benzodioxole moiety, provide a basis for predicting potential interactions with the active sites of these enzymes.
Experimental Workflow for Specificity Evaluation
A systematic approach is crucial for accurately determining the enzyme inhibition specificity of a novel compound. The following workflow outlines the key stages, from initial screening to detailed kinetic analysis.
Figure 1. Proposed experimental workflow for evaluating enzyme inhibition specificity.
Detailed Experimental Protocols
PART 1: Compound Synthesis and Characterization
While the exact synthesis of 5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol is not widely documented, a general and effective method for synthesizing 4,5-substituted-4H-1,2,4-triazole-3-thiols involves the cyclization of thiosemicarbazide precursors.[12][13] Another established method is the reaction of thiosemicarbazides with carboxylic acids in the presence of a condensing agent like polyphosphate ester, followed by cyclodehydration.[14]
Proposed Synthesis Route:
-
Preparation of 4-ethyl-1-(3,4-methylenedioxybenzoyl)thiosemicarbazide:
-
React 3,4-methylenedioxybenzoyl hydrazide with ethyl isothiocyanate in an appropriate solvent (e.g., ethanol).
-
The reaction mixture is typically refluxed for several hours.
-
The resulting thiosemicarbazide derivative is isolated by filtration and purified by recrystallization.
-
-
Cyclization to form the triazole-3-thiol:
-
The purified thiosemicarbazide is then subjected to cyclization in an alkaline medium (e.g., aqueous sodium hydroxide).[12]
-
Refluxing the mixture for a specified period, followed by acidification, will yield the desired 5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol.
-
The final product should be purified, for instance by recrystallization, and its structure confirmed using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry).
-
PART 2: Enzyme Inhibition Assays
For all assays, it is crucial to maintain steady-state conditions, where the substrate concentration is much greater than the enzyme concentration, and the initial reaction velocity is measured.[15] The use of appropriate controls, including a known inhibitor for each enzyme, is mandatory.[15]
A. Urease Inhibition Assay
-
Principle: The assay measures the amount of ammonia produced from the hydrolysis of urea by urease. The Berthelot method is a common colorimetric approach.
-
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the enzyme solution (Jack bean urease), buffer (e.g., phosphate buffer, pH 7.4), and varying concentrations of the test compound.
-
Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period.
-
Initiate the reaction by adding the substrate (urea solution).
-
After a specific incubation time, stop the reaction and measure the ammonia produced using the Berthelot reagents.
-
Measure the absorbance at the appropriate wavelength (typically around 625 nm).
-
Calculate the percentage of inhibition relative to a control without the inhibitor.
-
-
Positive Control: Acetohydroxamic acid (AHA) is a well-established competitive inhibitor of urease.[16]
B. Carbonic Anhydrase Inhibition Assay
-
Principle: This assay is based on the esterase activity of carbonic anhydrase, using p-nitrophenyl acetate (p-NPA) as a substrate. The hydrolysis of p-NPA releases p-nitrophenol, which can be monitored spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a 96-well plate, add the enzyme solution (e.g., bovine carbonic anhydrase II), buffer (e.g., Tris-HCl, pH 7.4), and different concentrations of the test compound.
-
Pre-incubate the mixture at room temperature.
-
Start the reaction by adding the substrate (p-NPA solution).
-
Monitor the increase in absorbance at 400 nm over time.
-
Determine the initial reaction rates and calculate the percentage of inhibition.
-
-
Positive Control: Acetazolamide is a clinically used carbonic anhydrase inhibitor.[7][8]
C. α-Amylase Inhibition Assay
-
Principle: This assay measures the ability of the compound to inhibit the breakdown of starch by α-amylase. The amount of reducing sugars produced is quantified using the dinitrosalicylic acid (DNS) method.
-
Protocol:
-
Prepare a stock solution of the test compound.
-
In test tubes, mix the enzyme solution (porcine pancreatic α-amylase), buffer (e.g., phosphate buffer, pH 6.9), and various concentrations of the test compound.
-
Pre-incubate the mixture at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding a starch solution.
-
After a set incubation time, stop the reaction by adding DNS reagent and boiling the mixture.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of inhibition.
-
-
Positive Control: Acarbose is a well-known α-amylase inhibitor used in the treatment of diabetes.[17][18]
PART 3: Data Analysis and Interpretation
A. IC50 Determination
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor. It is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[19]
-
Procedure:
-
Perform the enzyme inhibition assays with a range of inhibitor concentrations.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
B. Mechanism of Inhibition Studies
Understanding how an inhibitor interacts with an enzyme (e.g., competitive, non-competitive, uncompetitive) is crucial for its characterization.[15][19]
-
Procedure:
-
Perform the enzyme assays at various substrate concentrations in the presence of different fixed concentrations of the inhibitor.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).
-
The pattern of the lines on the plot will reveal the mechanism of inhibition.
-
Figure 2. Interpreting Lineweaver-Burk plots for different inhibition types.
Comparative Data and Specificity Profiling
To truly understand the specificity of 5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol, its inhibitory activity must be compared with that of established inhibitors and tested against a broader panel of enzymes.
Table 1: Hypothetical Comparative IC50 Data
| Compound | Urease IC50 (µM) | Carbonic Anhydrase IC50 (µM) | α-Amylase IC50 (µM) |
| Test Compound | Experimental Value | Experimental Value | Experimental Value |
| Acetohydroxamic Acid | Known Value | Not Applicable | Not Applicable |
| Acetazolamide | Not Applicable | Known Value | Not Applicable |
| Acarbose | Not Applicable | Not Applicable | Known Value |
Specificity Panel:
To assess off-target effects, the test compound should be screened against a panel of other enzymes. The choice of enzymes for this panel should be guided by the potential for non-specific interactions. For instance, given the thiol group, screening against enzymes with critical cysteine residues in their active sites would be prudent. A panel could include:
-
Other Metalloenzymes: To check for general metal-chelating activity.
-
Proteases (e.g., Trypsin, Chymotrypsin): To assess broad-spectrum inhibitory effects.
-
Kinases: A large family of enzymes often screened in drug discovery for off-target effects.
A compound is considered specific if it exhibits significantly higher potency (lower IC50) for its primary target compared to other enzymes in the panel. A selectivity index (SI), calculated as the ratio of the IC50 for an off-target enzyme to the IC50 for the primary target, can be used to quantify this. A high SI value indicates greater specificity.
Conclusion
The systematic evaluation of enzyme inhibition specificity is a critical step in the development of novel therapeutic agents. This guide provides a comprehensive framework for characterizing the inhibitory profile of 5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol. By following the outlined experimental protocols and principles of scientific integrity, researchers can generate high-quality, reproducible data to elucidate the compound's mechanism of action and its potential as a selective enzyme inhibitor. This structured approach not only ensures the thorough evaluation of the target compound but also provides a valuable template for the assessment of other novel molecules in the drug discovery pipeline.
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Safety Operating Guide
Mastering the Unseen Threat: A Senior Application Scientist's Guide to Handling 5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol
For the pioneering researchers and drug development professionals navigating the frontiers of novel molecular entities, the synthesis and application of compounds like 5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol represent a significant step forward. However, with great innovation comes the profound responsibility of ensuring the utmost safety in the laboratory. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this compound, moving beyond mere procedural steps to instill a culture of proactive safety and scientific integrity.
Anticipated Hazard Profile: A Triad of Concerns
The chemical architecture of 5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol suggests a multi-faceted hazard profile that demands rigorous control measures. Our assessment is based on the known toxicological properties of structurally related triazole-thiol compounds.[1][2][3][4]
-
Acute Toxicity (Oral): Many heterocyclic compounds, including triazoles, exhibit oral toxicity. Ingestion of even small quantities could be harmful.[1][2][3][5]
-
Dermal Irritation: The thiol group (-SH) and the triazole ring can be irritants upon skin contact, potentially leading to redness, inflammation, and discomfort.[1][2][3]
-
Serious Eye Irritation: As with many fine chemical powders, this compound is expected to cause serious and potentially damaging eye irritation upon contact.[1][2][3][5]
-
Respiratory Tract Irritation: Inhalation of the powdered form of this compound can irritate the mucous membranes and the upper respiratory tract.[1][2][3]
-
Stench: Thiols are notorious for their strong and unpleasant odors.[1][3] While not a direct toxicological threat, a strong odor can be an indicator of exposure and may cause nausea or headaches.
Caption: Logical flow from chemical structure to anticipated hazards.
Personal Protective Equipment (PPE): Your Last Line of Defense
The selection of appropriate PPE is not a matter of simple box-checking; it is a calculated response to the identified hazards. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[1][2][6] | Protects against airborne particles and accidental splashes, addressing the risk of serious eye irritation. A face shield offers broader protection, especially during weighing and transfer operations. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) of sufficient thickness.[1][6][7] | Prevents direct skin contact, mitigating the risk of dermal irritation. Thicker gloves offer better protection against potential permeation.[7] It is advisable to change gloves every 30-60 minutes or immediately if contamination is suspected.[7] |
| Body Protection | A clean, buttoned laboratory coat. A chemically impervious apron should be worn over the lab coat for larger quantities.[6][8] | Protects skin and personal clothing from contamination. An apron provides an additional barrier against spills. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder outside of a fume hood.[9] | Minimizes the inhalation of airborne particles, addressing the risk of respiratory tract irritation. Engineering controls are the primary defense, with respirators as a necessary supplement. |
| Foot Protection | Closed-toe shoes made of a non-porous material.[6] | Protects feet from spills and falling objects. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and preventing accidents.
Preparation and Weighing
-
Work in a Controlled Environment: All handling of the solid compound should be conducted within a certified chemical fume hood to contain any airborne dust.[10][11]
-
Surface Preparation: Before starting, decontaminate the work surface. It is good practice to line the work area with absorbent, disposable bench paper.
-
Gather All Materials: Ensure all necessary equipment (spatulas, weigh boats, containers, etc.) is within the fume hood before opening the primary container. This minimizes movement in and out of the controlled workspace.
-
Don PPE: Put on all required PPE before handling the chemical.
-
Careful Dispensing: Open the container slowly to avoid creating a plume of dust. Use a dedicated spatula to carefully transfer the desired amount of the compound to a tared weigh boat.
-
Immediate Sealing: Securely close the primary container immediately after dispensing.
-
Clean-Up: Decontaminate the spatula and any other reusable equipment. Dispose of the weigh boat and any contaminated bench paper in the designated solid waste container.
Solution Preparation
-
Add Solid to Solvent: Always add the solid compound to the solvent, not the other way around. This prevents splashing of the neat compound.
-
Controlled Dissolution: If heating is required for dissolution, use a controlled heating source such as a heating mantle with a stirrer. Avoid open flames.
-
Venting: If the dissolution process is expected to generate any off-gassing, ensure the vessel is appropriately vented within the fume hood.
Caption: A sequential workflow for the safe handling of the compound.
Disposal Plan: Responsible Stewardship
Proper chemical waste disposal is not just a regulatory requirement; it is a cornerstone of responsible scientific practice.
-
Solid Waste: All solid waste contaminated with the compound, including gloves, bench paper, and weigh boats, must be placed in a clearly labeled, sealed hazardous waste container.[1][3][12]
-
Liquid Waste: Unused solutions containing the compound should be collected in a designated, labeled hazardous waste container. Do not pour any amount down the drain.[3][12]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to your institution's guidelines.
-
Consult Local Regulations: Always adhere to your institution's and local authorities' specific guidelines for hazardous waste disposal.[10][12][13]
Emergency Procedures: Planning for the Unexpected
Even with the best precautions, accidents can happen. Being prepared is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][3] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][3][5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[1][2][3][5] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][3][5]
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3][9] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
By integrating these principles of proactive hazard assessment, meticulous planning, and rigorous adherence to safety protocols, you can confidently and safely work with 5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol, ensuring that your groundbreaking research is built on a foundation of unwavering safety.
References
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Carl ROTH. (2025). Safety Data Sheet: 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]
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Watson International Ltd. (n.d.). Safety Data Sheet: 1H-1,2,4-Triazole-3-thiol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,2,4-Triazole-3(5)-thiol. Retrieved from [Link]
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Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Retrieved from [Link]
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ResearchGate. (2013). Does anyone know a simple protecting group for thiol in the presence of NH group?. Retrieved from [Link]
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ResearchGate. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Retrieved from [Link]
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National Institutes of Health. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
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Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
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PubMed. (2021). Thiolated Silicone Oils as New Components of Protective Creams in the Prevention of Skin Diseases. Retrieved from [Link]
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Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
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PubChem. (n.d.). 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]
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- 4. 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol | C3H6N4S | CID 1268034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. watson-int.com [watson-int.com]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
